Acetyl benzoyl peroxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
644-31-5 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
acetyl benzenecarboperoxoate |
InChI |
InChI=1S/C9H8O4/c1-7(10)12-13-9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
PDAVOLCVHOKLEO-UHFFFAOYSA-N |
SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
boiling_point |
130 °C @ 19 mm Hg |
Color/Form |
White crystals WHITISH NEEDLES FROM PETROLEUM ETHER |
melting_point |
37.0 °C 37 °C |
Other CAS No. |
644-31-5 |
physical_description |
Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes. |
solubility |
0.00 M Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. In water, 639 mg/l @ 25 °C. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acetyl Benzoyl Peroxide
Introduction
Acetyl benzoyl peroxide, with the CAS number 644-31-5, is an asymmetric diacyl peroxide that holds significance in various chemical applications, primarily as a source of free radicals.[1][2] Unlike its more common symmetric counterpart, dibenzoyl peroxide, the asymmetry in this compound leads to distinct reactivity and decomposition pathways. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Molecular Structure and Physicochemical Properties
This compound is characterized by a peroxide bridge (-O-O-) linking an acetyl group and a benzoyl group.[1] This structure is inherently unstable due to the weak oxygen-oxygen single bond.
Key Identifiers and Physical Characteristics
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 644-31-5 | [1][2] |
| Molecular Formula | C9H8O4 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | acetyl benzenecarboperoxoate | [1] |
| Appearance | White crystalline solid, often in the form of needles.[2] Commercially, it is often supplied as a solution (less than 40% by mass in a nonvolatile solvent) or mixed with a neutral drying powder (e.g., 50% this compound).[1][2] | [1][2] |
| Solubility | Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol.[2] Water solubility is 639 mg/L at 25 °C.[2] | [2] |
Spectroscopic Data
While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic spectroscopic features:
-
Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretching bands are expected for the acetyl and benzoyl groups. The peroxide O-O bond is a weak absorber and may be difficult to observe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show signals corresponding to the aromatic protons of the benzoyl group and the methyl protons of the acetyl group. 13C NMR data is also available for this compound.[1]
-
Mass Spectrometry: GC-MS data for this compound is available in databases.[1]
Synthesis of this compound
The synthesis of asymmetric diacyl peroxides like this compound generally follows the principles of diacyl peroxide synthesis, which involves the reaction of an acyl chloride or anhydride with a source of peroxide. A common laboratory-scale synthesis for diacyl peroxides involves the reaction of an acid chloride with hydrogen peroxide in the presence of a base.[3][4]
General Laboratory Synthesis Protocol
A plausible synthetic route for this compound involves a two-step process, analogous to the synthesis of benzoyl peroxide:[3][4][5]
-
Formation of Peroxybenzoic Acid: Benzoic acid can be reacted with hydrogen peroxide to form peroxybenzoic acid.
-
Acylation of Peroxybenzoic Acid: The resulting peroxybenzoic acid is then acylated with acetyl chloride or acetic anhydride in the presence of a base to yield this compound.
Alternatively, a one-pot synthesis may be achievable by carefully controlling the reaction conditions.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Decomposition Mechanisms
The chemical behavior of this compound is dominated by the labile peroxide bond, which readily undergoes homolytic cleavage to form free radicals.[6] This reactivity is the basis for its utility as a radical initiator.[7][8]
Thermal Decomposition
Heat is a primary initiator for the decomposition of this compound. The decomposition can proceed through two main pathways: unimolecular homolytic cleavage and induced decomposition.
-
Unimolecular Homolytic Cleavage: The initial step is the breaking of the weak O-O bond to generate a benzoyloxyl radical and an acetoxyl radical. These radicals can then undergo further reactions, such as decarboxylation to form a phenyl radical and a methyl radical, respectively.
Caption: Unimolecular thermal decomposition of this compound.
-
Induced Decomposition: In the presence of other radical species, the decomposition of this compound can be accelerated. This "induced decomposition" can occur via radical attack on the peroxide molecule. For instance, a radical (R•) can attack the peroxide, leading to the formation of a new radical and other products. This is a crucial consideration in polymerization reactions where a variety of radical species are present.[9]
Reactions with Other Reagents
This compound is a powerful oxidizing agent and will react vigorously with reducing agents.[2] It is also incompatible with strong bases.[6] Contact with moisture can also lead to decomposition.[2]
Safety and Handling
The handling of this compound requires strict adherence to safety protocols due to its hazardous nature.
Hazard Identification
-
Explosive Hazard: Dry this compound is sensitive to shock and heat and can detonate, evolving toxic fumes.[2]
-
Fire Hazard: It is a combustible solid and a strong oxidizer that can ignite combustible materials.[6]
-
Health Hazards: It is a severe irritant to the skin, eyes, and mucous membranes.[2] Inhalation can cause respiratory tract irritation.[6]
Safe Handling and Storage
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Avoid contact with incompatible materials such as reducing agents, strong bases, and moisture.[2][6]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Laboratory reactions should be conducted behind a safety shield.[1]
-
Spill and Disposal: In case of a spill, do not touch the material without appropriate PPE. For disposal, consult with environmental regulatory agencies for acceptable practices.[2]
Analytical and Quality Control Methods
Several analytical techniques can be employed for the quantification and quality control of this compound, often adapted from methods used for benzoyl peroxide.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantitative determination of this compound. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for separation and quantification.[10][11][12]
Spectrophotometric Methods
-
UV-Vis Spectrophotometry: This technique can be used for the quantitative analysis of this compound. The wavelength of maximum absorption for benzoyl peroxide is around 264 nm, and a similar wavelength can be used for this compound.[13]
Titrimetric Methods
-
Iodometric Titration: This is a classic method for determining the peroxide content. The peroxide oxidizes iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate.[10]
Applications
The primary application of this compound stems from its ability to generate free radicals upon decomposition.
Polymerization Initiator
This compound can be used as a radical initiator in chain-growth polymerization reactions.[7][8][14] The choice of an asymmetric peroxide may offer advantages in controlling the initiation rate and the properties of the resulting polymer. It is suitable for the polymerization of various monomers, including acrylates and styrenics.[8][15]
Bleaching Agent
It has been used as a bleaching agent for flour and food oils.[2]
Germicide and Disinfectant
This compound has applications as a germicide and in disinfectants.[2]
Conclusion
This compound is a reactive and versatile compound with important applications in polymer chemistry and beyond. Its asymmetric structure provides a unique reactivity profile compared to its symmetric counterparts. A thorough understanding of its chemical properties, decomposition pathways, and safety hazards is paramount for its effective and safe utilization in research and industrial settings.
References
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- 4. researchgate.net [researchgate.net]
- 5. Multistep synthesis of benzoyl peroxide for the second semester organic laboratory [morressier.com]
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- 7. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
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- 12. Peroxide, acetyl benzoyl | SIELC Technologies [sielc.com]
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- 14. US3948867A - Process for polymerizing acrylic acid with inhibitor and retarder present and the use of resultant polyacrylic acids - Google Patents [patents.google.com]
- 15. Benzoyl peroxide: a widely used organic acid_Chemicalbook [chemicalbook.com]
Acetyl benzoyl peroxide structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of Acetyl Benzoyl Peroxide
Abstract
This compound is an asymmetric diacyl peroxide of significant interest due to the unique reactivity conferred by its distinct acyl groups. As a member of the organic peroxide family, it serves as a potent source of free radicals, finding utility in polymerization initiation and specialized organic synthesis.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the causality behind experimental choices, particularly for the primary synthesis via the autoxidation of benzaldehyde in the presence of acetic anhydride. Furthermore, this document establishes a framework for its safe handling, storage, and disposal, reflecting the critical safety protocols required for all organic peroxides.
Introduction: The Significance of Asymmetric Diacyl Peroxides
Context within Organic Peroxides
Organic peroxides are defined by the presence of a labile oxygen-oxygen single bond (–O–O–).[3] This functional group is thermally and photolytically unstable, readily undergoing homolytic cleavage to generate highly reactive free radicals.[3][4] While symmetric diacyl peroxides, such as dibenzoyl peroxide (BPO), are widely used as radical initiators in polymer chemistry, asymmetric peroxides like this compound offer a more nuanced reactivity.[2][5] The electronic and steric differences between the acetyl and benzoyl moieties influence the peroxide's decomposition kinetics and the subsequent radical reaction pathways, enabling more selective chemical transformations.
Applications and Utility
The primary utility of this compound stems from its controlled decomposition to generate distinct acyloxyl radicals (acetoxyl and benzoyloxyl), which can then decarboxylate to form methyl and phenyl radicals, respectively. This controlled generation of multiple radical species makes it a valuable tool in:
-
Polymerization Initiation: Similar to other peroxides, it can initiate chain-growth polymerization.[4]
-
Organic Synthesis: It serves as a reagent for introducing acetyl, benzoyl, methyl, or phenyl groups into organic molecules through radical addition or substitution reactions.[1][5]
-
Oxidizing Agent: The peroxide bond makes it a potent oxidizing agent, capable of participating in a variety of oxidation reactions.[2][6]
Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound, with the molecular formula C₉H₈O₄, features a central peroxide bridge connecting an acetyl group (CH₃CO) and a benzoyl group (C₆H₅CO).[7][8] The IUPAC name is acetyl benzenecarboperoxoate.[9] The inherent weakness of the O-O bond is the source of its reactivity. The electron-withdrawing nature of the adjacent carbonyl groups further destabilizes this bond, lowering the activation energy required for homolysis compared to dialkyl peroxides.
Caption: 2D structure of this compound (C₉H₈O₄).
Physicochemical Data Summary
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [7][8] |
| Molecular Weight | 180.16 g/mol | [7][10] |
| CAS Number | 644-31-5 | [7][10] |
| Appearance | White crystalline solid | [7] |
| Solubility | Slightly soluble in water (3.2 g/L at 25 °C) | [10] |
| Density | ~1.22 g/cm³ | [10] |
| Synonyms | Acetozone, Benzoyl acetyl peroxide | [7][10] |
Synthesis of this compound
Strategic Considerations for Asymmetric Synthesis
Synthesizing an asymmetric diacyl peroxide requires careful selection of reagents and conditions to prevent the competitive formation of symmetric byproducts (diacetyl peroxide and dibenzoyl peroxide). The primary challenge is to facilitate the cross-reaction between an acetyl precursor and a benzoyl precursor at the peroxide linkage while minimizing their self-reaction.
Primary Synthetic Route: Initiated Autoxidation of Benzaldehyde
A known method for preparing this compound involves the autoxidation of benzaldehyde in the presence of acetic anhydride, initiated by a radical source like dibenzoyl peroxide.[7]
The causality behind this experimental design relies on a free-radical chain reaction.
-
Initiation: The initiator (dibenzoyl peroxide) thermally decomposes to generate phenyl radicals.
-
Propagation (Step A): A phenyl radical abstracts the aldehydic hydrogen from benzaldehyde, forming a benzoyl radical. This is a key step, as the aldehydic C-H bond is relatively weak and susceptible to radical abstraction.
-
Propagation (Step B): The benzoyl radical reacts with molecular oxygen (from an oxygen-containing gas bubbled through the mixture) to form a benzoylperoxy radical.
-
Propagation (Step C): The benzoylperoxy radical then reacts with another molecule of benzaldehyde to form perbenzoic acid and another benzoyl radical, continuing the chain.
-
Acylation (Final Step): The in situ generated perbenzoic acid is then acylated by acetic anhydride to yield the final product, this compound, and acetic acid as a byproduct. Using acetic anhydride as both a reactant and solvent ensures a high concentration for this final step, driving the reaction toward the desired asymmetric product.
Caption: Reaction workflow for the synthesis of this compound.
This protocol is a representative procedure based on established principles of peroxide synthesis and should be performed only by trained personnel with appropriate safety measures.
-
Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser. The entire apparatus must be situated in a blast-shielded fume hood.
-
Reagent Charging: Charge the flask with benzaldehyde and a molar excess of acetic anhydride.
-
Inert Purge (Optional but Recommended): Briefly purge the system with an inert gas like nitrogen to control the initial oxygen concentration before starting the reaction.
-
Initiation: Add a catalytic amount (1-2 mol%) of dibenzoyl peroxide to the mixture.
-
Reaction Initiation: Begin vigorous stirring and start bubbling a controlled stream of an oxygen-containing gas (e.g., air or pure O₂) through the mixture via the gas inlet tube.
-
Temperature Control: Maintain the reaction temperature in a range of 40-50°C. An external cooling bath (ice-water) should be on standby to manage any exothermic events. Causality Note: This temperature is a balance; it must be high enough to initiate decomposition of the BPO initiator but low enough to prevent rapid, uncontrolled decomposition of the this compound product.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing for the disappearance of perbenzoic acid (e.g., by iodometric titration).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger volume of ice-cold water to precipitate the crude product and hydrolyze excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities, followed by a wash with a cold, non-polar solvent (e.g., pentane) to remove unreacted benzaldehyde.
-
Drying: Dry the product under vacuum at a low temperature (ambient or slightly above). Crucially, do not heat to accelerate drying. The pure, dry solid is highly sensitive.[7] For storage and handling, it is often mixed with a neutral, non-volatile solvent or drying powder to reduce shock and friction sensitivity.[7]
Alternative Synthetic Approaches & Related Reactions
Research has shown that this compound can undergo acid-catalyzed transacylation.[11] For instance, reacting it with propionic acid can yield propionyl benzoyl peroxide.[11] This demonstrates the lability of the acyl groups and suggests that direct acylation of a peroxyacid with an acid anhydride or acyl halide is a viable general strategy for forming asymmetric diacyl peroxides.[3][11]
Safety, Handling, and Storage
Understanding the Hazards of Organic Peroxides
This compound, like all organic peroxides, is a high-energy compound that presents multiple hazards:
-
Thermal Instability: The O-O bond can break upon heating, leading to an exothermic decomposition that can self-accelerate, potentially resulting in fire or explosion.[12][13] Each peroxide has a Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which it can undergo self-accelerating decomposition.[12]
-
Shock and Friction Sensitivity: The pure, crystalline solid can be sensitive to shock, impact, or friction, which can initiate violent decomposition.[7][14] This is why commercial formulations are often diluted or phlegmatized.[7]
-
Contamination Reactivity: Contact with incompatible materials such as strong acids, bases, reducing agents, and metals (like iron and copper) can catalyze a rapid and violent decomposition.[13][15]
-
Flammability: Organic peroxides are fuel-rich compounds that burn vigorously if ignited.[13][14]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is non-negotiable.
-
Training: Only skilled personnel trained in handling reactive chemicals should work with organic peroxides.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a flame-retardant lab coat, and chemical-resistant gloves.[15][16]
-
Work Area: Handle in a clean, organized area, free of contaminants. Use non-sparking tools and ensure all equipment is clean and free from rust or other residues.[12][15]
-
Quantity: Work with the smallest quantity of peroxide necessary for the operation.[15]
Caption: A generalized workflow for the safe handling of organic peroxides.
Storage and Temperature Control
Proper storage is critical to maintain both safety and product quality.
-
Temperature: Store at the manufacturer-specified temperature, which is significantly lower than the SADT.[13][16] For highly unstable peroxides, this may require refrigeration in specialized, explosion-proof units.[14][16]
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and other heat sources.[14][15] Isolate from incompatible materials.[13]
-
Containers: Keep in the original, approved container, which is often designed to vent in case of pressure buildup.[15][16]
Spill and Disposal Procedures
In case of a spill, immediately wet the material with an inert solvent or water to desensitize it.[12] Clean up using non-sparking tools and an inert, non-acidic absorbent material like vermiculite.[13][15] Place the contaminated material in a container, wet it with water, and dispose of it as hazardous waste according to local and institutional regulations.[15] Never return spilled or unused material to the original container due to the high risk of contamination.[15]
Conclusion
This compound stands as a valuable reagent whose asymmetric nature provides unique opportunities in synthetic chemistry. Its preparation, primarily through the initiated autoxidation of benzaldehyde, is a multi-step radical process that requires precise control over reaction conditions to ensure both yield and safety. The inherent instability of the peroxide bond, while bestowing its reactivity, also mandates a profound respect for and strict adherence to safety protocols. This guide has provided the core technical knowledge regarding its structure and synthesis, grounded in an uncompromising framework of operational safety, to support its responsible use by the scientific community.
References
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- 2. Recent advances in reactions using diacyl peroxides as sources of O- and C-functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic peroxides - Wikipedia [en.wikipedia.org]
- 4. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 11. Acid-catalyzed Transacylation of this compound with Carboxylic Acid [jstage.jst.go.jp]
- 12. americanchemistry.com [americanchemistry.com]
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- 16. hmroyal.com [hmroyal.com]
An In-depth Technical Guide to Acetyl Benzoyl Peroxide (CAS Number: 644-31-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl benzoyl peroxide is an unsymmetrical diacyl peroxide characterized by its inherent instability and potent oxidizing capabilities. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical and physical properties, synthesis methodologies, and decomposition mechanisms. It further delves into its applications as a free-radical initiator in polymer chemistry and as a versatile oxidizing agent in organic synthesis. Additionally, this document outlines analytical techniques for its characterization and details critical safety and handling protocols essential for laboratory and industrial settings. This guide is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this reactive organic peroxide.
Introduction
This compound, with the CAS number 644-31-5, is an organic compound belonging to the peroxide family. It is structurally distinguished by the presence of both an acetyl and a benzoyl group attached to the peroxide linkage (-O-O-). This asymmetry influences its reactivity and decomposition kinetics compared to its symmetrical counterparts, such as dibenzoyl peroxide. Like other organic peroxides, the core of its chemical utility and hazard profile lies in the labile oxygen-oxygen single bond, which can readily undergo homolytic cleavage to generate highly reactive free radicals.[1] This property makes it a valuable tool in various chemical transformations, particularly as an initiator for free-radical polymerization and as a potent oxidizing agent.[2][3] However, this reactivity also renders it a hazardous material, susceptible to explosive decomposition under conditions of heat, shock, or contamination.[3] A thorough understanding of its properties and safe handling procedures is therefore paramount for its use in research and development.
Chemical and Physical Properties
This compound is a white crystalline solid, often appearing as needles.[2][3] It is commercially available, frequently as a solution of less than 40% by mass in a nonvolatile solvent to mitigate its explosive nature.[4] The pure compound is explosive when subjected to heat or shock.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 644-31-5 | [4] |
| Molecular Formula | C₉H₈O₄ | [3] |
| Molecular Weight | 180.16 g/mol | [4] |
| Appearance | White crystalline solid (needles) | [2][3] |
| Solubility | Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. | [3] |
| Water Solubility | Decomposes in water. | [2] |
| Stability | Unstable; sensitive to heat, shock, and contamination. Commercial products are often phlegmatized. | [3] |
Synthesis of this compound
The synthesis of unsymmetrical diacyl peroxides like this compound requires controlled conditions to prevent the formation of symmetrical byproducts and to ensure safety. A general approach involves the reaction of a peroxy acid with an acyl chloride.[6] While specific, detailed laboratory protocols for this compound are not abundantly available in open literature, a plausible synthetic route can be adapted from established methods for similar peroxides.
Representative Synthetic Protocol: Acylation of Peroxybenzoic Acid
This protocol is a representative method and should be performed with extreme caution by experienced chemists in a controlled laboratory environment, utilizing all appropriate safety measures for handling peroxides.
Step 1: Preparation of Peroxybenzoic Acid
Peroxybenzoic acid can be prepared by reacting benzoic acid with hydrogen peroxide in the presence of an acid catalyst, such as methanesulfonic acid.
Step 2: Reaction with Acetyl Chloride
The prepared peroxybenzoic acid is then reacted with acetyl chloride in the presence of a base (e.g., pyridine or a tertiary amine) at low temperatures to yield this compound. The base neutralizes the hydrochloric acid formed during the reaction.
Caption: A representative two-step workflow for the synthesis of this compound.
Purification: The crude product is typically purified by recrystallization from a suitable solvent system at low temperatures.
Decomposition Mechanism: The Generation of Free Radicals
The utility of this compound stems from the thermal and photochemical lability of the peroxide bond. Upon initiation by heat or light, the O-O bond undergoes homolytic cleavage, generating two distinct radical species: a benzoyloxyl radical and an acetoxyl radical.
Caption: The decomposition pathway of this compound leading to the formation of various radical species.
These primary radicals can then undergo further reactions, most notably decarboxylation, to form phenyl and methyl radicals, respectively.[7] The presence of these highly reactive radical species allows this compound to initiate a variety of chemical processes.
Applications in Research and Development
The ability of this compound to generate free radicals upon decomposition makes it a valuable reagent in several areas of chemical research and development.
Polymer Chemistry: A Free-Radical Initiator
This compound can be used as a free-radical initiator for the polymerization of various monomers, such as styrenes, acrylates, and methacrylates.[8][9] The process involves three main stages:
-
Initiation: The peroxide decomposes to form radicals, which then add to a monomer unit, creating a new radical species.
-
Propagation: The newly formed radical monomer adds to another monomer, and this process continues, leading to the growth of the polymer chain.
-
Termination: The growing polymer chains are terminated by various mechanisms, such as combination or disproportionation of two radical chains.
The choice of an unsymmetrical peroxide like this compound can be advantageous in certain polymerization systems where different initiation rates or radical selectivities are desired.
Organic Synthesis: A Versatile Oxidizing Agent
Organic peroxides are powerful oxidizing agents.[10] this compound can be employed in various oxidative transformations in organic synthesis. While specific examples for this compound are less common in the literature than for dibenzoyl peroxide, its reactivity can be inferred. For instance, benzoyl peroxide is used for the direct C-H bond functionalization and the synthesis of imides.[11] Similar applications can be envisioned for this compound, where it could serve as both an oxidant and a source of acyloxy groups.
Potential in Drug Development and Delivery
While direct applications of this compound in drug formulations are not well-documented, the principles of its use can be relevant. For instance, the closely related benzoyl peroxide is a common active ingredient in topical acne treatments due to its bactericidal and keratolytic properties.[12]
Furthermore, the concept of controlled release is crucial in drug delivery to enhance efficacy and minimize side effects.[1][13] Organic peroxides, including benzoyl peroxide, have been encapsulated in various delivery systems, such as micro- and nanospheres, to achieve controlled release.[14][15] Similar strategies could be applied to this compound if a specific therapeutic application were identified.
Analytical Characterization
The characterization of this compound is crucial for confirming its identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzoyl group would appear in the downfield region (typically δ 7.5-8.2 ppm). The methyl protons of the acetyl group would appear as a singlet in the upfield region (around δ 2.2 ppm). |
| ¹³C NMR | Carbonyl carbons of the benzoyl and acetyl groups would be observed at the lower end of the spectrum (around 165-175 ppm). Aromatic carbons would appear in the δ 128-135 ppm range. The methyl carbon of the acetyl group would be found in the upfield region (around 20 ppm).[16] |
| Infrared (IR) Spectroscopy | Characteristic strong C=O stretching vibrations for the two carbonyl groups would be present, likely as two distinct bands in the region of 1750-1800 cm⁻¹. C-O stretching and aromatic C-H and C=C stretching bands would also be observed.[17] |
| Mass Spectrometry | Due to its thermal lability, techniques like electrospray ionization (ESI) are more suitable than those requiring high temperatures. Fragmentation patterns would likely involve the cleavage of the O-O bond and subsequent loss of CO₂.[18] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC with UV detection is a common method for the analysis of peroxides. This technique can be used for purity assessment and quantification.[19] |
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.[3] As an organic peroxide, it is sensitive to heat, shock, friction, and contamination, which can lead to rapid and explosive decomposition.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary depending on the scale of the experiment.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
A safety shield should be used, especially during reactions and heating.
-
Use non-sparking tools and avoid grinding or other actions that could generate friction or static electricity.
Storage
-
Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.
-
Keep away from incompatible materials such as strong acids, bases, reducing agents, and metals.
-
Store in the original container, which is often designed with safety features.
Spill and Waste Disposal
-
In case of a spill, do not use combustible materials like paper towels for cleanup. Instead, absorb the material with an inert, moist, non-combustible absorbent (e.g., vermiculite or sand).
-
Place the absorbed material in a loosely covered container for disposal.
-
Waste this compound should be treated as hazardous waste and disposed of according to institutional and local regulations. Never mix with other waste streams. A common disposal method for small quantities is slow addition to a cold 10% sodium hydroxide solution to induce hydrolysis.[4]
Conclusion
This compound is a reactive and versatile organic compound with significant potential in polymer chemistry and organic synthesis. Its ability to generate free radicals upon decomposition is the cornerstone of its utility. However, this reactivity also necessitates stringent safety protocols to mitigate the risks of explosive decomposition. For researchers and professionals in drug development, a thorough understanding of its synthesis, decomposition, and handling is crucial for its safe and effective application. While its direct therapeutic uses are not as established as those of benzoyl peroxide, the principles governing its behavior and formulation can provide valuable insights into the development of new chemical entities and drug delivery systems.
References
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- 6. Organic peroxides - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
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- 10. longdom.org [longdom.org]
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- 13. Methods and materials for controlled release of desired chemistries | RTI [rti.org]
- 14. Controlled release of benzoyl peroxide from a porous microsphere polymeric system can reduce topical irritancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural analysis of diacyl peroxides by electrospray tandem mass spectrometry with ammonium acetate: bond homolysis of peroxide-ammonium and peroxide-proton adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US3535422A - Stable benzoyl peroxide composition - Google Patents [patents.google.com]
Physical properties of acetyl benzoyl peroxide
An In-depth Technical Guide to the Physical Properties of Acetyl Benzoyl Peroxide
This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the handling and application of this highly reactive compound. Our focus is on the causality behind its characteristics, ensuring a deep understanding of its behavior for safe and effective utilization in a laboratory and developmental setting.
Chemical Identity and Structure
This compound, also known by synonyms such as Acetozone, is an asymmetric organic peroxide.[1][2][3] Its structure, containing a reactive peroxide bridge (-O-O-) flanked by an acetyl and a benzoyl group, is fundamental to its high reactivity and utility as a radical initiator and potent oxidizing agent.
| Identifier | Value | Source(s) |
| IUPAC Name | acetyl benzenecarboperoxoate | [1] |
| CAS Number | 644-31-5 | [1][2][4] |
| Molecular Formula | C₉H₈O₄ | [1][5][6] |
| Molecular Weight | 180.16 g/mol | [1][2][5] |
| Canonical SMILES | CC(=O)OOC(=O)C1=CC=CC=C1 | [4][5] |
| InChI Key | PDAVOLCVHOKLEO-UHFFFAOYSA-N | [4][5] |
Core Physical Properties
The physical state of this compound dictates its handling, storage, and application protocols. In its pure form, it is a white crystalline solid, often appearing as needles.[1][4][7] However, due to its inherent instability, it is frequently supplied commercially as a solution containing less than 40% of the active compound in a nonvolatile solvent to mitigate its reactivity.[1][3][8][9]
| Property | Value | Comments and Experimental Context | Source(s) |
| Physical Form | White crystalline solid (needles) | The crystalline nature necessitates careful handling to avoid friction or grinding, which can lead to decomposition.[1][4][10] | [1][4][7] |
| Melting Point | 37 °C (98.6 °F) | The low melting point signifies its thermal sensitivity. Experiments must be conducted with precise temperature control, as heating can initiate rapid, potentially explosive decomposition. | [1][2][5] |
| Boiling Point | 130 °C (266 °F) at 19 mm Hg | This value is reported at reduced pressure (19 Torr or ~2.5 kPa). Attempting to determine the boiling point at atmospheric pressure would result in violent decomposition before boiling is achieved. | [1][2][10] |
| Density | ~1.222 g/cm³ | This density is for the solid material and is a key parameter for formulation calculations. | [6][8][11] |
Solubility Profile
The solubility of this compound is a critical factor in its formulation for various applications, including as a disinfectant or bleaching agent.[3][4] The polarity difference between the acetyl and benzoyl moieties results in moderate to low solubility in a range of solvents.
| Solvent | Solubility | Implications for Use | Source(s) |
| Water | 639 mg/L at 25 °C | Low aqueous solubility impacts its use in aqueous systems, often requiring co-solvents or formulation as an emulsion or suspension. | [1][10] |
| Ethers | Moderately soluble | Good solubility allows for use in organic synthesis where ethers are common reaction media. | [1][4][8] |
| Chloroform | Moderately soluble | A common solvent for analytical characterization, such as NMR or IR spectroscopy. | [1][4][8] |
| Carbon Tetrachloride | Moderately soluble | Historically used as a solvent, though its use is now restricted due to toxicity. | [1][4][8] |
| Alcohols | Slightly soluble | Limited solubility requires careful solvent selection for formulations containing alcohols. | [1][4][8] |
| Mineral Oils | Slightly soluble | This property is relevant for its application in bleaching food oils.[4][12] | [1][4][8] |
Stability and Thermal Decomposition
As with all organic peroxides, the defining characteristic of this compound is its thermal instability. The oxygen-oxygen single bond is weak and susceptible to homolytic cleavage upon energy input from heat, shock, or friction, leading to the formation of highly reactive free radicals.
This decomposition is exothermic and can self-accelerate, posing a significant explosion hazard if not properly controlled.[8][13] The compound is known to decompose, potentially explosively, if heated quickly, subjected to grinding, or compressed.[1][4][10] Furthermore, it is reactive with water, which causes decomposition and heat generation.[3][4][8] For this reason, the pure compound must be stored in a cool, well-ventilated place away from heat sources and incompatible materials such as reducing agents, with which it can react vigorously.[4][8][10]
The thermal decomposition process is a critical aspect of its function as a radical initiator. The initial cleavage of the O-O bond is the rate-determining step, followed by subsequent reactions of the resulting radicals.
Caption: Thermal decomposition pathway of this compound.
Experimental Protocol: Melting Point Determination
Determining the melting point of a thermally sensitive compound like this compound requires stringent safety protocols. This procedure is designed to minimize risk while obtaining an accurate measurement.
Causality Statement: A capillary melting point apparatus is used for its precise temperature control and the small sample size required, which significantly reduces the hazard associated with heating a potentially explosive substance. The use of a blast shield is a mandatory precaution.
Methodology:
-
Preparation: Ensure the melting point apparatus is clean and calibrated. Place a blast shield in front of the apparatus.
-
Sample Loading: Under a fume hood and wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, carefully load a small amount of crystalline this compound into a capillary tube. The sample should be no more than 1-2 mm high.
-
Expert Insight: Do not grind the sample to load it. Grinding can initiate decomposition. Use a gentle tapping motion to pack the crystals.
-
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point of 37 °C.
-
Approximately 10 °C below the expected melting point, reduce the heating rate to 1-2 °C/min. This slow ramp rate is crucial for observing the exact melting range accurately.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Shutdown and Disposal: After the measurement is complete, allow the apparatus to cool down completely. Dispose of the used capillary tube and any waste material according to hazardous waste protocols for reactive organic peroxides. Do not discard in regular trash.
Summary of Safety and Handling
The physical properties of this compound classify it as a hazardous material requiring specialized handling.
-
Thermal Sensitivity: Store in a cool, dark, well-ventilated area, away from heat, sparks, and direct sunlight.[10] The recommended maximum storage temperature is typically 38°C or lower.[10]
-
Shock Sensitivity: Avoid friction, grinding, and impact, especially in its pure, solid form.[3][4][7]
-
Reactivity: Keep away from incompatible materials, especially reducing agents, strong acids, bases, and metals.[4][8][13]
-
Irritant: As a powerful oxidizing agent, it is irritating and corrosive to the skin, eyes, and mucous membranes.[1][4][9][14] Always use appropriate PPE, including chemical-resistant gloves and safety goggles.[14][15]
This guide provides a foundational understanding of the physical properties of this compound, grounded in authoritative data. For any laboratory application, this information must be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. This compound | 644-31-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [stenutz.eu]
- 6. This compound | 644-31-5 [chemnet.com]
- 7. 644-31-5 | CAS DataBase [m.chemicalbook.com]
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- 10. echemi.com [echemi.com]
- 11. CAS # 644-31-5, this compound, Acetozone, Benzoyl acetyl peroxide, Benzozone, Trigonox P 50S - chemBlink [chemblink.com]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Benzoyl peroxide | 94-36-0 [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Decomposition Mechanism of Acetyl Benzoyl Peroxide
Executive Summary
Acetyl benzoyl peroxide is an asymmetric organic peroxide of significant interest in polymer chemistry and organic synthesis due to its role as a free-radical initiator. Its inherent thermal instability, stemming from the weak oxygen-oxygen bond, dictates its utility and associated hazards. A comprehensive understanding of its decomposition mechanism is paramount for ensuring safe handling, optimizing reaction conditions, and controlling product formation. This guide provides a detailed exploration of the homolytic cleavage of this compound, detailing the initiation, propagation, and termination steps. We delve into the formation of transient radical species, the influence of the solvent "cage effect," and the array of subsequent reactions that lead to a complex product mixture. Furthermore, this document outlines key experimental methodologies, including Nuclear Magnetic Resonance with Chemically Induced Dynamic Nuclear Polarization (NMR/CIDNP), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC), providing both the procedural steps and the scientific rationale for their application in elucidating the decomposition pathway and characterizing its thermal hazards.
Introduction to this compound: An Asymmetric Initiator
This compound, C₉H₈O₄, is a diacyl organic peroxide characterized by its asymmetric structure, containing both an acetyl and a benzoyl group linked by a peroxide bridge. Like its symmetric counterparts, dibenzoyl peroxide and acetyl peroxide, its primary chemical utility lies in its capacity to serve as a source of free radicals upon decomposition.[1][2] This decomposition can be initiated thermally or photolytically.[3][4]
The oxygen-oxygen single bond is the weakest bond in the molecule, making it susceptible to homolytic cleavage at moderate temperatures. This process generates highly reactive acyloxyl radicals, which can initiate further chemical transformations, most notably polymerization reactions.[5] However, this thermal lability also renders the compound hazardous, with the potential for explosive decomposition if heated rapidly or subjected to shock or friction.[6][7] The rate and products of decomposition are highly sensitive to factors such as temperature, solvent, and the presence of contaminants, making a detailed mechanistic understanding essential for both application and safety.[8][9]
The Core Decomposition Mechanism: A Free-Radical Cascade
The decomposition of this compound proceeds through a free-radical chain reaction. The process can be conceptually divided into initiation, propagation, and termination stages. A central feature of this mechanism is the formation of a geminate radical pair within a "solvent cage," which significantly influences the subsequent reaction pathways.
Initiation: Homolysis of the Peroxide Bond
The primary and rate-determining step is the homolytic cleavage of the weak O-O bond, which requires an input of energy, typically in the form of heat. This generates a benzoyloxy radical and an acetoxy radical in close proximity, confined by surrounding solvent molecules. This initial pair is known as a geminate radical pair.[3]
The Geminate Radical Pair and the "Cage Effect"
Immediately following homolysis, the two radicals are trapped within a "cage" of solvent molecules. From within this cage, several reactions can occur:
-
Geminate Recombination: The radicals can recombine to reform the original this compound molecule or potentially scramble to form symmetric peroxides (dibenzoyl peroxide and diacetyl peroxide).[10]
-
Decarboxylation: The acyloxyl radicals can lose a molecule of carbon dioxide (CO₂) to form more stable phenyl (Ph•) and methyl (Me•) radicals.
-
Cage Escape: The radicals can diffuse out of the solvent cage to become free radicals in the bulk solution.
The efficiency of cage escape versus in-cage reactions is highly dependent on the solvent's viscosity. In more viscous solvents, radicals are held together longer, increasing the probability of in-cage reactions.
Propagation and Termination: The Fate of Escaped Radicals
Once the radicals escape the solvent cage, they can initiate a series of propagation steps:
-
Hydrogen Abstraction: The highly reactive radicals can abstract a hydrogen atom from a solvent molecule (S-H), generating a new solvent radical (S•).
-
Induced Decomposition: An escaped radical can attack an intact molecule of this compound, forcing its decomposition and propagating the chain reaction.[3][8] This is a significant pathway that can accelerate the overall decomposition rate.
The reaction cascade concludes when two radical species meet and combine in a termination step, forming a stable, non-radical product (e.g., biphenyl from two phenyl radicals, toluene from a phenyl and a methyl radical). Dissolved oxygen can also act as an efficient radical scavenger, terminating the chain.[3]
Decomposition Products
The variety of radical intermediates and reaction pathways leads to a complex mixture of final products. The relative yields of these products depend heavily on the reaction conditions, particularly the solvent.
| Product | Formation Pathway | Notes |
| Carbon Dioxide (CO₂) | Decarboxylation of benzoyloxy and acetoxy radicals. | A major gaseous byproduct. |
| Benzene | Hydrogen abstraction from solvent by a phenyl radical. | More prevalent in solvents with easily abstractable hydrogens. |
| Methane | Hydrogen abstraction from solvent by a methyl radical. | |
| Toluene | Combination of a phenyl radical and a methyl radical. | A termination product. |
| Biphenyl | Combination of two phenyl radicals. | A common product in benzoyl peroxide decomposition.[11] |
| Phenyl Acetate | Combination of a phenyl radical and an acetoxy radical. | Likely formed via in-cage reaction or termination. |
| Methyl Benzoate | Combination of a methyl radical and a benzoyloxy radical. | A key product observed in methanol solvent.[3] |
| Benzoic Acid | Hydrogen abstraction from solvent by a benzoyloxy radical. | A primary degradation product.[12][13] |
Experimental Methodologies for Mechanistic Studies
To fully elucidate the decomposition mechanism, a combination of analytical techniques is required. Each method provides a unique piece of the puzzle, from observing short-lived radical intermediates to quantifying stable end-products and assessing thermal risk.
Rationale for a Multi-Technique Approach
No single technique can capture the entire decomposition process. The challenge lies in the vast difference in timescales and chemical properties between the species involved.
-
For Transient Species: The radical intermediates are short-lived and exist at low concentrations. Techniques that can detect species on the microsecond to second timescale are needed. This is the domain of NMR spectroscopy , particularly with Chemically Induced Dynamic Nuclear Polarization (CIDNP) , which acts as a "magnifying glass" for reactions involving radical pairs.[3]
-
For Stable Products: The final, stable products are amenable to separation and identification using chromatographic techniques like GC-MS and HPLC. These methods are essential for determining product yields and confirming reaction pathways.[14][15]
-
For Thermal Hazards: The overall energy release and temperature dependence of the decomposition are critical for safety. Calorimetric methods like DSC are the industry standard for quantifying these thermal risks.[16][17]
Protocol: Real-Time Mechanistic Investigation using NMR/CIDNP
Causality: CIDNP effects arise from the spin-sorting that occurs during the evolution of a geminate radical pair. This results in non-Boltzmann nuclear spin state populations in the recombination products, leading to dramatically enhanced absorption or emission signals in the NMR spectrum. Observing a CIDNP signal is unequivocal proof of a geminate radical pair mechanism.[3]
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 0.05 M) in a deuterated solvent (e.g., methanol-d4) directly in a high-quality NMR tube.
-
Instrument Setup: Place the NMR tube in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Initiation: Acquire a baseline ¹H NMR spectrum at ambient temperature. Then, rapidly increase the probe temperature to the desired decomposition temperature (e.g., 80-100 °C) to initiate thermolysis.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra over time to monitor the reaction.
-
Analysis: Analyze the spectra for the appearance of polarized signals (strong emission or enhanced absorption) for specific products like methyl benzoate. The polarization pattern provides detailed information about the magnetic properties of the radical intermediates and the nature of the geminate pair.[3]
Protocol: Product Identification and Quantification via GC-MS
Causality: Gas Chromatography (GC) is an excellent technique for separating volatile and semi-volatile organic compounds, which constitute the majority of the decomposition products. Coupling it with Mass Spectrometry (MS) allows for the definitive identification of each separated component based on its unique mass spectrum and fragmentation pattern.
Methodology:
-
Reaction: Carry out the decomposition of this compound in a non-volatile, high-boiling point solvent (e.g., dodecane) in a sealed reaction vial at a controlled temperature for a defined period.
-
Sample Preparation: After cooling, dilute an aliquot of the reaction mixture with a suitable volatile solvent (e.g., diethyl ether). Add an internal standard (e.g., naphthalene) of known concentration for quantitative analysis.
-
GC-MS Setup: Inject a small volume (e.g., 1 µL) of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Analysis Program:
-
Injector: 250 °C, splitless mode.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.
-
MS Detector: Scan from m/z 35 to 550.
-
-
Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify the products by comparing their peak areas to that of the internal standard.
Protocol: Thermal Hazard Assessment using DSC
Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For an exothermic decomposition, this allows for the precise determination of the onset temperature of decomposition, the peak maximum, and the total energy released (enthalpy of decomposition, ΔHd). These parameters are critical for defining safe operating and storage temperatures.[16][18]
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (1-3 mg) into a high-pressure DSC pan. Crimp-seal the pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a point well beyond the completion of the decomposition (e.g., 250 °C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to determine:
-
Tonset: The extrapolated onset temperature of the exothermic decomposition.
-
Tpeak: The temperature at the maximum of the exothermic peak.
-
ΔHd: The total enthalpy of decomposition, calculated by integrating the area under the exothermic peak.
-
Conclusion
The decomposition of this compound is a complex, multi-step process governed by the principles of free-radical chemistry. The initial homolytic cleavage of the peroxide bond creates a geminate radical pair whose fate—in-cage recombination, decarboxylation, or cage escape—is dictated by reaction conditions. The subsequent reactions of the escaped radicals, including hydrogen abstraction and induced decomposition, lead to a diverse array of products. A thorough understanding of this mechanism, achieved through a combination of sophisticated analytical techniques like NMR/CIDNP, GC-MS, and DSC, is not merely an academic exercise. It is a fundamental requirement for the safe and effective application of this versatile radical initiator in research and industry. Future work may focus on the computational modeling of the decomposition pathways to complement experimental findings and the development of stabilized formulations to mitigate its inherent hazards.
References
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An In-depth Technical Guide to the Solubility of Acetyl Benzoyl Peroxide in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl benzoyl peroxide, a potent organic peroxide, sees wide application as a polymerization initiator and a bleaching agent.[1] Its efficacy and safety in these roles are intrinsically linked to its solubility characteristics in various organic media. This guide provides a comprehensive technical overview of the solubility of this compound, presenting a synthesis of known qualitative data, a framework for understanding the underlying principles of its solubility, and detailed protocols for its experimental determination. Recognizing the hazardous nature of this compound, this document integrates critical safety and handling protocols throughout. The ultimate objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound solutions effectively and safely.
Introduction: The Significance of Solubility in Application
The dissolution of a solute in a solvent is a fundamental chemical process governed by the principle of "like dissolves like." For this compound, a molecule with both polar (carbonyl groups, peroxide linkage) and nonpolar (benzoyl group) regions, its solubility is a nuanced interplay of intermolecular forces. In practical applications, the choice of solvent is critical. In polymerization reactions, the solvent dictates the concentration of the initiator and can influence reaction kinetics. In pharmaceutical or cosmetic formulations, the vehicle must not only solubilize the active agent but also be non-toxic and stable.[2]
This guide will delve into the theoretical underpinnings of this compound's solubility, present the available solubility data, and provide robust experimental procedures for researchers to determine solubility in their specific solvent systems.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. For this compound, the key factors influencing its solubility in organic solvents include:
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. As a moderately polar molecule, this compound is expected to exhibit greater solubility in solvents of similar polarity. For instance, its "moderate" solubility in ether and chloroform aligns with this principle.[1][3] The related compound, benzoyl peroxide, shows a clear trend where its solubility is inversely related to solvent polarity, with greater solubility in semipolar solvents.[4][5] A similar trend can be anticipated for this compound.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence solubility. While this compound itself does not have strong hydrogen bond donating capabilities, the oxygen atoms in the carbonyl and peroxide groups can act as hydrogen bond acceptors.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. However, for thermally unstable compounds like organic peroxides, elevated temperatures can lead to decomposition.[6]
-
Molecular Size and Shape: The size and shape of both the solute and solvent molecules can affect how they pack together, influencing the entropy of the system.
Qualitative and Quantitative Solubility Data
Table 1: Summary of Known Solubility Data for this compound
| Solvent Class | Specific Solvents | Reported Solubility | Citation(s) |
| Ethers | Diethyl Ether | Moderately Soluble | [1][3] |
| Chlorinated Solvents | Chloroform, Carbon Tetrachloride | Moderately Soluble | [1][3] |
| Alcohols | Alcohol (unspecified) | Slightly Soluble | [1][3] |
| Hydrocarbons | Mineral Oils | Slightly Soluble | [1][3] |
| Aqueous | Water | 639 mg/L at 25 °C (Slightly Soluble) | [1] |
The lack of extensive quantitative data underscores the importance of experimental determination for specific applications. The following sections provide detailed protocols for this purpose.
Experimental Determination of Solubility
The experimental determination of this compound's solubility requires meticulous attention to safety due to its hazardous nature. The following protocol is a generalized method that can be adapted for various organic solvents.
Critical Safety Precautions
This compound is a powerful oxidizing agent and is sensitive to shock, heat, and friction.[1] It can decompose explosively. Therefore, the following safety measures are mandatory :
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.[7][8]
-
Ventilation: All work should be conducted in a certified chemical fume hood.[7]
-
Quantity: Use the smallest practical quantities of this compound.
-
Contamination: Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metals.[8] Use glass or Teflon-coated equipment.[1]
-
Temperature Control: Avoid heating this compound, as this can lead to violent decomposition.[6] Solubility determinations should be performed at controlled, ambient, or sub-ambient temperatures.
-
Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[2][7]
Figure 1. A generalized workflow for the experimental determination of solubility.
Step-by-Step Experimental Protocol
This protocol is based on the isothermal equilibrium method.
-
Preparation of Saturated Solution:
-
To a series of glass vials, add an excess amount of solid this compound. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Carefully add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly with Teflon-lined caps.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker. The temperature should be precisely controlled and monitored.
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle completely.
-
Carefully withdraw a known volume of the clear supernatant using a glass syringe. It is crucial not to disturb the solid at the bottom of the vial. The use of a syringe filter can help to remove any suspended microcrystals.
-
Immediately dilute the aliquot with a known volume of a suitable solvent to prevent crystallization and to bring the concentration within the analytical range.
-
-
Concentration Analysis:
-
The concentration of this compound in the diluted aliquot can be determined using a validated analytical method. Titrimetric and spectrophotometric methods are common for peroxide determination.[4][9][10]
-
Iodometric Titration: A common method for determining peroxide concentration. The peroxide oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution.
-
Spectrophotometric Methods: Methods like the Ferrous Ion Oxidation-Xylenol Orange (FOX) assay can be adapted for the quantification of organic peroxides.[4]
-
High-Performance Liquid Chromatography (HPLC): This is often the most accurate and specific method. A validated HPLC method with a suitable stationary phase (e.g., C18) and a mobile phase (e.g., methanol/water mixture) can be used to separate and quantify this compound.[11]
-
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted aliquot and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the experimental temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Factors Influencing Experimental Accuracy
-
Purity of Solute and Solvent: The presence of impurities can significantly affect solubility. Use high-purity this compound and analytical grade solvents.
-
Temperature Control: Precise and constant temperature control is essential, as solubility is temperature-dependent.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.
-
Sampling Technique: The accuracy of the final result is highly dependent on the careful collection of the supernatant without disturbing the solid phase.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 3. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 8. eopsg.org [eopsg.org]
- 9. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Discovery and history of acetyl benzoyl peroxide
An In-depth Technical Guide to the Discovery and History of Acetyl Benzoyl Peroxide
Introduction: A Molecule of Duality
This compound, known chemically as acetyl benzenecarboperoxoate, occupies a unique position in the history of organic chemistry. It emerged at the dawn of the 20th century not as a mere laboratory curiosity, but as a potent therapeutic agent under the trade name Acetozone . Its story is one of transition: from a celebrated germicide in the age of bacteriology to its recognition as a high-energy, reactive intermediate for industrial applications. This guide provides a comprehensive technical overview of its discovery, synthesis, chemical properties, and the evolution of its use, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Part 1: The Discovery of 'Acetozone'—A Germicide for the Progressive Era
The discovery of this compound is inextricably linked to the burgeoning field of bacteriology in the late 19th and early 20th centuries. During this period, scientists sought powerful chemical agents to combat microbial diseases. A key figure in this narrative is Dr. Frederick G. Novy , a pioneering American bacteriologist at the University of Michigan.[1][2][3] Novy, who studied at Robert Koch's laboratory in Berlin, was at the forefront of developing systematic laboratory instruction in bacteriology in the United States and investigated the chemical nature of bacterial toxins.[1][2]
It was within this fervent environment of microbiological research that this compound was introduced as a commercial germicide named Acetozone around 1902.[4] Marketed as a powerful, non-toxic antiseptic, Acetozone was lauded for its ability to liberate "nascent oxygen" upon contact with water and organic matter, making it effective against a wide range of pathogens. Early medical literature highlights its application in treating gastrointestinal diseases, including typhoid fever, and as a general surgical antiseptic.[5][6] The first known use of the chemical name "this compound" in a dictionary dates to 1913, where it was already noted for its use in germicidal preparations and for initiating polymerization processes.[7]
Part 2: Chemical Synthesis and Characterization
This compound (C₉H₈O₄) is an unsymmetrical diacyl peroxide, characterized by the linkage of an acetyl group and a benzoyl group via a peroxide bridge (-O-O-). This structure is inherently unstable, making the compound a potent oxidizing agent but also rendering it hazardous in its pure, crystalline form.
Physicochemical Properties
The essential properties of this compound are summarized below, highlighting the need for careful handling. It is typically supplied as a solution or paste to mitigate its explosive hazard.[8]
| Property | Value | Source |
| IUPAC Name | acetyl benzenecarboperoxoate | [8] |
| Molecular Formula | C₉H₈O₄ | [8] |
| Molecular Weight | 180.16 g/mol | [8] |
| Appearance | White crystalline solid | [7] |
| State (Commercial) | Solution in nonvolatile solvent (<40%) | [8] |
| Hazards | Explosive when pure, powerful oxidizer, skin/eye irritant | [7][8] |
Experimental Protocol 1: Plausible Historical Synthesis via Peroxybenzoic Acid
Objective: To synthesize this compound from sodium peroxybenzoate and acetyl chloride.
Methodology:
-
Preparation of Sodium Peroxybenzoate: Dissolve benzoyl peroxide in a minimal amount of cold chloroform. Add a slight excess of a cooled ethanolic solution of sodium ethoxide. The sodium peroxybenzoate will precipitate. Filter the precipitate and wash with cold ethanol and then ether. Dry under vacuum.
-
Acylation Reaction: Suspend the freshly prepared sodium peroxybenzoate in a dry, non-reactive solvent such as diethyl ether at 0°C.
-
Addition of Acetyl Chloride: Slowly add an equimolar amount of acetyl chloride dropwise to the suspension with vigorous stirring. Maintain the temperature at 0°C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at 0°C. The formation of sodium chloride as a byproduct will be observed.
-
Workup: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the filtrate with a cold, dilute sodium bicarbonate solution to remove any unreacted acids, followed by a wash with cold water.
-
Isolation: Dry the ethereal solution over anhydrous magnesium sulfate. The solvent can be carefully removed under reduced pressure at low temperature, but due to the explosive nature of the crystalline product, it is advisable to use the resulting solution directly for subsequent applications.
Causality: This protocol relies on the nucleophilic nature of the peroxybenzoate anion attacking the electrophilic carbonyl carbon of acetyl chloride. The use of low temperatures is critical to prevent the premature decomposition of the peroxide product and to manage the reaction's exothermicity.
Experimental Protocol 2: Industrial Synthesis via Autoxidation
A patented method for industrial preparation avoids the isolation of unstable intermediates and instead utilizes the controlled oxidation of benzaldehyde.[9]
Objective: To synthesize acetyl-benzoyl peroxide via the catalyzed autoxidation of benzaldehyde in acetic anhydride.
Methodology:
-
Reactor Setup: Charge a reaction vessel equipped with a gas diffuser, cooling jacket, and stirrer with a mixture of acetic anhydride and benzaldehyde. A molar ratio of 1.5 to 2.8 parts acetic anhydride to 1 part benzaldehyde is recommended.[9]
-
Catalyst Addition: Add a small, catalytic amount of dibenzoyl peroxide to the mixture to initiate the radical chain reaction.
-
Autoxidation: Bubble air or pure oxygen through the liquid mixture via the diffuser.
-
Temperature Control: Maintain the reaction temperature below 40°C using the cooling jacket. The reaction is exothermic, and temperature control is crucial to prevent runaway decomposition.[9]
-
Reaction Completion & Isolation: Once the desired conversion is achieved (monitored by titration or spectroscopy), the reaction is stopped. The product is typically kept in solution with the excess acetic anhydride and used directly as a reactive intermediate.
Causality: This process is a free-radical chain reaction. The initial dibenzoyl peroxide decomposes to form phenyl radicals, which abstract a hydrogen atom from benzaldehyde to create a benzoyl radical. This radical reacts with oxygen to form a peroxy radical, which then propagates the chain, ultimately forming the mixed this compound in the acetic anhydride medium.
Part 3: Chemical Reactivity and Decomposition Mechanism
The chemistry of this compound is dominated by the weak O-O single bond, which has a low dissociation energy. This makes the molecule susceptible to thermal and photochemical decomposition, proceeding via a free-radical pathway.
Mechanism of Thermal Decomposition: The primary step in the decomposition is the homolytic cleavage of the peroxide bond to yield a benzoyloxy radical and an acetyloxy radical.
(C₆H₅COO)(CH₃COO) → C₆H₅COO• + CH₃COO•
These initial radicals are highly unstable and can undergo subsequent reactions, most notably decarboxylation, to form phenyl and methyl radicals, respectively.
-
C₆H₅COO• → C₆H₅• + CO₂
-
CH₃COO• → CH₃• + CO₂
These highly reactive carbon-centered radicals are responsible for the ability of this compound to initiate polymerization. The overall process is highly exothermic and can become self-accelerating, leading to an explosion if not controlled.
Caption: Thermal decomposition pathway of this compound.
Part 4: The Evolution of Applications
The utility of this compound has evolved significantly since its introduction as Acetozone.
-
Early Medicine (c. 1902-1930s): As Acetozone, its primary application was as a broad-spectrum germicide and antiseptic for both internal and external use. Its perceived advantage was its decomposition into relatively harmless byproducts (acetic acid, benzoic acid, and oxygen) compared to the heavy-metal antiseptics of the era.
-
Polymer Chemistry (c. 1913-Present): The ability to generate free radicals upon gentle heating made this compound an effective initiator for the polymerization of vinyl monomers.[7] This application became increasingly important with the rise of the plastics and synthetic rubber industries. It offered a different reactivity profile compared to the more common dibenzoyl peroxide, allowing for fine-tuning of polymerization processes.
-
Organic Synthesis: As a strong oxidizing agent, it finds niche applications in organic synthesis, though its hazardous nature often leads chemists to choose safer alternatives where possible.
Part 5: Safety and Handling of a High-Energy Compound
The handling of this compound demands stringent safety protocols due to its classification as a hazardous, shock-sensitive, and thermally unstable material.
-
Explosion Hazard: In its pure, dry, crystalline form, this compound is a powerful explosive and can detonate from heat, shock, or friction.[7] For this reason, it is almost exclusively manufactured, stored, and used in diluted forms, typically as a solution or paste containing less than 40% of the active compound in a non-volatile solvent.[8]
-
Chemical Incompatibilities: It is a strong oxidizing agent and reacts violently with reducing agents, acids, bases, and certain metals. Contamination can lower its decomposition temperature and lead to a runaway reaction.
-
Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves, is mandatory.[8] All work should be conducted in a well-ventilated fume hood and behind a safety shield.
Conclusion
The history of this compound is a compelling narrative of scientific evolution. Born from the medical necessity for effective germicides, "Acetozone" was an early success of applied chemistry in public health. As the chemical industry matured, the fundamental reactivity of the molecule—the latent energy within its peroxide bond—was repurposed for the creation of new materials through polymerization. Its journey from a widely used medicine to a specialized industrial chemical underscores the dual nature of reactive compounds and highlights the continuous interplay between scientific discovery, technological need, and safety-conscious engineering. For today's researchers, it remains a textbook example of the structure, reactivity, and handling considerations inherent to the peroxide functional group.
References
- 1. Frederick George Novy (1864-1957) [victorianweb.org]
- 2. encyclopedia.com [encyclopedia.com]
- 3. The American Association of Immunologists - Frederick G. Novy [aai.org]
- 4. acetozone, n. meanings, etymology and more | Oxford English Dictionary [oed.com]
- 5. Acetozone in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Some Observations on the Use of Acetozone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merriam-webster.com [merriam-webster.com]
- 8. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GB444603A - New or improved process for making this compound - Google Patents [patents.google.com]
Foreword: Navigating the Spectroscopic Landscape of a Reactive Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of Acetyl Benzoyl Peroxide
This compound (ABP), with the chemical formula C₉H₈O₄, is a fascinating yet challenging molecule for analytical scientists.[1] As an asymmetrical organic peroxide, it possesses a thermally unstable oxygen-oxygen single bond, making it a potent oxidizing agent and a valuable radical initiator.[1][2] However, this inherent reactivity also contributes to its hazardous nature and complicates its characterization.[3][4] Pure ABP is a white crystalline solid, but for safety, it is typically supplied as a solution of less than 40% concentration in a non-volatile solvent to moderate its reactivity.[1][3][5]
A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and monitoring its reactions. Yet, a comprehensive search of publicly available scientific literature and databases reveals a conspicuous absence of detailed, published experimental spectra (NMR, IR, MS) for this specific compound. This guide, therefore, adopts a predictive and pedagogical approach rooted in the fundamental principles of spectroscopy and drawing analogies to the well-characterized symmetric analogue, benzoyl peroxide. We will construct a theoretical spectroscopic profile of this compound to serve as a robust reference for researchers, scientists, and drug development professionals who may synthesize or encounter this compound.
Core Principle: Safety and Sample Handling of Organic Peroxides
Before any analytical procedure, the establishment of a self-validating safety protocol is non-negotiable. This compound is a powerful oxidizing agent that can decompose exothermically and potentially explosively when subjected to heat, shock, or friction.[1][5]
Experimental Protocol: Safe Sample Preparation for Spectroscopic Analysis
-
Risk Assessment : Always conduct a thorough risk assessment before handling. Acknowledge that ABP is an irritant to the skin, eyes, and respiratory system.[4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation : Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of any vapors or dust.[6]
-
Temperature Control : All manipulations should be performed at or below room temperature. Avoid all sources of heat, sparks, and open flames.[6] Store the material according to the manufacturer's recommendations, typically under refrigeration.
-
Solvent Selection : For analysis, dissolve a small, accurately weighed quantity of the material in a suitable deuterated solvent (for NMR) or an appropriate transparent solvent (for IR). Given its reported solubility, deuterated chloroform (CDCl₃) or acetone-d₆ would be suitable choices.[1][2] Be aware that the commercial product is often in a non-volatile solvent, which will appear in the spectra unless the peroxide is isolated—a hazardous procedure that should be avoided unless absolutely necessary.
-
Disposal : Dispose of all waste containing this compound according to institutional and regulatory guidelines for reactive chemical waste.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Predicted Fingerprint
¹H NMR Spectroscopy (Predicted)
The structure of this compound presents two distinct proton environments: the aromatic protons of the benzoyl group and the methyl protons of the acetyl group.
-
Aromatic Protons (C₆H₅-) : These five protons are attached to an aromatic ring which is directly bonded to an electron-withdrawing carbonyl-peroxide moiety. This will deshield them, causing them to resonate in the downfield region of the spectrum, likely between δ 7.5 and 8.2 ppm .[8] Due to complex spin-spin coupling, they will appear as a series of multiplets.
-
Methyl Protons (CH₃-) : These three protons are on a methyl group attached to a carbonyl-peroxide moiety. This environment is also significantly deshielding compared to a standard alkane. We predict their signal to appear as a sharp singlet (no adjacent protons to couple with) around δ 2.2 - 2.4 ppm .
The integration of these signals should yield a ratio of 5:3, corresponding to the aromatic and methyl protons, respectively.[9]
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Causality of Chemical Shift |
| 7.5 - 8.2 ppm | Multiplet (m) | 5H | Aromatic protons (C₆H₅) | Deshielded by the anisotropic field of the benzene ring and the electron-withdrawing effect of the C=O group. |
| 2.2 - 2.4 ppm | Singlet (s) | 3H | Methyl protons (CH₃) | Deshielded by the adjacent electron-withdrawing acetyl carbonyl group and the peroxide linkage. |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show several distinct signals corresponding to the different carbon environments in the molecule. The most notable signals will be the two different carbonyl carbons.
-
Carbonyl Carbons (C=O) : The molecule has two carbonyl carbons in different electronic environments. The benzoyl carbonyl is adjacent to an aromatic ring, while the acetyl carbonyl is adjacent to a methyl group. Both are highly deshielded and expected to appear far downfield. We predict the benzoyl carbonyl carbon around δ 164-166 ppm and the acetyl carbonyl carbon around δ 168-170 ppm . This is analogous to the known shifts for benzoyl peroxide.[10][11]
-
Aromatic Carbons (C₆H₅-) : The aromatic ring will show four distinct signals: one for the ipso-carbon (the carbon attached to the carbonyl group), and three others for the ortho, meta, and para carbons. These are expected in the typical aromatic region of δ 128-135 ppm .
-
Methyl Carbon (CH₃-) : The methyl carbon of the acetyl group will be the most upfield signal, predicted to be in the range of δ 20-22 ppm .
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ) | Assignment | Causality of Chemical Shift |
| 168 - 170 ppm | Acetyl Carbonyl (CH₃C =O) | Extreme deshielding due to bonding with two highly electronegative oxygen atoms. |
| 164 - 166 ppm | Benzoyl Carbonyl (C₆H₅C =O) | Extreme deshielding, slightly influenced by conjugation with the aromatic ring. |
| ~134 ppm | Aromatic C-para | Standard aromatic region, influenced by the substituent. |
| ~130 ppm | Aromatic C-ortho | Standard aromatic region, influenced by the substituent. |
| ~129 ppm | Aromatic C-ipso | Standard aromatic region, influenced by the substituent. |
| ~128 ppm | Aromatic C-meta | Standard aromatic region, influenced by the substituent. |
| 20 - 22 ppm | Methyl Carbon (C H₃) | Shielded relative to the other carbons in the molecule, but downfield from a simple alkane. |
Workflow for NMR Analysis
The logical flow for analyzing a potential sample of this compound using NMR is outlined below.
Caption: General workflow for NMR analysis of this compound.
Part 2: Infrared (IR) Spectroscopy – Probing Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying functional groups.[12]
The key to the IR spectrum of this compound is the presence of two distinct carbonyl (C=O) groups. The stretching vibration of the C=O bond gives rise to a very strong and sharp absorption band.[13]
-
C=O Stretching : Because the electronic environments of the two carbonyl groups are different, we expect to see two distinct C=O stretching bands or a broadened, asymmetric band in the region of 1750-1800 cm⁻¹ . The acetyl carbonyl, being part of an acyl peroxide, will likely absorb at a higher frequency (around 1785-1800 cm⁻¹ ) than the benzoyl carbonyl, which is conjugated with the aromatic ring (around 1760-1775 cm⁻¹ ).[14] This is a key diagnostic feature. For comparison, the symmetric benzoyl peroxide shows a strong C=O stretch around 1767 cm⁻¹.[15][16]
-
Aromatic C-H Stretching : A weak absorption just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹ ).
-
Aliphatic C-H Stretching : A weak to medium absorption just below 3000 cm⁻¹ for the methyl group.
-
C-O Stretching : One or two strong bands are expected in the 1000-1250 cm⁻¹ region, corresponding to the C-O single bonds of the peroxide ester linkages.[17]
-
O-O Stretching : The peroxide O-O stretch is notoriously weak and often difficult to observe in an IR spectrum, but it is expected to appear in the 820-890 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050 - 3100 | Weak | C-H Stretch | Aromatic |
| 1785 - 1800 | Strong | C=O Stretch | Acetyl Carbonyl |
| 1760 - 1775 | Strong | C=O Stretch | Benzoyl Carbonyl |
| 1600, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1000 - 1250 | Strong | C-O Stretch | Peroxide Ester Linkage |
| 820 - 890 | Weak | O-O Stretch | Peroxide |
Part 3: Mass Spectrometry (MS) – Unraveling Fragmentation Pathways
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering structural clues based on fragmentation patterns.[18]
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Technique : Due to the thermal lability of this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is highly recommended over Electron Impact (EI) ionization to preserve the molecular ion. However, EI can be used to intentionally induce fragmentation for structural analysis.
-
Instrumentation : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can confirm the elemental composition.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₈O₄, giving it a monoisotopic mass of 180.04 g/mol .[2] We would expect to see a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺ depending on the ionization method.
The most likely fragmentation pathway begins with the homolytic cleavage of the weakest bond in the molecule: the O-O peroxide bond.[19] This initial cleavage would not be directly observed in positive-ion mode but would lead to subsequent fragmentation.
Key Predicted Fragments:
-
m/z 105 : This would be a very prominent peak, corresponding to the benzoyl cation ([C₆H₅CO]⁺). This fragment is resonance-stabilized and is a common feature in the mass spectra of benzoyl-containing compounds, including benzoyl peroxide.[20]
-
m/z 77 : Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) would yield the phenyl cation ([C₆H₅]⁺).
-
m/z 43 : This peak would correspond to the acetyl cation ([CH₃CO]⁺), arising from the other half of the molecule.
-
Loss of CO₂ : Another possible pathway is the loss of carbon dioxide (44 Da) from radical intermediates, leading to various other fragments.
Caption: A plausible fragmentation pathway for this compound in MS.
Conclusion: A Predictive Framework for a Reactive Molecule
This guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of this compound. By leveraging fundamental principles and drawing comparisons to related structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The predicted data—summarized in the tables and diagrams herein—offers a robust starting point for any scientist working with this compound. The causality-driven explanations for these predictions are intended to empower researchers not only to identify the molecule but also to understand its electronic and structural properties as reflected in its spectra. Above all, the protocols emphasize a safety-first approach, a critical prerequisite for the successful and secure analysis of such a reactive and hazardous substance.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Page loading... [guidechem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Benzoyl Peroxide [webbook.nist.gov]
- 16. Benzoyl Peroxide [webbook.nist.gov]
- 17. Infrared Spectrometry [www2.chemistry.msu.edu]
- 18. scienceready.com.au [scienceready.com.au]
- 19. Fragmentation Dynamics of Benzoyl Peroxide: Insights from Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzoyl peroxide(94-36-0) MS spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Acetyl Benzoyl Peroxide as a Radical Initiator in Polymerization
Introduction: A Tale of Two Radicals
In the landscape of free-radical polymerization, the choice of initiator is a critical decision that dictates reaction kinetics, polymer properties, and processing conditions. While symmetrical diacyl peroxides like benzoyl peroxide (BPO) are workhorses of the industry, their unsymmetrical counterparts offer a unique mechanistic profile. Acetyl benzoyl peroxide, an exemplar of this class, stands out by generating two distinct radical species upon decomposition. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and practical application of this compound as a versatile radical initiator. By leveraging its distinct properties, researchers can unlock new possibilities in polymer design and synthesis.
Unlike symmetrical initiators that produce a single type of radical, the thermal decomposition of this compound provides both benzoyloxy and acetoxy radicals. These primary radicals can then undergo decarboxylation to yield highly reactive phenyl and methyl radicals, respectively. This generation of a mixed radical pool presents a unique opportunity to influence the initiation sequence and potentially tailor polymer end-group functionality. This guide will provide the foundational knowledge and practical protocols to effectively harness this unique initiator.
Physicochemical Properties and Handling
This compound is a white crystalline solid that is often supplied commercially as a solution or mixed with a neutral powder (e.g., 50% concentration) to mitigate its hazardous nature.[1] As a powerful oxidizing agent, the pure compound is sensitive to shock, heat, and friction and can decompose explosively.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 37 °C | [3] |
| Boiling Point | 130 °C at 19 mmHg | [3] |
| Solubility | Moderately soluble in ether, chloroform, carbon tetrachloride; slightly soluble in mineral oils and alcohol; 639 mg/L in water at 25°C. | [1][2] |
| Commercial Form | Often supplied as a solution (<40%) or as a 50% mixture with a neutral powder. | [1] |
Synthesis of this compound
A key advantage of this compound is that it can be synthesized from readily available precursors. One established method involves the catalyzed reaction of benzaldehyde and acetic anhydride with an oxygen-containing gas, using dibenzoyl peroxide as a catalyst.[1] This process allows for the creation of the unsymmetrical peroxide structure.
Caption: Synthesis workflow for this compound.
Protocol: Synthesis from Benzaldehyde and Acetic Anhydride
Disclaimer: This protocol is based on established chemical principles for the synthesis of asymmetric peroxides.[1] It should be performed only by trained chemists with appropriate safety measures in a certified fume hood.
-
Reactor Setup: In a reaction vessel equipped for gas inlet, stirring, and temperature control, combine benzaldehyde and a molar excess of acetic anhydride.
-
Catalyst Addition: Add a catalytic amount of dibenzoyl peroxide to the mixture.
-
Reaction Initiation: While stirring vigorously, bubble a stream of an oxygen-containing gas (e.g., air or pure oxygen) through the solution. Maintain the reaction at a controlled, moderately elevated temperature. The exact temperature should be optimized to favor product formation over premature decomposition.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the consumption of benzaldehyde.
-
Work-up and Purification: Once the reaction is complete, cool the mixture. The crude this compound can be purified by careful crystallization from a suitable solvent system at low temperatures.
-
Drying and Storage: Dry the purified crystals under vacuum at a low temperature. Store the final product in a diluted form or as a paste at refrigerated temperatures, away from heat, light, and incompatible materials.
Mechanism of Radical Initiation
The utility of this compound stems from the thermal lability of its oxygen-oxygen single bond. Upon heating, this bond undergoes homolytic cleavage to generate two distinct acyloxy radicals: a benzoyloxy radical and an acetoxy radical.
Caption: Decomposition and initiation pathways of this compound.
These primary radicals can then initiate polymerization directly by adding across a monomer's double bond. Alternatively, and often concurrently, they can undergo decarboxylation to form secondary, more reactive radicals:
-
Benzoyloxy Radical → Phenyl Radical + CO₂
-
Acetoxy Radical → Methyl Radical + CO₂
The acetoxy radical decarboxylates much faster than the benzoyloxy radical. This results in a complex initiation environment containing up to four different radical species (benzoyloxy, acetoxy, phenyl, and methyl). The relative reactivity of these radicals with a given monomer will influence the overall initiation efficiency and the nature of the polymer end-groups. For instance, studies on radical affinities show that the phenyl radical is generally less selective than the methyl radical in its addition to vinyl monomers.[4]
Application in Polymerization: A Comparative Perspective
| Initiator | Structure | 10-Hour Half-Life Temp. (T₁₀) | Key Features |
| Diacetyl Peroxide | CH₃C(O)O-OC(O)CH₃ | ~69 °C | Lower temperature initiator, generates methyl radicals. |
| This compound | CH₃C(O)O-OC(O)C₆H₅ | Estimated ~70-72 °C | Generates both methyl and phenyl type radicals. Intermediate decomposition temperature. |
| Dibenzoyl Peroxide | C₆H₅C(O)O-OC(O)C₆H₅ | ~73 °C | Higher temperature initiator, generates phenyl radicals. Widely used and well-characterized.[6] |
This "intermediate" characteristic suggests that this compound could be useful for polymerizations in a temperature range slightly lower than that typically used for BPO, while offering a different radical profile than diacetyl peroxide. The presence of both highly reactive methyl radicals and more stable phenyl radicals could potentially lead to a broader molecular weight distribution or unique polymer architectures.
Experimental Protocols
Note on Kinetic Data: The following protocols are provided as robust starting points. Due to the lack of precise half-life data for this compound, the stated temperatures and times are estimations based on the properties of related peroxides. Researchers must perform kinetic studies and optimization to determine the ideal conditions for their specific monomer and solvent system.
Protocol 1: Thermal Bulk Polymerization of Styrene
This protocol outlines a procedure for the bulk polymerization of styrene, a common application for diacyl peroxide initiators.[7]
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (as a 50% powder with phthalate plasticizer or other inert solid)
-
Reaction vessel (e.g., Schlenk tube or sealed ampoule)
-
Nitrogen or Argon source
-
Thermostatically controlled oil bath
Procedure:
-
Monomer Preparation: Purify the styrene monomer by passing it through a column of activated basic alumina to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
Initiator Dosing: In the reaction vessel, dissolve the desired amount of this compound in the inhibitor-free styrene. A typical starting concentration is 0.1 to 1.0 mol% relative to the monomer.
-
Inerting: Deoxygenate the solution by bubbling with dry nitrogen or argon for 15-20 minutes while cooling the vessel in an ice bath to minimize premature polymerization.
-
Sealing: Securely seal the reaction vessel (e.g., with a septum and parafilm, or by flame-sealing under vacuum for ampoules).
-
Polymerization: Immerse the sealed vessel in the pre-heated oil bath. A starting temperature of 70 °C is recommended. This is slightly below the 10-hour half-life temperature of BPO.
-
Monitoring & Termination: Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The reaction can be terminated by rapidly cooling the vessel in an ice bath.
-
Isolation: Open the vessel and dissolve the highly viscous polymer solution in a suitable solvent (e.g., toluene or THF).
-
Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Drying: Collect the precipitated polystyrene by filtration and dry under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Protocol 2: Low-Temperature Redox-Initiated Solution Polymerization of Methyl Methacrylate (MMA)
This protocol utilizes a redox system to enable polymerization at or near room temperature, which is advantageous for minimizing side reactions and controlling exotherms.[8][9]
Materials:
-
Methyl Methacrylate (MMA) monomer (inhibitor removed)
-
This compound
-
N,N-Dimethylaniline (DMA) or other tertiary aromatic amine (as accelerator/reductant)
-
Anhydrous solvent (e.g., Toluene or Ethyl Acetate)
-
Reaction flask with stirrer, nitrogen inlet, and dropping funnels
-
Nitrogen or Argon source
Procedure:
-
System Setup: Set up the reaction flask under a positive pressure of inert gas.
-
Initial Charge: Charge the flask with inhibitor-free MMA and the solvent. Begin stirring and deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.
-
Component Separation: Prepare two separate solutions in dropping funnels:
-
Solution A: Dissolve the calculated amount of this compound in a small volume of the reaction solvent.
-
Solution B: Dissolve the calculated amount of N,N-dimethylaniline in a small volume of the reaction solvent. A typical molar ratio of amine to peroxide is between 0.5:1 and 1:1.
-
-
Initiation: Add Solution A (peroxide) to the reaction flask. Allow it to mix for a few minutes.
-
Start Reaction: Begin the dropwise addition of Solution B (amine) to the flask. An exotherm should be observed, indicating the start of polymerization. Control the rate of addition to maintain the desired reaction temperature (e.g., 30-40 °C).
-
Polymerization: After the addition is complete, allow the reaction to continue for several hours to achieve high conversion.
-
Isolation and Purification: Terminate the reaction by exposing it to air. Precipitate the resulting poly(methyl methacrylate) (PMMA) in a non-solvent such as methanol or hexane, filter, and dry under vacuum.
Safety and Handling of this compound
This compound is a hazardous material that must be handled with extreme care.[1][10]
-
Shock and Heat Sensitivity: As a peroxide, it is potentially explosive when subjected to shock, friction, or heat. It should never be ground as a dry solid.[1]
-
Storage: Store in its original container in a cool, dark, well-ventilated area, away from sources of heat or ignition. It must be stored separately from reducing agents, acids, bases, and metal salts, which can cause violent decomposition.[10]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves. Use non-sparking tools and handle the material behind a safety shield.
-
Contamination: Avoid all contact with contaminants. Do not return unused material to the original container.
-
Spills: In case of a spill, do not use combustible materials like paper towels for cleanup. Absorb the spill with an inert, non-combustible material (e.g., vermiculite), wet it with water, and collect it in a designated waste container for proper disposal according to institutional guidelines.
References
- 1. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Reactivities of monomers towards the phenyl radical; a scale of phenyl affinities - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Acetyl Benzoyl Peroxide for the Curing of Unsaturated Polyester Resins
Introduction
Unsaturated polyester (UP) resins are a cornerstone of the composites industry, valued for their versatility, cost-effectiveness, and robust performance characteristics. The transition of these resins from a liquid to a solid state is achieved through a free-radical polymerization process known as curing.[1] This transformation is initiated by organic peroxides, which decompose to generate the highly reactive free radicals necessary to drive the cross-linking reaction between the polyester chains and a reactive monomer, typically styrene.[2][3]
Among the diverse class of organic peroxides, acetyl benzoyl peroxide (ABP) presents a unique profile. As an asymmetrical diacyl peroxide, its decomposition yields two different radical species, potentially offering distinct reactivity and curing characteristics compared to more common symmetric peroxides like dibenzoyl peroxide (BPO).
This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the application of this compound for curing unsaturated polyester resins. It covers the fundamental chemistry, system components, detailed experimental protocols, and critical safety considerations, grounded in established scientific principles to ensure reliable and reproducible outcomes.
Section 1: Understanding the Curing System Components
A successful curing process relies on a synergistic interaction between the resin, the initiator, and an optional accelerator. Understanding the role of each component is paramount for controlling the reaction kinetics and the final properties of the cured material.
The Unsaturated Polyester (UP) Resin Matrix
UP resins consist of a polyester polymer chain dissolved in a reactive monomer, most commonly styrene.[3] The polyester backbone contains unsaturated sites (carbon-carbon double bonds), which, along with the styrene, participate in the cross-linking reaction to form a rigid, three-dimensional thermoset network.[2] The properties of the final cured product—such as chemical resistance, toughness, and strength—are dictated by the specific chemical building blocks of the polyester itself.[2]
The Initiator: this compound (ABP)
This compound (CAS 644-31-5) is the primary agent responsible for initiating the polymerization.[4] It is a white crystalline solid, typically supplied as a solution or paste to mitigate its inherent reactivity and improve handling safety.[4][5]
-
Chemical Structure and Decomposition: ABP's structure features a thermally unstable peroxide (-O-O-) bond flanked by an acetyl group on one side and a benzoyl group on the other. When energy is supplied (either through heat or chemical acceleration), this bond undergoes homolytic cleavage, generating acetyloxyl and benzoyloxyl radicals. These primary radicals initiate the curing cascade.
-
Rationale for Use: The asymmetric nature of ABP is its key differentiator from the more common dibenzoyl peroxide (BPO). The generation of two distinct radical types can influence the initiation rate and the subsequent polymerization kinetics. This may provide advantages in specific applications where a modified curing profile is desired.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [6] |
| Appearance | White crystalline solid; often sold as a <40% solution. | [4][6] |
| Melting Point | 37 °C | [6] |
| Solubility | Moderately soluble in ether, chloroform; slightly soluble in alcohol. | [4][7] |
| Hazards | Strong oxidizing agent, thermally unstable, skin/eye irritant. | [5][6][8] |
The Accelerator: Amine-Based Promoters
For curing at ambient or near-ambient temperatures (a process known as "cold curing"), the thermal decomposition of ABP is too slow to be practical.[2] Accelerators, also called promoters, are added to the resin to speed up the generation of free radicals. For diacyl peroxides like ABP and BPO, tertiary amines such as N,N-dimethylaniline (DMA) or N,N-diethylaniline (DEA) are the accelerators of choice.[9][10] These amines induce a redox reaction with the peroxide, causing the peroxide bond to break rapidly at room temperature without the need for external heat.
The Inhibitor: Controlling Pot Life
To ensure a practical shelf life and prevent premature polymerization during storage, manufacturers add inhibitors to the UP resin.[9] Compounds like hydroquinone (HQ) and tertiary-butyl catechol (TBC) are common inhibitors that act as radical scavengers.[9][11] They effectively consume any free radicals that may form spontaneously, thus delaying the onset of gelling. The concentration of the inhibitor is a critical factor that defines the resin's reactivity and the "pot life" after the initiator and accelerator have been added.[2][11]
Section 2: The Curing Mechanism: From Liquid to Solid
The curing of UP resin is a classic example of a free-radical chain polymerization, which proceeds in three main stages: initiation, propagation, and termination.[1]
-
Initiation: The process begins with the decomposition of this compound, accelerated by the presence of a tertiary amine. This generates primary acetyloxyl and benzoyloxyl radicals. These radicals then attack the double bond of a styrene monomer or an unsaturated site on the polyester chain, transferring the radical activity to that molecule and creating a larger monomer or polymer radical.
-
Propagation: The newly formed radical is highly reactive and rapidly adds to other double bonds from styrene or polyester chains. This process repeats, rapidly building a cross-linked polymer network. This stage is highly exothermic, leading to a characteristic rise in temperature known as the peak exotherm.[2]
-
Termination: The growth of the polymer chains ceases when two free radicals combine or react through disproportionation, resulting in a stable, non-reactive polymer chain.
The period during which the resin remains liquid and workable after adding the initiator is known as the pot life or gel time .[2] The subsequent period until the resin hardens is the cure time .
References
- 1. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 2. pergan.com [pergan.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. nj.gov [nj.gov]
- 9. compositesone.com [compositesone.com]
- 10. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 11. turkchem.net [turkchem.net]
Acetyl benzoyl peroxide in the synthesis of acrylate polymers
Application Note & Protocol
Acetyl Benzoyl Peroxide: A Versatile Initiator for the Synthesis of High-Purity Acrylate Polymers
Abstract
Acrylate polymers are a cornerstone of modern materials science, with applications ranging from biomedical devices and drug delivery systems to advanced coatings and adhesives. The precise control over the polymerization process is paramount to achieving the desired material properties. This guide provides an in-depth analysis and detailed protocols for utilizing this compound as a highly effective free-radical initiator in the synthesis of acrylate polymers. We will explore the underlying chemical mechanisms, critical experimental parameters, and step-by-step methodologies for synthesis and characterization, grounded in authoritative scientific principles for researchers, scientists, and drug development professionals.
Introduction: The Role of this compound
Free-radical polymerization is a robust and widely used method for producing polymers from vinyl monomers.[1] The process hinges on the generation of highly reactive free radicals that initiate a chain reaction.[2] this compound (C₉H₈O₄), an asymmetrical diacyl peroxide, serves as an excellent source of these initiating radicals.[3]
Unlike its more common symmetric counterpart, benzoyl peroxide, the asymmetry of this compound can offer different decomposition kinetics, potentially influencing polymerization rates and the final properties of the polymer. It is a powerful oxidizing agent that decomposes when heated to generate the free radicals necessary to start the polymerization cascade.[4] Due to its high reactivity, it is typically supplied as a solution (less than 40% by mass) in a non-volatile solvent to ensure safer handling and storage.[3][4][5] Understanding its properties and the causality behind its use is essential for reproducible and controlled synthesis of acrylate polymers.
Mechanism of Free-Radical Polymerization
The synthesis of acrylate polymers using this compound follows a classic chain-reaction mechanism consisting of three primary stages: initiation, propagation, and termination.[2][6]
Chain Initiation
This two-step process begins with the thermal decomposition (homolytic cleavage) of the unstable oxygen-oxygen bond in this compound.[3] This generates two distinct radical species: a benzoyloxy radical and an acetoxy radical. The benzoyloxy radical can further decompose to release carbon dioxide and form a phenyl radical. These primary radicals then attack the double bond of an acrylate monomer, creating a new, monomer-centered radical. This is the true start of the polymer chain.[2][7]
Chain Propagation
The newly formed monomer radical is highly reactive and rapidly adds to another acrylate monomer molecule.[2] This process repeats, sequentially adding monomer units and extending the polymer chain. The reaction is highly exothermic, and temperature control is crucial at this stage to prevent runaway reactions.
Chain Termination
The growth of a polymer chain ceases when its radical activity is neutralized. Termination typically occurs when two growing radical chains collide and combine (recombination) or when one radical abstracts a hydrogen atom from another (disproportionation).[7] This results in a stable, non-reactive polymer molecule.
Caption: Mechanism of free-radical polymerization.
Critical Experimental Parameters: Causality and Control
The success of the polymerization and the final properties of the polymer are dictated by several key parameters.
-
Initiator Concentration: The concentration of this compound directly influences the polymerization rate and the molecular weight of the resulting polymer. A higher initiator concentration leads to a greater number of primary radicals, which initiates more polymer chains simultaneously.[8] This results in a faster reaction but produces polymers with a lower average molecular weight, as the available monomer is divided among more growing chains.[8] An optimal concentration, often determined empirically, is required to balance reaction time and desired molecular weight.[9]
-
Temperature: Temperature is a critical control parameter. The rate of decomposition of this compound is temperature-dependent; higher temperatures increase the rate of radical formation and, consequently, the polymerization rate.[10] However, excessive temperatures can lead to uncontrolled, explosive decomposition of the peroxide and can also promote side reactions or polymer degradation.[11] The choice of temperature is a trade-off between achieving a practical reaction rate and maintaining control over the process and final polymer structure.
-
Monomer Purity: Acrylate monomers are typically supplied with inhibitors (e.g., hydroquinone monomethyl ether) to prevent spontaneous polymerization during storage.[11][12] These inhibitors must be removed before the reaction, as they will scavenge the initiator radicals and prevent polymerization from starting. Failure to remove the inhibitor is a common cause of failed or sluggish reactions.
-
Solvent Selection: While bulk polymerization (no solvent) is common, solvents can be used to control viscosity and help dissipate the heat generated during the exothermic propagation phase. The solvent must be inert to the radical reaction and capable of dissolving both the monomer and the resulting polymer.[10] Common choices include toluene, benzene, or ethyl acetate.
Detailed Protocol: Bulk Polymerization of Methyl Acrylate
This protocol describes a representative lab-scale synthesis of poly(methyl acrylate) using this compound as the initiator.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Methyl Acrylate (MA) | ≥99%, contains inhibitor |
| This compound Solution | ~25-40% in a non-volatile solvent (e.g., dimethyl phthalate) |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% |
| Methanol | ACS Grade |
| Three-neck round-bottom flask | 250 mL |
| Condenser, Thermometer, Stir bar | Standard ground glass |
| Heating Mantle with Stirrer | |
| Separatory Funnel, Beakers, Funnel | |
| Nitrogen or Argon Gas Supply | High purity, with bubbler |
Safety Precautions
-
This compound is a strong oxidizing agent and can be explosive when dry or heated excessively. [13] Always use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Avoid contact with reducing agents.[4]
-
Wear appropriate personal protective equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
This compound is irritating to the skin, eyes, and respiratory system.[3][5][13] In case of contact, rinse the affected area thoroughly with water.
-
Acrylate monomers are volatile and can be irritants. Handle them within a fume hood.
Experimental Procedure
Step 1: Inhibitor Removal from Monomer (Crucial for Success)
-
Prepare a 5% (w/v) aqueous solution of sodium hydroxide.
-
In a separatory funnel, wash 100 mL of methyl acrylate with 50 mL of the 5% NaOH solution. Shake gently to mix. The aqueous layer will typically turn brown as it removes the phenolic inhibitor.
-
Drain the lower aqueous layer. Repeat the wash 2-3 times, until the aqueous layer remains clear.
-
Wash the methyl acrylate with 50 mL of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Transfer the washed monomer to a clean, dry flask and add a small amount of anhydrous sodium sulfate to dry it. Let it stand for 15-20 minutes, then filter or decant the purified monomer. Use the purified monomer immediately.[12]
Step 2: Reaction Setup
-
Assemble a three-neck flask with a magnetic stir bar, a reflux condenser, a thermometer, and a gas inlet. Ensure all glassware is completely dry.
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Flush the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can inhibit radical polymerization. Maintain a gentle positive pressure of inert gas throughout the reaction.
Step 3: Polymerization
-
Add 100 g of the purified methyl acrylate to the reaction flask.
-
Begin stirring and gently heat the monomer to the target reaction temperature (e.g., 70-80 °C). The optimal temperature depends on the desired reaction rate and the half-life of the initiator.
-
Once the temperature is stable, carefully add a pre-calculated amount of the this compound solution (e.g., 0.1-0.5 mol% relative to the monomer). The solution can be injected via a syringe through a septum.
-
The viscosity of the solution will begin to increase as the polymerization proceeds. Monitor the temperature closely, as the reaction is exothermic. Use a cooling bath if necessary to maintain a stable temperature.
-
Allow the reaction to proceed for several hours (e.g., 2-6 hours) until the desired conversion is reached, often indicated by a significant increase in viscosity, making stirring difficult.
Step 4: Polymer Isolation and Purification
-
Cool the reaction mixture to room temperature. The product will be a viscous solution or a solid mass of poly(methyl acrylate) dissolved/swollen in the remaining monomer.
-
If necessary, dissolve the polymer in a suitable solvent like acetone or toluene.
-
Slowly pour the polymer solution into a large beaker containing a non-solvent (e.g., methanol) while stirring vigorously. This will cause the polymer to precipitate as a white solid.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer or initiator fragments.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Experimental workflow for acrylate polymerization.
Characterization of Acrylate Polymers
After synthesis, it is essential to characterize the polymer to confirm its identity and determine its physical properties, such as molecular weight and thermal characteristics.
| Technique | Information Obtained | Typical Results for Poly(methyl acrylate) |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Mn: 10,000 - 100,000 g/mol ; PDI: 1.5 - 3.0 for standard free-radical polymerization. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, primarily the glass transition temperature (Tg), which relates to the polymer's physical state. | Tg is typically around 6-10 °C. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the chemical structure by identifying characteristic functional groups.[14] | Strong C=O stretch (ester) at ~1730 cm⁻¹, C-O stretch at ~1160 cm⁻¹, disappearance of C=C peak at ~1635 cm⁻¹. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's chemical structure and tacticity. | Characteristic peaks for the polymer backbone and ester side chain protons. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction fails to initiate or is very slow. | 1. Inhibitor was not fully removed from the monomer.[11][12]2. Oxygen contamination in the reaction vessel.3. Reaction temperature is too low. | 1. Repeat the inhibitor removal step carefully.2. Ensure a thorough inert gas purge before and during the reaction.3. Increase the reaction temperature in small increments. |
| Polymer has a very low molecular weight. | Initiator concentration is too high.[8] | Reduce the amount of this compound used in the reaction. |
| Reaction proceeds too quickly (uncontrolled). | 1. Reaction temperature is too high.2. Initiator concentration is too high. | 1. Lower the reaction temperature and have a cooling bath ready.2. Reduce the initiator concentration. Consider adding the initiator slowly over time. |
| Final polymer is discolored (yellow/brown). | 1. Reaction temperature was excessive, causing polymer degradation.2. Impurities in the monomer. | 1. Use a lower reaction temperature.2. Ensure monomer is properly purified before use. |
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. Polymerization Reactions [chemed.chem.purdue.edu]
- 3. Page loading... [guidechem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
- 12. asianpubs.org [asianpubs.org]
- 13. nj.gov [nj.gov]
- 14. [PDF] Synthesis of polyacrylic acid superabsorbent polymers using benzoyl peroxide as initiators | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Safe Handling and Storage of Acetyl Benzoyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl benzoyl peroxide is a potent oxidizing agent and a member of the organic peroxide family, compounds known for their inherent instability.[1][2] This document provides a comprehensive guide to the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate the risks of thermal decomposition, detonation, and chemical incompatibility, ensuring the safety of laboratory personnel and the integrity of research. The causality behind each procedural step is explained to foster a deeper understanding of the associated hazards.
Introduction: Understanding the Inherent Risks
This compound (C₉H₈O₄) is a white crystalline solid, often supplied as a solution of less than 40% by mass in a nonvolatile solvent to moderate its reactivity.[2][3][4][5] The core hazard of this compound, like all organic peroxides, stems from the thermally unstable oxygen-oxygen bond.[2] This bond can decompose exothermically, and the rate of decomposition increases with temperature.[2][6] If the heat generated is not dissipated, it can lead to a self-accelerating decomposition, potentially resulting in a fire or explosion.[7][8] The pure solid is sensitive to shock, friction, and heat, and can detonate.[6][9][10][11]
These protocols are designed to prevent the initiation of decomposition by controlling temperature, avoiding contamination, and preventing physical shock.
Hazard Identification and Critical Safety Parameters
A thorough understanding of the specific hazards is paramount before handling this compound.
| Parameter | Value/Information | Significance | Source(s) |
| Physical Form | White crystalline solid, often in solution (<40%) | Dilution in a nonvolatile solvent moderates reactivity. The solid form is more hazardous. | [2][3][4][5] |
| Primary Hazards | Organic Peroxide, Oxidizer, Combustible Solid, Explosive when heated or shocked | Dictates the need for strict temperature control, segregation from incompatible materials, and careful handling. | [9][10][11][12] |
| Health Hazards | Severe eye and skin irritant/burns, respiratory tract irritation, potential for allergic skin reaction. | Mandates the use of appropriate Personal Protective Equipment (PPE). | [1][2][13][9] |
| Incompatibilities | Reducing agents, strong acids and bases, metals (iron, copper), rust, amines, accelerators, combustible materials. | Contact can lead to violent decomposition and must be strictly avoided. | [9][10][14][15] |
| Self-Accelerating Decomposition Temperature (SADT) | The lowest temperature at which self-accelerating decomposition can occur for a substance in its packaging. Varies with formulation. For a related compound, benzoyl peroxide, the SADT is around 55°C. | The SADT is a critical parameter for determining safe storage and transport temperatures. The material must be stored well below this temperature. | [7][11] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[12][16]
-
Safety Showers and Eyewash Stations: An ANSI-approved eyewash station and safety shower must be immediately available within a 10-second travel time.[1][17]
-
Explosion-Proof Equipment: When handling larger quantities or in areas where vapors may accumulate, use of explosion-proof electrical equipment is required.[12]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential explosions.[1][9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves (minimum 4mil thickness) for incidental contact. For prolonged contact or handling larger quantities, heavier-duty gloves should be worn.[1][14]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[1][16] For tasks with a higher risk of splashing, a chemical-resistant apron should also be worn.[1]
Protocol for Handling this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling Checks
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific this compound product being used.[1]
-
Inspect the Container: Visually inspect the container for any signs of crystallization, discoloration, or pressure buildup.[1][17] If any of these are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][17]
-
Assemble all Necessary Equipment: Ensure all required PPE, spill cleanup materials, and experimental apparatus are readily available.
-
Clear the Work Area: The designated work area should be free of incompatible materials, especially reducing agents, combustibles, and sources of ignition.[3][9]
Dispensing and Use
-
Grounding and Bonding: When transferring the substance, ensure containers are properly grounded and bonded to prevent static electricity discharge, which can be an ignition source.[10]
-
Use Non-Sparking Tools: Use tools made of non-sparking materials (e.g., plastic, Teflon-coated) for handling and transferring this compound.[14][16]
-
Minimize Quantities: Only dispense the minimum amount of material required for the immediate procedure.[7][14]
-
Avoid Contamination: Never return unused material to the original container to prevent contamination.[10][14]
-
Controlled Environment: Perform all operations at the lowest practical temperature to minimize the rate of decomposition.
Protocol for Storage of this compound
Proper storage is critical to maintaining the stability of this compound.
Storage Conditions
-
Temperature Control: Store this compound in a dedicated, temperature-controlled refrigerator or cold room. The storage temperature must be maintained below the manufacturer's recommended maximum storage temperature and well below the SADT.[7][18][14][16] A high-temperature alarm is recommended.[18]
-
Original Container: Keep the material in its original, light-resistant container with the lid tightly sealed.[12][14][17]
-
Segregation: Store this compound separately from all incompatible materials.[7] It should be in a dedicated area for oxidizing agents.
-
Protection from Physical Damage and Heat: Protect containers from physical shock and direct sunlight or other heat sources.[10][14]
Inventory Management
-
Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened.[12][16]
-
Limited Shelf Life: Adhere to the manufacturer's expiration date. If no date is provided, a conservative shelf life of 3-6 months after opening should be implemented, followed by proper disposal.[1][12]
Emergency Procedures
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert, damp, non-combustible absorbent material like clean sand, sodium carbonate, or calcium carbonate.[3][19][20] Do not use combustible materials like sawdust or paper towels. [20]
-
Using non-sparking tools, collect the mixture into a loosely covered plastic container for disposal.[3][19][20] Do not seal the container tightly.[20][21]
-
-
Large Spills:
Fire Response
-
In case of a fire, evacuate the area and activate the fire alarm.
-
If the fire is small and you are trained to do so, use a dry chemical or CO2 extinguisher.[9] For larger fires, a water spray or fog from a distance is preferred to cool the containers and surrounding area.[3][13]
-
Do not attempt to move containers that have been exposed to heat.[3][13][19]
Waste Disposal
All this compound waste, including contaminated absorbent materials, is considered hazardous waste.[1][21]
-
Collect waste in a designated, labeled, and loosely covered container.[20]
-
Do not mix with other chemical waste.
-
Arrange for disposal through your institution's EHS department in accordance with all local, state, and federal regulations.[9][14] A common procedure involves diluting the peroxide with an inert organic solvent before incineration.[14]
Logical Workflow for Handling and Storage
Caption: Logical workflow for this compound from receipt to disposal.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Page loading... [guidechem.com]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Peroxide Storage | DENIOS [denios.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. nj.gov [nj.gov]
- 10. docs.gato.txst.edu [docs.gato.txst.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 13. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eopsg.org [eopsg.org]
- 15. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]
- 16. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 17. pdx.edu [pdx.edu]
- 18. nouryon.com [nouryon.com]
- 19. hazmattool.com [hazmattool.com]
- 20. americanchemistry.com [americanchemistry.com]
- 21. americanchemistry.com [americanchemistry.com]
Application Notes and Protocols for the Safe Disposal of Acetyl Benzoyl Peroxide Waste
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective disposal of acetyl benzoyl peroxide waste. Adherence to these protocols is critical to mitigate the inherent risks associated with this energetic material.
Understanding the Hazard: The Chemical Personality of this compound
This compound is a potent organic peroxide that is highly reactive and thermally unstable.[1][2] Its hazardous nature stems from the weak oxygen-oxygen bond within the peroxide group, which can readily cleave to form highly reactive free radicals.[3][4] This decomposition is an exothermic process, meaning it releases heat, which can in turn accelerate the decomposition of surrounding material, potentially leading to a thermal runaway, fire, or even an explosion.[3][5]
Several factors can initiate or accelerate the decomposition of this compound:
-
Heat: Elevated temperatures significantly increase the rate of decomposition.[3][5]
-
Shock and Friction: The solid, crystalline form of this compound can be sensitive to mechanical shock or friction, which can provide the energy needed to initiate decomposition.[1][6]
-
Contamination: Contact with incompatible materials, such as strong acids, bases, reducing agents, and certain metals (like iron and copper), can catalyze a violent decomposition.[7]
-
Light: Exposure to sunlight or other sources of UV radiation can also promote decomposition.[8]
Commercially, this compound is often supplied as a solution or a mixture with a desensitizing agent, such as a nonvolatile solvent or a neutral powder, to moderate its reactivity.[1][9] However, even in these forms, it must be treated as a hazardous substance. All materials contaminated with this compound, including containers, gloves, and absorbent materials, must be considered hazardous waste.[10]
Core Principles of this compound Waste Management
The primary goal of this compound waste disposal is to convert it into a non-hazardous, stable form before it leaves the laboratory. This is achieved through controlled chemical deactivation. The following principles should guide all disposal activities:
-
Treat All Waste as Hazardous: All this compound waste, including pure substance, solutions, and contaminated materials, is regulated as hazardous waste.[10][11]
-
Never Mix with Incompatible Waste: To prevent violent reactions, this compound waste must be segregated from other chemical waste streams.
-
Work on a Small Scale: Whenever possible, conduct experiments and prepare solutions in quantities that minimize the amount of waste generated.[12]
-
Prompt Disposal: Do not allow waste to accumulate. Dispose of it promptly after generation.[1]
-
Personal Protective Equipment (PPE) is Mandatory: Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, when handling this compound waste.[7][12]
-
Use Non-Sparking Tools: When handling solid waste, use tools made of non-sparking materials to avoid ignition.[6][13]
Disposal Protocols for this compound Waste
Two primary methods are recommended for the deactivation of this compound waste in a laboratory setting: Chemical Neutralization and Controlled Decomposition via Dilution . The choice of method depends on the form of the waste (solid or liquid) and the quantity to be disposed of.
Protocol 1: Chemical Neutralization of Solid this compound Waste
This protocol is suitable for the disposal of small quantities of solid this compound waste. The principle behind this method is the hydrolysis of the peroxide using a basic solution, which breaks it down into less hazardous, water-soluble salts. A similar method is recommended for the disposal of the related compound, benzoyl peroxide.[14][15]
Materials:
-
10% Sodium Hydroxide (NaOH) solution
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: In a well-ventilated fume hood, place a large beaker containing the 10% sodium hydroxide solution on a stir plate. The volume of the NaOH solution should be approximately ten times the weight of the this compound waste.[14] Begin gentle stirring. Place the beaker in an ice bath to manage the exothermic reaction.
-
Slow Addition: Carefully and slowly add the solid this compound waste to the stirring NaOH solution in small portions. CAUTION: The reaction is exothermic; adding the peroxide too quickly can cause a dangerous temperature increase.[15]
-
Stirring and Reaction: Continue stirring the mixture for several hours to ensure complete hydrolysis of the peroxide.
-
Verification of Neutralization: After the reaction appears complete, test the solution for the presence of peroxides using peroxide test strips. If the test is positive, continue stirring and re-test until the peroxide is no longer detectable.
-
pH Adjustment: Once the peroxide is fully neutralized, the resulting solution will be basic. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid). Monitor the pH closely.
-
Final Disposal: The neutralized, pH-adjusted solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's hazardous waste disposal guidelines for final approval.[16]
Diagram: Workflow for Chemical Neutralization of Solid this compound Waste
Caption: Workflow for the chemical neutralization of solid this compound waste.
Protocol 2: Controlled Decomposition of Liquid this compound Waste via Dilution
For liquid waste, such as solutions of this compound, dilution with a suitable solvent to reduce the active oxygen content to less than 1% is a recommended method prior to incineration by a licensed hazardous waste disposal facility.[7][11]
Materials:
-
A compatible, high-boiling point, non-flammable, non-polymerizable solvent (e.g., Fuel Oil #2, or other suitable hydrocarbons).[11]
-
A large, vented container for the diluted waste.
-
Appropriate PPE (safety goggles, face shield, gloves, lab coat)
Procedure:
-
Solvent Selection: Choose a solvent that is miscible with the this compound solution and will not react with it.
-
Dilution: In a well-ventilated fume hood, slowly add the this compound waste solution to the diluting solvent with gentle stirring. Never add the solvent to the peroxide waste. The final concentration of active oxygen should be less than 1%.[7][11]
-
Labeling and Storage: The diluted waste should be stored in a clearly labeled, vented container, away from heat and sources of ignition. Do not seal the container tightly to allow for the venting of any decomposition products.[3]
-
Professional Disposal: Arrange for the collection and incineration of the diluted waste by a licensed hazardous waste disposal company.[11]
Diagram: Workflow for Controlled Decomposition of Liquid this compound Waste
Caption: Workflow for the controlled decomposition of liquid this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent a hazardous situation.
For Small Spills:
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.
-
Absorb: Cover the spill with an inert, moist absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels.
-
Collect: Using non-sparking tools, carefully collect the absorbed material into a loosely covered container.[13]
-
Decontaminate: Clean the spill area with a detergent and water solution.
-
Dispose: Treat the collected waste as hazardous and dispose of it according to the protocols outlined above.
For Large Spills:
-
Evacuate Immediately: Evacuate the area and prevent re-entry.
-
Contact Emergency Services: Contact your institution's emergency response team or the local fire department.
-
Isolate the Area: Isolate the spill area and deny entry.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Neutralization Agent | 10% Sodium Hydroxide Solution | [14][15] |
| Ratio of Neutralizing Agent to Waste | Approx. 10:1 by weight | [14] |
| Target Active Oxygen Content for Dilution | < 1% | [7][11] |
| Final pH for Neutralized Waste | 6.0 - 8.0 | - |
Conclusion
The safe disposal of this compound waste is a critical aspect of laboratory safety. By understanding the inherent hazards of this compound and strictly adhering to the detailed protocols for chemical neutralization and controlled decomposition, researchers can effectively mitigate the risks of fire, explosion, and chemical exposure. Always consult your institution's specific safety and waste disposal guidelines and, when in doubt, seek assistance from your environmental health and safety department.
References
- 1. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 3. americanchemistry.com [americanchemistry.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.unl.edu [ehs.unl.edu]
- 6. nj.gov [nj.gov]
- 7. eopsg.org [eopsg.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Page loading... [guidechem.com]
- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 11. arkema.com [arkema.com]
- 12. in.nau.edu [in.nau.edu]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. isg.ku.edu.tr [isg.ku.edu.tr]
- 15. reddit.com [reddit.com]
- 16. Organic Peroxide Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Application Notes and Protocols: Acetyl Benzoyl Peroxide as a Bleaching Agent in Industrial Processes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Acetyl Benzoyl Peroxide (ABP) as a bleaching agent in various industrial processes. It elucidates the fundamental chemical principles, mechanisms of action, and detailed protocols for its use, with a strong emphasis on safety, efficacy, and quality control. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for process parameters, ensuring a deep and actionable understanding for the end-user.
Introduction to this compound
This compound (C₉H₈O₄), also known as acetozone, is an unsymmetrical diacyl organic peroxide.[1] It possesses a potent oxidizing character derived from its unstable peroxide bond (-O-O-), which makes it a highly effective bleaching and disinfecting agent.[1] While sharing functional similarities with the more common dibenzoyl peroxide (BPO), its asymmetry introduces unique properties regarding reactivity, solubility, and decomposition kinetics.
Historically, organic peroxides have been instrumental in various industries. Benzoyl peroxide, for instance, has a long history of use as a bleaching agent for flour, whey, and certain cheeses, and as a polymerization initiator.[2][3] this compound is used for similar applications, including the bleaching of edible oils and flour, and as a germicide.[1] This guide will focus on its role as a bleaching agent, providing the necessary technical details for its safe and effective implementation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | 37 °C | |
| Boiling Point | 130 °C @ 19 mm Hg | |
| Solubility | Moderately soluble in ether, chloroform, carbon tetrachloride; slightly soluble in mineral oils, alcohol. Water solubility: 639 mg/L @ 25°C. | [1] |
| Decomposition | Decomposes on contact with moisture or in a warm place. Can decompose explosively if heated quickly, ground, or compressed. |
Mechanism of Action: The Chemistry of Peroxide Bleaching
The bleaching efficacy of this compound, like other peroxide-based agents, is rooted in its ability to function as a powerful oxidizing agent. The process targets chromophores—the parts of molecules responsible for color.
The core of the bleaching action is the homolytic cleavage of the weak oxygen-oxygen single bond within the peroxide molecule. This decomposition, typically initiated by heat, generates highly reactive free radicals. These radicals then attack the conjugated double bond systems present in natural pigments like carotenoids (responsible for yellow/red colors) and chlorophylls (responsible for green colors).[4][5]
The oxidation reaction disrupts these conjugated systems, breaking them into smaller, less colored, or colorless compounds.[4] This fundamental process effectively whitens the substrate, be it flour, oil, or textile fiber. The rate of this reaction is first-order with respect to both the peroxide and the colorant, meaning the bleaching speed is directly proportional to the concentration of both substances.[1]
Caption: Free-radical bleaching mechanism of this compound.
Safety and Handling of Organic Peroxides
This compound is a hazardous material that demands strict adherence to safety protocols. As an organic peroxide, it is thermally sensitive and can undergo self-accelerating decomposition if stored improperly. The dry, pure form is sensitive to shock and friction and can detonate. For industrial use, it is typically supplied as a solution or paste diluted with a plasticizer or inert powder to mitigate its explosive hazard.
3.1 Core Safety Directives:
-
Storage: Store in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible materials. Observe the manufacturer's recommended storage temperature.
-
Handling: Use non-sparking tools and equipment. Ground all process equipment to prevent static discharge. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.
-
Contamination: Avoid all contact with incompatible materials such as strong acids, bases, reducing agents, rust, and transition metals, which can catalyze violent decomposition. Never return unused material to its original container.
-
Spills: In case of a spill, absorb the material immediately with an inert, non-combustible absorbent (e.g., vermiculite, sand). Do not use acidic absorbents. Wet the contaminated absorbent with water before disposal according to local regulations.
Synthesis of this compound
While various methods exist for the synthesis of diacyl peroxides, unsymmetrical peroxides like ABP require specific strategies. One established route involves the reaction of a peroxyacid with an acid chloride.[6] For this compound, this would involve the reaction of peracetic acid with benzoyl chloride.
4.1 Laboratory Scale Synthesis Protocol:
Disclaimer: This protocol is for informational purposes only and should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.
-
Preparation of Peracetic Acid: Peracetic acid can be prepared by reacting acetic acid with hydrogen peroxide in the presence of an acid catalyst like sulfuric acid.[7][8] The reaction is an equilibrium process.
-
Reaction Setup: In a jacketed glass reactor cooled to 0-5°C, dissolve the prepared peracetic acid in a suitable organic solvent (e.g., diethyl ether).
-
Acylation: Slowly add an equimolar amount of benzoyl chloride to the cooled peracetic acid solution under constant agitation. Maintain the temperature below 10°C throughout the addition. The reaction is typically performed in the presence of a base (e.g., pyridine, aqueous sodium hydroxide) to neutralize the HCl byproduct.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to remove unreacted acids), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<30°C) to yield crude this compound.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system, such as petroleum ether.
Caption: General workflow for the laboratory synthesis of ABP.
Application Protocols
The following sections provide detailed protocols for the use of this compound in key industrial applications. Parameters should be optimized based on the specific substrate, desired outcome, and plant equipment.
5.1 Protocol: Bleaching of Edible Oils (e.g., Palm Oil, Soybean Oil)
The objective of bleaching edible oils is to remove pigments like carotenoids and chlorophyll, as well as secondary oxidation products, trace metals, and residual soaps.[9][10][11]
-
Pre-treatment: Ensure the crude oil has been properly degummed to remove phospholipids. The oil should be heated to the target bleaching temperature, typically between 90-120°C, under a vacuum to minimize moisture and prevent oxidation.[9][11]
-
Dosing: Prepare a slurry of this compound in a small portion of the oil to be treated or use a suitable solvent. The typical dosage of organic peroxides is significantly lower than that of bleaching clays. An initial starting range for ABP could be 50-200 ppm (0.005% - 0.02% by weight), but this must be optimized. In some processes, peroxides are used in conjunction with phosphoric acid to enhance their activity.[12]
-
Mixing and Reaction: Introduce the ABP slurry into the main batch of heated oil in a vacuum bleacher. Agitate the mixture continuously to ensure uniform distribution. The required contact time typically ranges from 20 to 40 minutes.[9]
-
Adsorbent Addition (Optional but Recommended): After the initial peroxide reaction, an adsorbent like activated bleaching earth (0.5-2.5% by weight) can be added.[9][13] This step is crucial for adsorbing the polar oxidation products generated by the peroxide, as well as any remaining pigments and impurities.
-
Filtration: Pump the oil-adsorbent slurry through pressure leaf filters to remove the spent earth and adsorbed impurities, resulting in the clarified, bleached oil.[9]
-
Post-treatment: The bleached oil proceeds to the deodorization stage to remove any residual odors and volatile compounds.
5.2 Protocol: Bleaching of Wheat Flour
The goal of flour bleaching is to whiten the flour by oxidizing naturally occurring carotenoid pigments.[14] Organic peroxides like benzoyl peroxide are commonly used for this purpose.[3][14]
-
Preparation of Bleaching Agent: For safety and accurate dosing, this compound is mixed with an inert carrier, such as a mixture of cornstarch and tricalcium phosphate, to a desired concentration (e.g., 15-30% active peroxide).[2][3]
-
Dosing and Mixing: The powdered ABP premix is added directly to the freshly milled flour using a precision feeder. The typical treatment level for benzoyl peroxide is in the range of 40-75 mg/kg (ppm).[3][15] A similar range should be used as a starting point for ABP optimization. The agent is thoroughly mixed with the flour in a continuous or batch mixer to ensure homogeneity.
-
Reaction (Aging): Unlike gaseous bleaching agents, the reaction of powdered peroxides is not instantaneous. The whitening process typically occurs over a period of 24 to 48 hours as the peroxide slowly decomposes and reacts with the flour pigments.[3][14]
-
Decomposition: Most of the this compound will decompose into benzoic acid and acetic acid derivatives during the bleaching process and subsequent storage or baking.[4]
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure product quality, safety, and regulatory compliance.[13] Key QC parameters include color, peroxide value, and residual bleaching agent.
Table 2: Quality Control Parameters and Methods
| Parameter | Application | Method | Typical Target | Source(s) |
| Color | Edible Oils | Lovibond Tintometer / Spectrophotometer (CIE Lab*) | Specification-dependent | [13][16] |
| Peroxide Value (PV) | Edible Oils | AOCS Official Method Cd 8-53 (Titration) | < 0.5 mEq/kg (post-bleaching) | [13] |
| Residual Peroxide | Edible Oils, Flour | Iodometric Titration / HPLC / Reflectometry | Non-detectable or below regulatory limit | [4][17][18] |
| Chlorophyll | Edible Oils | AOCS Official Method Cc 13e-92 (Spectrophotometry) | < 0.05 ppm | [13] |
| Trace Metals (Fe, Cu) | Edible Oils | Atomic Absorption Spectroscopy (AAS) | Fe < 0.2 ppm | [13] |
| Benzoic Acid | Flour | HPLC | Below regulatory limit for benzoic acid | [4][15] |
6.1 Protocol: Determination of Residual Peroxide by HPLC
This method is adapted from protocols for benzoyl peroxide and is suitable for quantifying residual this compound and its primary decomposition product, benzoic acid.[4][15][18]
-
Sample Preparation (Flour):
-
Sample Preparation (Oil):
-
Dissolve a known weight of the bleached oil in a suitable solvent like hexane or an isopropanol/acetonitrile mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Quantification: Prepare a standard curve using certified reference standards of this compound and benzoic acid. Calculate the concentration in the sample by comparing its peak area to the standard curve.
References
- 1. Mechanism of bleaching by peroxides. Part 2.—Kinetics of bleaching of alizarin and crocetin by hydrogen peroxide at high pH - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. fao.org [fao.org]
- 3. Benzoyl Peroxide | Baking Ingredients | BAKERpedia [dev.bakerpedia.com]
- 4. Determination of benzoyl peroxide and benzoic acid levels by HPLC during wheat flour bleaching process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3983370A1 - Process for the production of diacyl peroxides - Google Patents [patents.google.com]
- 7. Peracetic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. kaneara.com [kaneara.com]
- 10. Bleaching Plant|Bleaching Process In Edible Oil Refining Plant [shriharifabtech.com]
- 11. extension.okstate.edu [extension.okstate.edu]
- 12. US2483413A - Process of bleaching fats and oils - Google Patents [patents.google.com]
- 13. cnhuataigroup.com [cnhuataigroup.com]
- 14. bakerpedia.com [bakerpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of bleaching and physical refining on color and minor components of palm oil [air.unimi.it]
- 17. Residual Peroxide Determination in Food Packaging [merckmillipore.com]
- 18. Proximate composition, functional properties and quantitative analysis of benzoyl peroxide and benzoic acid in wheat flour samples: effect on wheat flour quality - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing premature decomposition of acetyl benzoyl peroxide
Technical Support Center: Acetyl Benzoyl Peroxide
A Guide for Researchers on Preventing Premature Decomposition
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe handling and use of this highly reactive compound. As organic peroxides are known for their inherent instability, this document focuses on troubleshooting and best practices to prevent premature decomposition, ensuring both experimental integrity and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What is this compound, and what makes it inherently unstable?
This compound (C₉H₈O₄) is an asymmetric organic peroxide. Its instability stems from the weak oxygen-oxygen (O-O) single bond within its peroxide group.[1][2] This bond has a low dissociation energy, making it susceptible to cleavage when exposed to energy inputs like heat, light, or mechanical shock.[1][3] Upon breaking, it forms highly reactive free radicals, which can initiate further decomposition in a self-accelerating, exothermic process.[2][4][5] This can lead to a rapid increase in temperature and pressure, potentially resulting in a fire or explosion.[1][6][7] For this reason, it is often sold as a solution containing less than 40% of the compound in a non-volatile solvent to moderate its reactivity.[8][9]
Q2: What are the primary triggers for the decomposition of this compound?
The decomposition of this compound is primarily initiated by three factors:
-
Thermal Energy (Heat): The O-O bond is thermally unstable.[1][8] As the temperature rises, the rate of decomposition increases exothermically.[1][10] Each organic peroxide has a Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a packaged peroxide will undergo a self-accelerating decomposition.[5] Storing and handling the material well below its SADT is critical.[11]
-
Photolytic Energy (Light): UV radiation and even visible light can provide sufficient energy to break the weak O-O bond, a process known as photolysis.[12][13][14] This generates free radicals that can initiate decomposition, even at low temperatures.[12][13]
-
Chemical Contamination: The presence of impurities can catalytically accelerate decomposition.[7] Common culprits include metal ions (e.g., iron, copper, cobalt), strong acids, strong bases, and reducing agents.[5][6][7][15] Contact with incompatible materials is a leading cause of unexpected and violent decomposition.[7]
Q3: How should I properly store this compound to ensure its stability?
Proper storage is the most critical factor in preventing premature decomposition. Follow these guidelines rigorously:
-
Temperature Control: Store in a cool, well-ventilated area, strictly adhering to the temperature requirements specified by the manufacturer.[11][16] Many organic peroxides require refrigeration.[5][11] It is crucial to use a temperature monitoring system with an alarm to warn of refrigeration failure.[5][11]
-
Avoid Freezing: Do not store peroxides at or below the temperature at which they might freeze or precipitate out of solution. Solid peroxide crystals can be extremely sensitive to friction and shock.[17]
-
Protect from Light: Store in the original, light-blocking container and away from direct sunlight or other sources of UV radiation.[16][17][18]
-
Isolate from Incompatibles: Store this compound in a dedicated, fire-resistant cabinet away from all incompatible materials, especially accelerators, reducing agents, strong acids, and bases.[15][16][19]
-
Use Original Containers: Never transfer the peroxide to an unapproved container.[17][18] The original packaging is designed for safety and material compatibility. Ensure containers are kept tightly closed.[16]
Q4: What materials are compatible and incompatible with this compound?
Choosing the right materials for handling and reaction setups is essential to prevent contamination-induced decomposition.
| Category | Compatible Materials | Incompatible Materials (Avoid Contact) |
| Metals | Stainless Steel (304, 316), Teflon-coated metals[1] | Iron, Copper, Cobalt, Brass, Bronze, Aluminum, other metal salts and powders[5][15][19] |
| Plastics & Elastomers | Polyethylene (PE), Teflon (PTFE)[1][17] | Natural Rubber, other plastics not verified for compatibility |
| Tools | Ceramic, Teflon, Wood, or non-sparking metals[17][18] | Metal spatulas (especially rust-prone), tools that can create sparks[6][17] |
| Chemicals | Inert solvents (as specified by manufacturer) | Strong Acids, Strong Bases, Reducing Agents, Amines, Ethers, Metal Salts (accelerators), Combustible materials (wood, paper)[3][5][6][7][9][15] |
| Absorbents (for spills) | Inert materials like clean sand, sodium bicarbonate, or calcium carbonate[20] | Vermiculite, Kitty Litter, Sawdust, Peat Moss, Cellulose-based absorbents[9][20] |
Troubleshooting Guide
This guide provides direct answers to specific problems you may encounter during your experiments.
Q: My this compound solution has developed a yellow or brown tint. What does this indicate and what should I do?
A color change often signifies that decomposition has begun, leading to the formation of byproducts. Do not use the material. This could be caused by minor contamination or prolonged storage at an elevated temperature. The immediate priority is to assess the risk. If there are no other signs of decomposition (gas, heat), the container can be carefully prepared for disposal. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on proper disposal procedures.[6] Do not attempt to open a container that shows signs of pressurization.
Q: I've noticed gas bubbles or pressure buildup in my storage container. What is happening and how should I respond?
Gas evolution is a definitive sign of active and ongoing decomposition. This is a hazardous situation as pressure can build to the point of container rupture.[4]
-
DO NOT MOVE OR OPEN THE CONTAINER. Moving a container with shock-sensitive, decomposing peroxide can trigger a violent reaction.[1]
-
Evacuate the immediate area and alert all personnel.
-
Contact your EHS office or emergency responders immediately. They are trained to handle these situations.
-
If possible and safe to do so from a distance, implement emergency cooling procedures as specified by your institution's safety protocols.[6]
Q: I suspect my peroxide was contaminated. How can I confirm this and what are the next steps?
If you suspect contamination (e.g., from a dirty spatula or by accidentally returning unused material to the container), you must assume the material is unstable. Never return unused peroxide to its original container for this very reason.[1][5] You can perform a qualitative test for peroxide activity if you have a safe protocol and are trained to do so (see Protocol 2). However, the safest course of action is to treat the material as hazardous waste. Isolate the container and contact EHS for disposal.
Visualizing Decomposition & Troubleshooting
Primary Decomposition Pathway
The following diagram illustrates the fundamental process of peroxide decomposition initiated by energy input.
Caption: Initiating factors lead to O-O bond cleavage and a self-accelerating decomposition.
Troubleshooting Workflow: Unexpected Gas Evolution
This decision tree outlines the immediate actions to take upon discovering a pressurized container of this compound.
Caption: Decision workflow for responding to a pressurized peroxide container.
Experimental Protocols
Protocol 1: Safe Handling and Dispensing of this compound
This protocol minimizes the risk of contamination and exposure during routine experimental use.
-
Preparation:
-
Ensure the work area is clean and free of contaminants.[1]
-
Work within a fume hood with the sash at the appropriate height.[17]
-
Place a safety shield between yourself and the apparatus.[1]
-
Don appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and compatible gloves.
-
-
Removing from Storage:
-
Retrieve the peroxide container from its designated, temperature-controlled storage location.
-
Visually inspect the container for any signs of decomposition (discoloration, crystal formation, bloating) before moving it to the fume hood. If any are present, initiate the troubleshooting workflow.
-
-
Dispensing:
-
Allow the container to equilibrate to the ambient temperature of the hood if it was refrigerated, but do not leave it out for an extended period.
-
Use only clean, designated, non-sparking tools (e.g., a Teflon or ceramic spatula) for transferring the material.[17][18] Do not use metal spatulas.[17]
-
Dispense the required amount into a clean, compatible vessel (e.g., glass or polyethylene).[1]
-
Immediately and securely close the original container.
-
-
Cleanup and Storage:
-
Crucially, NEVER return any excess or unused peroxide to the original container. [1][5] This is a primary vector for contamination.
-
Clean any minor drips or spills immediately using an inert, damp absorbent like sand.[9][20] Place the sweepings in a loosely covered polyethylene bag for disposal.[20]
-
Return the original container to its proper storage location promptly.
-
Protocol 2: Qualitative Test for Peroxide Presence (Starch-Iodide Method)
This test can be used to check for the presence of peroxides in solvents or to confirm the identity of a suspected peroxide. Only perform this test on a small sample (<1 mL) under strict safety controls.
-
Prepare the Test Solution:
-
Mix 100 mg of potassium iodide (KI) into 1 mL of glacial acetic acid in a test tube.
-
Add 2-3 drops of a freshly prepared starch indicator solution. The solution should be colorless.
-
-
Perform the Test:
-
In a fume hood and behind a safety shield, add 1-2 drops of the sample to be tested to the KI/acetic acid/starch solution.
-
-
Interpret the Results:
-
Positive Result: The immediate formation of a deep blue-black color indicates the presence of peroxides. The peroxides oxidize the iodide (I⁻) to iodine (I₂), which then forms a colored complex with starch.
-
Negative Result: The solution remains colorless or turns faintly yellow.
-
References
- 1. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aposho.org [aposho.org]
- 3. Page loading... [guidechem.com]
- 4. youtube.com [youtube.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. nj.gov [nj.gov]
- 7. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]
- 8. Page loading... [guidechem.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. US20060135822A1 - Stabilization of benzoyl peroxide in solution - Google Patents [patents.google.com]
- 11. hmroyal.com [hmroyal.com]
- 12. Photo-induced decomposition of organic peroxides: Ultrafast formation and decarboxylation of carbonyloxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Photo-induced decomposition of organic peroxides: Ultrafast formation and decarboxylation of carbonyloxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. pdx.edu [pdx.edu]
- 18. docs.gato.txst.edu [docs.gato.txst.edu]
- 19. ehso.emory.edu [ehso.emory.edu]
- 20. americanchemistry.com [americanchemistry.com]
Incompatibilities of acetyl benzoyl peroxide with other chemicals
Technical Support Center: Acetyl Benzoyl Peroxide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and application of this highly reactive compound. Our goal is to move beyond simple procedural lists and explain the fundamental chemistry driving the protocols, ensuring a trustworthy and self-validating system for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Reactivity and Hazards
Q1: What is the chemical basis for the high reactivity and instability of this compound?
A: The high reactivity of this compound stems from the inherent weakness of the oxygen-oxygen single bond (peroxide linkage) in its structure.[1][2] This O-O bond has a low dissociation energy, meaning it can be easily broken by inputs of energy such as heat, shock, or friction.[3][4][5] When this bond cleaves, it undergoes homolysis to form highly reactive free radicals.[6] This decomposition process is highly exothermic, releasing significant energy.[1][7] If this energy is not dissipated, it can lead to a rapid increase in temperature, accelerating the decomposition of surrounding molecules in a self-propagating, runaway reaction that can result in fire or even detonation.[3][5][7] Commercial preparations are often diluted with neutral powders or dissolved in non-volatile solvents to moderate this reactivity.[1][3][5][8][9][10]
Q2: What are the primary categories of substances that are incompatible with this compound?
A: this compound is a powerful oxidizing agent and is incompatible with a wide range of materials.[3][8][10] Contact with these substances can trigger a violent decomposition. The primary incompatible categories include:
-
Reducing Agents: These substances readily donate electrons, which can cleave the weak peroxide bond, leading to a vigorous or explosive reaction.[3][5][8]
-
Strong Acids and Bases: Both acids and bases can catalyze the decomposition of peroxides.[4][11] Strong bases like sodium hydroxide can lead to violent reactions.[4]
-
Chemically Active Metals & Metal Powders: Metals such as aluminum, magnesium, and others, as well as their salts and powders, can catalyze explosive decomposition.[3][12] This includes materials like iron rust.
-
Combustible and Organic Materials: As a strong oxidizer, this compound can ignite or cause explosions upon contact with combustible materials like wood, paper, oils, or organic solvents.[3][8][12][13]
-
Alcohols, Amines, and Ethers: These compounds are easily oxidized and can react violently.[3][11]
-
Water and Moisture: this compound can be decomposed by water, a reaction that produces heat.[3][5][8] While some commercial forms are sold wetted with water to reduce shock sensitivity, uncontrolled contact with moisture should be avoided.[12]
Q3: My experiment requires heating a solution containing this compound. What are the critical safety considerations?
A: Heating this compound is extremely hazardous and must be approached with extreme caution. The compound is thermally unstable and decomposes exothermically, with the rate of decomposition increasing rapidly with temperature.[1][5] The critical concept here is the Self-Accelerating Decomposition Temperature (SADT) , which for similar peroxides can be as low as 38°C.[14] Above this temperature, the heat generated by decomposition can exceed the heat dissipated to the environment, leading to a thermal runaway.
Causality: The initial heat input breaks the weakest bond (O-O), creating free radicals. These radicals initiate a chain reaction, decomposing more peroxide molecules and releasing more heat. This positive feedback loop can escalate to an explosion.[7]
Protocol for Controlled Heating:
-
Always work on the smallest possible scale.
-
Use a reliable and calibrated heating mantle or oil bath with precise temperature control. Never heat directly on a hot plate.
-
Ensure continuous and efficient stirring to dissipate heat evenly and avoid localized hot spots.
-
Work behind a blast shield and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and flame-resistant lab coat.
-
Have a cooling bath (e.g., ice water) readily available to quickly quench the reaction if the temperature begins to rise uncontrollably.
-
Never heat a closed or sealed container, as pressure from decomposition gases can cause a violent rupture.[4]
Section 2: Troubleshooting Experimental Scenarios
Q4: I am using this compound as a polymerization initiator, but the reaction is proceeding with explosive violence. What is the likely cause?
A: This is a classic sign of a runaway reaction, likely triggered by contamination or improper procedure. The most common culprits are:
-
Contamination with Accelerators: Polymerization accelerators, such as certain amines (e.g., N,N-dimethylaniline) or metallic compounds (e.g., metallic naphthenates), are designed to speed up radical formation.[11] Mixing peroxides directly with these accelerators is forbidden as it causes an immediate, violent decomposition.[5][11] They must be added to the monomer solution separately.
-
Presence of Incompatible Metals: Using equipment made of incompatible materials (e.g., brass, copper, iron) or contamination from rust can catalyze a rapid breakdown of the peroxide.[5] Always use containers and handling tools made of stainless steel (304 or 316), glass, polyethylene, or Teflon.[5]
-
Incorrect Order of Addition: Never add this compound to hot materials or a heated reaction vessel.[5][15] The peroxide should be added to the cooled monomer solution before heating commences.
Caption: Workflow for adding reagents to prevent runaway reactions.
Q5: I noticed a slight yellowing and some crystalline precipitate in my stock solution of this compound in a non-volatile solvent. Is it still usable?
A: No, it is not safe to use. Discoloration and precipitation are strong indicators of decomposition.
Causality: Over time, especially if stored improperly (e.g., exposed to light or elevated temperatures), this compound will begin to degrade.[16] The decomposition products can include benzoic acid, phenyl benzoate, and various radical species that can further catalyze decomposition.[17][18] The precipitate could be less soluble decomposition products or, more dangerously, concentrated peroxide that has crystallized out of solution, making it highly shock-sensitive. Using a partially decomposed solution is hazardous because the actual concentration is unknown, and the contaminants can act as catalysts for a runaway reaction.
Protocol: If you observe these changes, do not attempt to use the solution. It must be treated as hazardous waste and disposed of according to your institution's safety protocols. Never return excess or potentially contaminated peroxide to the original container.[5]
Section 3: Incompatibility Data & Safe Handling
| Incompatible Material Class | Potential Hazard | Rationale for Incompatibility |
| Reducing Agents (e.g., Hydrides, Sulfides) | Violent reaction, fire, explosion.[3] | Rapidly reduces and destabilizes the peroxide O-O bond. |
| Strong Acids (e.g., HCl, H₂SO₄) | Accelerated decomposition.[3][11] | Catalyzes the breakdown of the peroxide linkage. |
| Strong Bases (e.g., NaOH, KOH) | Violent reaction.[4] | Can induce rapid, uncontrolled decomposition. |
| Active Metals & Salts (e.g., Al, Mg, Fe powders) | Catalytic decomposition, explosion.[3][12] | Metal ions can initiate redox cycles that break down the peroxide. |
| Combustible Materials (e.g., Wood, paper, oil) | Fire, explosion.[8] | Acts as a powerful oxidizer, providing oxygen for rapid combustion. |
| Organic Solvents (e.g., Alcohols, Amines) | Violent reaction, fire.[3][11][19] | Easily oxidized materials that can react exothermically with the peroxide. |
| Heat, Shock, Friction | Detonation.[3][4][5] | Provides the activation energy needed for rapid, uncontrolled decomposition. |
Q6: What is the correct procedure for cleaning a spill of this compound?
A: A spill of this compound, especially in its solid or concentrated form, is a serious hazard. The primary goals are to prevent ignition and desensitize the material.
-
Evacuate and Isolate: Immediately alert personnel in the area and restrict access.[5]
-
Eliminate Ignition Sources: Turn off all nearby equipment, flames, and spark-producing devices.[4][5] Use only non-sparking tools for cleanup.[4][5]
-
Don Appropriate PPE: This includes safety glasses, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Wet the Material: Gently apply water spray or an inert, damp, non-combustible absorbent material like sand or vermiculite to the spill.[5][8] Do not use cellulose-based absorbents like paper towels or sawdust, as these are combustible and can create a fire hazard.[8][10] Keeping the material wet is crucial to reduce the risk of ignition from friction or static.[8]
-
Collect the Material: Using non-sparking scoops or brushes, carefully collect the wetted mixture into a loosely covered plastic container for disposal.[5] Do not seal the container tightly, as decomposition can still occur and generate gas pressure.
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Waste: The collected material must be treated as hazardous waste. Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[4]
Caption: Factors leading to the hazardous decomposition of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. csb.gov [csb.gov]
- 3. Page loading... [guidechem.com]
- 4. nj.gov [nj.gov]
- 5. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 7. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. docs.gato.txst.edu [docs.gato.txst.edu]
- 12. dl.iranchembook.ir [dl.iranchembook.ir]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. THE THERMAL DECOMPOSITION OF BENZOYL PEROXIDE IN THE SOLID STATE [publications.iafss.org]
- 18. Benzoyl peroxide: a widely used organic acid_Chemicalbook [chemicalbook.com]
- 19. Benzoyl Peroxide | C14H10O4 | CID 7187 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for acetyl benzoyl peroxide initiated polymerization
A Note from the Senior Application Scientist: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in peroxide-initiated polymerization. While the topic of interest is "acetyl benzoyl peroxide," a thorough review of the scientific literature reveals a significant lack of specific data on its use as a polymerization initiator. In contrast, its close analog, benzoyl peroxide (BPO) , is extensively studied and well-characterized.
Therefore, to uphold the principles of scientific integrity and provide you with reliable, field-proven insights, this guide will focus on the principles and practices of polymerization initiated by diacyl peroxides, using benzoyl peroxide as the primary exemplar. The fundamental principles, troubleshooting strategies, and optimization parameters discussed herein are largely translatable to other diacyl peroxides like this compound, with the understanding that specific reaction kinetics and optimal conditions may vary.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a peroxide initiator?
A1: The choice of a peroxide initiator is critical and depends on several factors:
-
Decomposition Temperature: The initiator must decompose at a suitable rate at the desired polymerization temperature. The "10-hour half-life temperature" is a common metric for this, which is the temperature at which 50% of the initiator will have decomposed in 10 hours.[1]
-
Solubility: The initiator should be soluble in the polymerization medium (monomer or solvent).[2] For example, benzoyl peroxide and azobisisobutyronitrile (AIBN) are suitable for bulk polymerization in organic solvents, while a water-soluble initiator like potassium persulfate is used for emulsion polymerization.[2]
-
Monomer Reactivity: The reactivity of the radicals generated by the initiator should be appropriate for the monomer being polymerized.[2]
-
Cost: The economic feasibility of the initiator for the intended scale of the reaction is also a practical consideration.[2]
Q2: How does the initiator concentration affect the final polymer?
A2: The initiator concentration has a significant impact on the molecular weight of the resulting polymer. A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. This results in shorter polymer chains and, consequently, a lower average molecular weight.[3] Conversely, a lower initiator concentration will produce fewer, longer polymer chains, leading to a higher average molecular weight.
Q3: My polymerization is not initiating or is proceeding very slowly. What are the likely causes?
A3: Several factors can lead to poor or no initiation:
-
Inhibitors: Monomers are often supplied with inhibitors (e.g., hydroquinone) to prevent premature polymerization during storage. These inhibitors must be removed before the reaction.[4]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting the polymerization. It is crucial to deoxygenate the reaction mixture before initiating the polymerization.
-
Incorrect Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an effective rate.
-
Impure Reagents: Impurities in the monomer or solvent can interfere with the polymerization process.
Q4: What is the role of a co-initiator or accelerator, and when should I use one?
A4: A co-initiator, often an amine, can be used to accelerate the decomposition of the peroxide initiator at lower temperatures than would be required for thermal decomposition alone.[5] This is particularly useful for room-temperature curing systems, such as in dental resins or bone cements.[5] The ratio of peroxide to amine is a critical parameter that must be optimized for efficient polymerization.[6]
Troubleshooting Guide
This section provides a more in-depth look at common problems encountered during peroxide-initiated polymerization and offers systematic solutions.
Issue 1: Low Monomer Conversion
Symptoms:
-
The reaction stops prematurely.
-
The final product has a high residual monomer content.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Inhibitor Presence | The storage inhibitor in the monomer is scavenging the initiator radicals. | Purify the monomer before use by passing it through a column of basic alumina or by distillation.[4] |
| Oxygen Inhibition | Dissolved oxygen is terminating the growing polymer chains. | Thoroughly deoxygenate the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) or by several freeze-pump-thaw cycles. |
| Insufficient Initiator | The initiator concentration is too low to sustain the polymerization. | Increase the initiator concentration incrementally. Be mindful that this will also decrease the polymer's molecular weight.[3] |
| Low Temperature | The reaction temperature is not high enough to cause efficient decomposition of the initiator. | Increase the reaction temperature to be closer to the initiator's 1-hour half-life temperature for a faster reaction rate. |
Issue 2: Poor Control Over Molecular Weight
Symptoms:
-
The resulting polymer has a very broad molecular weight distribution (high polydispersity index).
-
The average molecular weight is consistently too high or too low.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incorrect Initiator Concentration | As discussed, initiator concentration is inversely related to molecular weight. | To increase molecular weight, decrease the initiator concentration. To decrease molecular weight, increase the initiator concentration.[3] |
| Chain Transfer Reactions | Chain transfer agents (impurities or intentionally added) can terminate a growing chain and initiate a new one, leading to lower molecular weight. | Purify all reagents to remove unwanted chain transfer agents. If a lower molecular weight is desired, a chain transfer agent can be intentionally added in a controlled manner. |
| High Temperature | Higher temperatures increase the rate of both initiation and termination, which can lead to a broader molecular weight distribution. | Optimize the reaction temperature to balance the rates of initiation, propagation, and termination. |
Issue 3: Formation of Branched or Cross-linked Polymer
Symptoms:
-
The polymer is insoluble or forms a gel.
-
The viscosity of the reaction mixture increases dramatically at low conversion.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Monomer Concentration (Bulk Polymerization) | At high conversions in bulk polymerization, the "gel effect" or "Trommsdorff–Norrish effect" can occur, where high viscosity hinders termination reactions, leading to a rapid increase in polymerization rate and molecular weight, and potentially cross-linking. | Consider performing the polymerization in solution to better dissipate heat and control viscosity. |
| Reactive Radicals | The radicals generated from the initiator or the growing polymer chain are abstracting hydrogen atoms from the polymer backbone, creating new radical sites that can lead to branching.[7] | Choose an initiator that generates less reactive radicals. For example, azo initiators are often less prone to hydrogen abstraction than peroxide initiators.[7] |
Experimental Protocol: A Typical Benzoyl Peroxide Initiated Polymerization of Styrene
This protocol provides a general procedure for the solution polymerization of styrene using benzoyl peroxide as the initiator.
Materials:
-
Styrene (with inhibitor)
-
Benzoyl Peroxide (BPO)
-
Toluene (or another suitable solvent)
-
Basic alumina
-
Nitrogen or Argon gas supply
-
Reaction flask with a condenser, magnetic stirrer, and temperature controller
Procedure:
-
Monomer Purification: Remove the inhibitor from the styrene by passing it through a column packed with basic alumina. Collect the purified styrene in a clean, dry flask.
-
Reaction Setup: Assemble the reaction flask with a condenser and magnetic stirrer. Ensure all glassware is dry.
-
Deoxygenation: Add the desired amounts of purified styrene and toluene to the reaction flask. Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of the inert gas, add the calculated amount of benzoyl peroxide to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-90°C for BPO) with constant stirring. Monitor the reaction progress by taking samples at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
Termination and Precipitation: Once the desired conversion is reached, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
Visualizing the Process
Mechanism of Benzoyl Peroxide Initiated Polymerization
Caption: Free-radical polymerization mechanism.
Troubleshooting Workflow for Low Monomer Conversion
Caption: Troubleshooting low monomer conversion.
References
Technical Support Center: Acetyl Benzoyl Peroxide Reactivity and Impurity Profiling
Welcome to the Technical Support Center for Acetyl Benzoyl Peroxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficacy, and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the use of this compound.
Q1: My reaction with this compound is proceeding significantly faster than anticipated, leading to poor control and side product formation. What could be the cause?
A: Accelerated decomposition of this compound is a common issue often linked to the presence of specific impurities. Transition metal ions, such as copper and iron, are potent catalysts for the decomposition of organic peroxides.[1][2] Even trace amounts of these metals, often introduced through starting materials, reagents, or reaction vessels, can dramatically increase the rate of radical formation. Additionally, strong bases can promote the decomposition of this compound. It is crucial to use high-purity reagents and thoroughly clean all glassware, preferably with a metal-chelating agent, before use.
Q2: I am observing unexpected byproducts in my reaction. Could impurities in the this compound be the culprit?
A: Yes, impurities can significantly alter the reaction pathway. Aside from catalyzing decomposition, certain impurities can act as alternative reaction partners. For instance, residual solvents or starting materials from the synthesis of this compound can compete with your intended substrate. Furthermore, the decomposition of the peroxide itself can be influenced by impurities, leading to a different distribution of radical species and, consequently, different byproducts.[3] An analysis of your peroxide stock for common impurities like benzoic acid, ethyl benzoate, and other organic residues is recommended.[4]
Q3: What are the primary safety concerns when handling this compound, and how do impurities exacerbate these risks?
A: this compound is a powerful oxidizing agent that can be explosive when subjected to heat, shock, or friction.[5][6] Impurities can significantly lower the decomposition temperature, increasing the risk of a thermal runaway reaction.[7] Contamination with incompatible materials, such as strong acids, bases, or reducing agents, can lead to violent decomposition.[8] It is imperative to store this compound in a cool, dark place, away from incompatible substances, and to use non-sparking tools for handling.[5][9]
Q4: My this compound solution has developed a yellow tint. Is it still usable?
A: A color change often indicates decomposition and the formation of impurities. While a slight tint may not render the reagent completely unusable for all applications, it is a strong indicator of reduced purity and potentially altered reactivity. It is highly recommended to perform a purity assay, such as titration, to determine the active peroxide content before use. For sensitive applications, it is best to discard discolored reagents and use a fresh, high-purity sample.
Q5: How can I minimize the risk of impurity-driven decomposition during storage?
A: Proper storage is critical for maintaining the stability of this compound. Store it in its original container in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials.[6][9] The presence of water can also accelerate decomposition.[8] Many commercial formulations are diluted in a non-volatile solvent to improve safety and stability.[5] Avoid storing it in containers made of materials that could leach metal ions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems encountered when using this compound.
| Symptom | Potential Cause(s) Related to Impurities | Recommended Action(s) |
| Inconsistent Reaction Times | - Lot-to-lot variability in peroxide purity.- Contamination of the reaction vessel with metal ions.- Introduction of impurities from other reagents or solvents. | - Assay the peroxide concentration of each new lot via titration.- Acid-wash glassware and rinse with high-purity solvent.- Use high-purity, peroxide-free solvents and fresh reagents. |
| Low Product Yield | - Degradation of this compound due to impurities, leading to a lower effective concentration.- Side reactions initiated by impurity-derived radicals. | - Determine the active peroxide content and adjust stoichiometry accordingly.- Analyze the peroxide for organic impurities using techniques like HPLC or GC-MS.[10]- Consider purifying the peroxide if significant impurities are detected. |
| Formation of Unexpected Byproducts | - Altered decomposition pathways due to catalytic impurities (e.g., metal ions).- Reaction of the substrate or desired product with impurities present in the peroxide. | - Screen for metal ion contamination using ICP-MS.- Characterize byproducts using LC-MS or NMR to identify potential impurity-related reaction pathways.[10] |
| Visible Discoloration or Gas Evolution from Stored Peroxide | - Spontaneous decomposition due to thermal stress or contamination. | - IMMEDIATE ACTION: Do not open the container. If safe to do so, move to an isolated, well-ventilated area. Contact your institution's safety officer.- For future prevention, strictly adhere to recommended storage conditions. |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Iodometric Titration for Active Peroxide Content
This method determines the concentration of active peroxide in a sample.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Saturated sodium iodide solution
-
Deionized water
-
Starch indicator solution (1%)
-
Standardized sodium thiosulfate solution (0.1 N)
Procedure:
-
Accurately weigh approximately 250 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of glacial acetic acid to dissolve the sample.
-
Carefully add 2 mL of saturated sodium iodide solution. Swirl the flask and allow it to stand in the dark for 15 minutes.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 2 mL of starch indicator solution. The solution should turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active peroxide.
Protocol 2: Screening for Metal Ion Contamination
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for detecting trace metal impurities.
Procedure:
-
Carefully digest a known weight of the this compound sample in a suitable acid matrix (e.g., nitric acid) under controlled conditions in a clean, metal-free vessel.
-
Dilute the digested sample to a known volume with high-purity deionized water.
-
Analyze the sample using a calibrated ICP-MS instrument to quantify the concentration of various metal ions.
Section 4: Visualizing Impurity Effects
Decomposition Pathways of this compound
The following diagram illustrates the primary decomposition pathway of this compound and how it can be influenced by impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: The Effect of Temperature on Acetyl Benzoyl Peroxide Decomposition Rate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the thermal decomposition of acetyl benzoyl peroxide. Our goal is to equip you with the knowledge to conduct your experiments with precision, safety, and scientific integrity.
Introduction
This compound is a potent organic peroxide widely utilized as a polymerization initiator and in various organic syntheses. Its utility is intrinsically linked to its thermal lability; the oxygen-oxygen bond is weak and susceptible to cleavage upon heating, generating reactive free radicals.[1][2] The rate of this decomposition is highly dependent on temperature, a critical parameter that must be precisely controlled to ensure reaction efficiency, product purity, and, most importantly, operational safety.[1][2] This guide will explore the kinetics, mechanisms, and practical considerations of this temperature-dependent process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound thermal decomposition?
A1: The thermal decomposition of this compound proceeds via a free-radical chain reaction. The process is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, generating a benzoyloxy radical and an acetyloxy radical. These primary radicals can then undergo further reactions, including decarboxylation to form phenyl and methyl radicals, respectively. These radicals can then propagate the chain reaction by abstracting atoms from other molecules or initiating polymerization. The overall process is highly exothermic and can become self-accelerating, potentially leading to a thermal runaway if not properly controlled.[1][2]
Q2: How does temperature influence the rate of decomposition?
A2: The rate of decomposition of this compound increases exponentially with a rise in temperature.[3] This relationship is described by the Arrhenius equation, which indicates that a higher temperature provides the necessary activation energy for the O-O bond to break. The half-life of benzoyl peroxide, a closely related compound, is one hour at 92°C, but at 131°C, the half-life is merely one minute.[4] This dramatic increase in reaction rate with temperature underscores the critical need for precise thermal management during its use and storage.
Q3: What are the primary decomposition products?
A3: The decomposition of this compound in a solvent can lead to a variety of products. The initially formed benzoyloxy and acetyloxy radicals can decarboxylate to form phenyl and methyl radicals. These radicals can then react with the solvent or with each other. For example, in a hydrocarbon solvent, the radicals can abstract a hydrogen atom, leading to the formation of benzoic acid and acetic acid, along with solvent-derived radicals. The radicals can also combine to form products like biphenyl.
Q4: What are the key safety concerns when working with this compound at elevated temperatures?
A4: The primary safety concern is the risk of a thermal runaway reaction.[1][2][5] As the decomposition is exothermic, the heat generated can further increase the reaction rate, leading to a rapid and uncontrolled release of energy, which can cause fires and explosions.[5][6] this compound is also sensitive to shock, friction, and contamination, all of which can lower its decomposition temperature.[2][7][8] It is crucial to handle this compound with extreme care, use appropriate personal protective equipment (PPE), and work in a well-ventilated area.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent decomposition rates in replicate experiments. | Poor temperature control: Fluctuations in the reaction temperature will directly impact the decomposition rate. Sample impurities: Contaminants can catalyze or inhibit the decomposition.[1][2] Inconsistent sample preparation: Variations in concentration or solvent can affect the kinetics. | Ensure precise temperature control: Use a calibrated and stable heating system (e.g., oil bath, thermostat-controlled block). Monitor the temperature directly within the reaction vessel. Use high-purity this compound: Verify the purity of your starting material. Standardize your protocol: Carefully control all experimental parameters, including solvent purity and concentration. |
| Decomposition is occurring faster than expected. | Temperature overshoot: The set temperature may have been exceeded. Presence of contaminants: Certain metals or basic substances can accelerate decomposition.[1][5] Incorrect concentration: A higher concentration can lead to a faster apparent rate. | Calibrate your heating apparatus: Ensure the set temperature is accurate. Use clean glassware: Thoroughly clean all reaction vessels to remove any potential catalytic residues. Verify your calculations: Double-check the concentration of your this compound solution. |
| Reaction appears to have stalled or is proceeding very slowly. | Temperature is too low: The activation energy for decomposition is not being met. Presence of inhibitors: Some substances can quench the radical chain reaction. Degradation of the peroxide: Improper storage may have led to a loss of potency. | Increase the temperature gradually: Carefully raise the reaction temperature while monitoring the rate. Purify the solvent: If inhibitors are suspected in the solvent, purification may be necessary. Use fresh this compound: Ensure the peroxide has been stored correctly and is within its shelf life. |
| Unexpected side products are being formed. | Reaction temperature is too high: High temperatures can lead to alternative decomposition pathways and side reactions. Solvent participation: The solvent may be reacting with the generated radicals. | Optimize the reaction temperature: Conduct experiments at a range of temperatures to find the optimal balance between rate and selectivity. Choose an inert solvent: If possible, use a solvent that is less reactive towards the radical intermediates. |
Experimental Protocol: Determining the Effect of Temperature on Decomposition Rate
This protocol outlines a method for studying the kinetics of this compound decomposition at various temperatures using UV-Vis spectrophotometry to monitor the disappearance of the peroxide.
Materials:
-
This compound
-
Anhydrous, inert solvent (e.g., toluene, cyclohexane)
-
Constant temperature bath or heating block with precise temperature control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen inert solvent. From this stock solution, prepare several dilutions to create a calibration curve.
-
Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a calibration curve.
-
Kinetic Runs: a. Set the constant temperature bath to the desired reaction temperature. b. Pipette a known volume of the this compound stock solution into a reaction vessel and place it in the temperature-controlled bath. c. At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by diluting it in a cold solvent. d. Measure the absorbance of the quenched aliquot at λmax.
-
Data Analysis: a. Use the calibration curve to convert the absorbance readings at each time point to the concentration of this compound. b. Plot the natural logarithm of the concentration (ln[A]) versus time. If the plot is linear, the reaction is first-order. The slope of this line is equal to the negative of the rate constant (-k).
-
Temperature Variation: Repeat the kinetic runs at several different temperatures, ensuring all other conditions are kept constant.
-
Activation Energy Calculation: Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.
dot graph ERD { graph [rankdir=TB, layout=dot]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} }
Caption: Experimental workflow for determining the activation energy of this compound decomposition.
Data Presentation
Table 1: Hypothetical Decomposition Rate Constants and Half-Lives at Various Temperatures
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) | Half-Life (t₁/₂) (s) |
| 70 | 343.15 | 0.002914 | 1.5 x 10⁻⁵ | 46210 |
| 80 | 353.15 | 0.002832 | 5.0 x 10⁻⁵ | 13863 |
| 90 | 363.15 | 0.002754 | 1.5 x 10⁻⁴ | 4621 |
| 100 | 373.15 | 0.002680 | 4.2 x 10⁻⁴ | 1650 |
Note: These are illustrative values and actual experimental results may vary.
Underlying Chemical Principles
The decomposition of this compound is a classic example of a unimolecular reaction where the rate is dependent on the concentration of a single reactant. The homolytic cleavage of the O-O bond is the rate-determining step.
Caption: Simplified reaction mechanism for the thermal decomposition of this compound.
References
- 1. (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials | AIChE [proceedings.aiche.org]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. US7153888B2 - Stabilization of benzoyl peroxide in solution - Google Patents [patents.google.com]
- 4. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. nj.gov [nj.gov]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: Acetyl Benzoyl Peroxide Purification
Welcome to the technical support center for the purification of acetyl benzoyl peroxide. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive compound. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to ensure the successful purification and safe handling of this compound in your laboratory.
Critical Safety Protocols: A Non-Negotiable Prerequisite
Organic peroxides like this compound are high-energy compounds that are thermally unstable and can decompose exothermically.[1] Improper handling can lead to violent decomposition, fire, or explosion.[2] Safety is not just a recommendation; it is an absolute requirement.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[3]
-
Temperature Control: this compound is sensitive to heat. The decomposition reaction is exothermic and can self-accelerate.[1] Store the compound according to the manufacturer's specified temperature range, away from all heat sources, including direct sunlight, radiators, and hot plates.[4]
-
Avoid Contamination: Never return unused peroxide to its original container due to the risk of contamination.[3] Contamination with materials like metals (rust), acids, bases, or reducing agents can catalyze a violent decomposition.[1] Use only clean glass or plastic (non-metal, non-sparking) tools for handling.[5]
-
Work Scale: Handle only the minimum quantity of peroxide required for your immediate procedure.[3]
-
Spill Management: In case of a spill, do not use dry paper towels or other combustible materials to absorb it. Immediately soak the spilled material with an inert, non-combustible absorbent (like vermiculite) and wet it with water.[3] Dispose of the waste according to local hazardous waste regulations.[5]
-
Drying: Never dry purified this compound on a metal surface or by heating it in a standard oven at elevated temperatures. Drying should be done carefully, for instance, in a desiccator over a drying agent at a controlled, low temperature.[6]
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound necessary?
Crude this compound, synthesized from the reaction of reagents like acetic anhydride and benzoyl peroxide or through other methods, often contains impurities that can affect its stability, reactivity, and the outcome of subsequent experiments. Common impurities include:
-
Starting Materials: Unreacted acetic anhydride or benzoyl peroxide.
-
Side-Products: Benzoic acid and acetic acid, which can arise from hydrolysis or side reactions.[7]
-
Decomposition Products: As a thermally sensitive molecule, some degradation can occur during synthesis or storage, leading to various by-products.
These impurities can interfere with polymerization reactions, act as undesired catalysts, or reduce the active oxygen content, leading to inconsistent results.
Q2: What is the most common and effective method for purifying this compound?
Recrystallization is the most widely used and effective technique. This method leverages the difference in solubility of this compound and its impurities in a given solvent at different temperatures. The ideal scenario is that the peroxide is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while the impurities remain soluble at cold temperatures.[8]
Q3: How do I select the best solvent for recrystallization?
Choosing the right solvent is critical for achieving high purity and yield. The ideal solvent should:
-
Not React: It must be inert towards this compound.
-
Exhibit High-Temperature Solubility: It should dissolve the peroxide completely at an elevated temperature (below the peroxide's decomposition temperature).
-
Exhibit Low-Temperature Insolubility: It should allow for maximum precipitation of the pure peroxide upon cooling.
-
Keep Impurities Soluble: Impurities should ideally remain in the cold solvent.
-
Be Volatile: It should be easily removable from the purified crystals during the drying phase.
A mixed solvent system, such as ethanol and water, is often effective. This compound is soluble in organic solvents like ethanol but insoluble in water.[9][10] By dissolving the crude product in a minimum amount of warm ethanol and then slowly adding water until turbidity appears, you can induce crystallization upon cooling, often leaving more polar impurities behind in the solvent mixture.[8]
Q4: How can I accurately assess the purity of my final product?
Purity assessment is a crucial step to validate your purification protocol. The two most common methods are:
-
Iodometric Titration: This is a classic and reliable method for determining the active oxygen content. The peroxide oxidizes iodide (from KI) to iodine in an acidic medium (like glacial acetic acid). The liberated iodine is then titrated with a standardized sodium thiosulfate solution.[11] This method is detailed in various pharmacopeia for related peroxides like benzoyl peroxide.[12][13]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method provides a more detailed purity profile, capable of separating and quantifying the main compound from its impurities.[14] This is highly specific and can detect impurities that may not be apparent from titration.[15]
Q5: What are the correct storage conditions for purified this compound?
Purified this compound is more sensitive than its crude or commercially wetted forms.
-
Temperature: Store in a refrigerator in a dedicated, explosion-proof unit if necessary, strictly adhering to the recommended storage temperature to minimize thermal decomposition.[4][5]
-
Container: Use the original container if possible, or a container made of compatible materials (e.g., polyethylene). Ensure the container is properly sealed but may have a venting cap if specified to prevent pressure buildup.[4]
-
Segregation: Store away from incompatible materials, especially flammable solvents, acids, bases, and metals.[1][2]
Troubleshooting Guide: Common Purification Issues
Problem: My product is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or the compound's solubility limit is exceeded too rapidly. The compound separates as a liquid phase instead of forming a crystalline solid.
Solutions:
-
Increase Solvent Volume: You may have used too little solvent. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Slow Cooling: Rapid cooling is a common cause. After dissolving your compound, allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cloth can help) before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Problem: My yield after purification is very low. What are the possible causes and how can I improve it?
Cause: Low yield can result from several factors during the recrystallization process.
Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature Crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product will be lost. Use a pre-heated funnel and filter the hot solution as quickly as possible.
-
Incomplete Precipitation: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Multiple Crops: After filtering the first batch of crystals, you can try to concentrate the remaining solution (mother liquor) by carefully evaporating some of the solvent and re-cooling to obtain a second, albeit likely less pure, crop of crystals.
Problem: My purified product decomposes rapidly, even in storage. What went wrong?
Cause: The stability of organic peroxides is highly sensitive to trace impurities and storage conditions.
Solutions:
-
Check for Contaminants: The most likely cause is trace amounts of contaminants that catalyze decomposition, such as metals or residual acid/base from the synthesis. Ensure all glassware is scrupulously clean. A final wash with a dilute base followed by water during the workup can help remove acidic impurities.[16]
-
Incomplete Drying: Residual solvent can sometimes promote decomposition pathways. Ensure the product is thoroughly but gently dried.[6]
-
Storage Temperature: Verify that your storage unit is maintaining the correct, stable low temperature. Fluctuations in temperature can accelerate degradation.[5]
-
Light Exposure: Store the product in an amber or opaque container to protect it from light, which can also induce decomposition.
Detailed Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
This protocol is a standard method for purifying peroxides with moderate polarity.
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add the minimum volume of warm ethanol (approx. 50-60°C) with gentle swirling until the solid is completely dissolved. Do not overheat, as this can cause decomposition.[8]
-
Induce Precipitation: While the solution is still warm, slowly add deionized water dropwise while swirling until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few drops of warm ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Beautiful, well-defined crystals should form. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (use the same ratio as your final crystallization mixture), followed by a wash with a small amount of cold deionized water to remove residual ethanol.[8][17]
-
Drying: Carefully transfer the crystals to a watch glass. Dry them in a vacuum desiccator over a suitable desiccant (e.g., silica gel or anhydrous calcium sulfate). DO NOT dry in an oven at elevated temperatures.[6]
Protocol 2: Purity Assessment by Iodometric Titration
This protocol is adapted from the USP monograph for benzoyl peroxide and is a reliable method for determining active oxygen content.[11]
-
Sample Preparation: Accurately weigh approximately 150-200 mg of your purified this compound into a 250 mL conical flask with a ground-glass stopper.
-
Dissolution: Add 30 mL of glacial acetic acid to the flask and swirl gently to dissolve the sample completely.
-
Reaction: Add 5 mL of a freshly prepared potassium iodide solution (e.g., 50% w/v). Stopper the flask, mix well, and allow the reaction to proceed in the dark for 5-10 minutes. The peroxide will oxidize the iodide to iodine, resulting in a dark brown/yellow solution.
-
Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. As the endpoint is approached (the solution turns pale yellow), add 1-2 mL of a starch indicator solution. This will turn the solution a deep blue/black color.
-
Endpoint: Continue titrating dropwise with the sodium thiosulfate solution until the blue color is completely discharged, leaving a colorless solution. Record the volume of titrant used.
-
Calculation: Perform a blank titration with the reagents alone. The purity can be calculated based on the stoichiometry of the reaction.
Visualization & Data
Workflow for Purification Strategy
Caption: Decision workflow for purifying this compound.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent/System | Boiling Point (°C) | Pro | Con | Safety Note |
| Ethanol/Water | ~78-100 | Excellent differential solubility; impurities often stay in solution.[8] | Requires careful addition of water to find the optimal ratio. | Flammable liquid. |
| Acetone | 56 | Good solvent for many organic compounds.[9] | High volatility can make handling difficult; may not provide good crystal formation. | Highly flammable. |
| Dichloromethane | 40 | Dissolves peroxide well at room temperature.[18] | Low boiling point; often requires a co-solvent to reduce solubility for crystallization. | Volatile and toxic; use in a fume hood. |
| Ethanol | 78 | Good general-purpose solvent.[9] | Peroxide may have significant solubility even when cold, potentially reducing yield. | Flammable liquid. |
References
- 1. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]
- 2. hsi.com [hsi.com]
- 3. eopsg.org [eopsg.org]
- 4. hmroyal.com [hmroyal.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. scribd.com [scribd.com]
- 14. Peroxide, acetyl benzoyl | SIELC Technologies [sielc.com]
- 15. Benzoyl peroxide assay using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US3190904A - Process for the purification of organic peroxides - Google Patents [patents.google.com]
- 17. Preparation method of high-purity benzoyl peroxide - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN106349139A - Preparation method of high-purity benzoyl peroxide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Titrimetric Assay for Acetyl Benzoyl Peroxide Concentration
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and reactive intermediates is paramount. Acetyl benzoyl peroxide, a potent organic peroxide, finds application in various chemical syntheses and pharmaceutical formulations. Its inherent instability, however, necessitates precise and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of titrimetric methods for the assay of this compound, with a primary focus on the robust and widely adopted iodometric titration. Alternative titrimetric approaches are also discussed and contrasted to provide a comprehensive analytical toolkit.
The Principle of Peroxide Quantification: A Redox Approach
The quantification of organic peroxides like this compound predominantly relies on their oxidizing properties. Titrimetric methods leverage this reactivity by employing a reducing agent as the titrant. The stoichiometry of the redox reaction allows for the calculation of the peroxide concentration based on the volume of titrant consumed to reach a distinct endpoint.
Iodometric Titration: The Gold Standard for Peroxide Assay
Iodometric titration stands as the most established and trusted method for the determination of organic peroxides.[1][2] The fundamental principle involves the oxidation of an iodide salt (typically potassium iodide) by the peroxide in an acidic medium. This reaction liberates a stoichiometric amount of iodine (I₂). The liberated iodine is then titrated with a standardized solution of a reducing agent, most commonly sodium thiosulfate (Na₂S₂O₃), until the iodine is completely consumed.[2]
The sequence of reactions is as follows:
-
Reaction with Iodide: (C₆H₅CO)O(COCH₃) + 2I⁻ + 2H⁺ → C₆H₅COOH + CH₃COOH + I₂
-
Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The endpoint of the titration is typically visualized using a starch indicator, which forms a deep blue-black complex with iodine. The disappearance of this color signifies the complete reaction of iodine with the thiosulfate titrant.
Causality in Experimental Choices for Iodometric Titration
The success of an iodometric titration hinges on meticulous control of experimental parameters:
-
Solvent System: this compound is sparingly soluble in water. Therefore, an organic solvent such as glacial acetic acid or a mixture of isopropyl alcohol and acetic acid is used to dissolve the sample and facilitate the reaction.[3]
-
Acidic Medium: The reaction between the peroxide and iodide is driven by acidic conditions. Acetic acid is a common choice as it provides the necessary acidic environment and also acts as a good solvent.
-
Exclusion of Air: Oxygen in the air can oxidize iodide ions to iodine, leading to erroneously high results. This interference is mitigated by sparging the reaction mixture with an inert gas like nitrogen or carbon dioxide and keeping the reaction vessel stoppered.[3][4]
-
Reaction Time and Temperature: The reaction between some organic peroxides and iodide can be slow. In some procedures, a catalyst such as cupric chloride may be used, or the reaction mixture is gently heated to ensure complete liberation of iodine before titration.[3] The reaction is then typically allowed to proceed in the dark to prevent the photo-induced oxidation of iodide.[3]
-
Standardization of Titrant: The accuracy of the assay is directly dependent on the precise concentration of the sodium thiosulfate solution. This is achieved by standardizing the thiosulfate solution against a primary standard, such as potassium iodate or potassium dichromate.
Visualizing the Iodometric Titration Workflow
Caption: Workflow for the iodometric titration of this compound.
Alternative Titrimetric Methods: A Comparative Overview
While iodometric titration is the predominant method, other titrimetric approaches can be considered, each with its own set of principles, advantages, and limitations.
Acid-Base Titration
An alternative approach involves the saponification of the peroxide ester linkage, followed by the titration of the resulting carboxylic acids. This compound, upon hydrolysis with a strong base (e.g., alcoholic potassium hydroxide), yields benzoate and acetate ions.
Reaction: (C₆H₅CO)O(COCH₃) + 2OH⁻ → C₆H₅COO⁻ + CH₃COO⁻ + H₂O
In this method, a known excess of a standardized base is added to the sample, and the mixture is heated to ensure complete hydrolysis. The unreacted base is then back-titrated with a standard acid, such as hydrochloric acid.[5]
Advantages:
-
Avoids the use of potentially unstable iodine solutions.
-
The endpoint can be determined potentiometrically, which can be more precise than visual indicators.[5]
Disadvantages:
-
This method is not specific to the peroxide functionality and will also quantify any free benzoic acid or acetic acid present as impurities.
-
The hydrolysis step can be time-consuming.
Redox Titration with Permanganate
Redox titration using a strong oxidizing agent like potassium permanganate (KMnO₄) is another possibility, though less common for organic peroxides compared to hydrogen peroxide.[6][7] In an acidic solution, the permanganate ion (MnO₄⁻) is reduced by the peroxide, and the endpoint is signaled by the persistence of the purple color of the excess permanganate ions.
Reaction (Hypothetical for this compound): 5(C₆H₅CO)O(COCH₃) + 2MnO₄⁻ + 6H⁺ → 5C₆H₅COOH + 5CH₃COOH + 2Mn²⁺ + 3H₂O
Advantages:
-
Potassium permanganate acts as its own indicator, simplifying the procedure.[7]
Disadvantages:
-
The reaction stoichiometry with complex organic peroxides can be less straightforward than with hydrogen peroxide.
-
Potassium permanganate can also oxidize other components in the sample matrix, leading to interferences.
-
Permanganate solutions can be unstable and need to be standardized frequently.
Performance Comparison of Titrimetric Methods
| Parameter | Iodometric Titration | Acid-Base Titration (Back-Titration) | Redox Titration (Permanganate) |
| Principle | Redox (Oxidation of I⁻) | Acid-Base (Saponification & back-titration) | Redox (Oxidation by MnO₄⁻) |
| Specificity | High for peroxides | Low (measures total acidity) | Moderate (potential for interferences) |
| Sensitivity | Good | Moderate | Good |
| Speed | Moderate | Slow (requires hydrolysis step) | Fast |
| Key Reagents | KI, Na₂S₂O₃, Starch | KOH, HCl | KMnO₄, H₂SO₄ |
| Endpoint Detection | Visual (starch indicator) or Potentiometric | Potentiometric or Visual (indicator) | Visual (self-indicating) or Potentiometric |
| Primary Sources of Error | Air oxidation of iodide, incomplete reaction | Incomplete hydrolysis, presence of acidic impurities | Unstable titrant, oxidation of matrix components |
| References | [2],[3],[8],[9] | [5] | [6],[7] |
Experimental Protocols
Protocol 1: Iodometric Titration of this compound
This protocol is adapted from established methods for organic peroxides and peroxy esters.[2][3][8]
Reagents:
-
Glacial Acetic Acid
-
Potassium Iodide (KI), saturated solution
-
Sodium Thiosulfate (Na₂S₂O₃), 0.1 N standardized solution
-
Starch indicator solution (1% w/v)
-
Nitrogen or Carbon Dioxide gas for sparging
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL iodine flask.
-
Add 30 mL of glacial acetic acid and gently swirl to dissolve the sample.
-
Sparge the solution with nitrogen or carbon dioxide for 2 minutes to remove dissolved oxygen.[4]
-
Add 5 mL of saturated potassium iodide solution, immediately stopper the flask, and swirl to mix.
-
Allow the flask to stand in a dark place for 15 minutes to ensure complete reaction.
-
Add 50 mL of deionized water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding the titrant dropwise with constant swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination by following the same procedure without the sample.
-
Calculate the percentage of this compound in the sample.
Calculation: % this compound = [((V_sample - V_blank) * N * MW) / (W * 2 * 1000)] * 100
Where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution (eq/L)
-
MW = Molecular weight of this compound (180.16 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 accounts for the 2 electrons transferred per mole of peroxide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kelid1.ir [kelid1.ir]
- 4. drugfuture.com [drugfuture.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Hydrogen peroxide content in aqueous solutions | Metrohm [metrohm.com]
- 7. Khan Academy [khanacademy.org]
- 8. fao.org [fao.org]
- 9. datapdf.com [datapdf.com]
Characterization of polymers synthesized using acetyl benzoyl peroxide
An In-Depth Comparative Guide to the Characterization of Polymers Synthesized Using Acetyl Benzoyl Peroxide
Authored by: A Senior Application Scientist
Introduction: The Role of the Initiator in Polymer Synthesis
In the realm of polymer science, the choice of a free-radical initiator is a critical decision that dictates the kinetics of polymerization and profoundly influences the final properties of the polymer.[1] Among the diverse class of organic peroxides used for this purpose, this compound (ABP) presents a unique profile.[2] As an asymmetrical diacyl peroxide, its thermal decomposition yields both an acetoxy and a benzoyloxy radical, which can subsequently decarboxylate to form methyl and phenyl radicals, respectively. This complex initiation pathway differentiates it from more common symmetrical peroxides like dibenzoyl peroxide (BPO).
This guide provides a comprehensive comparison of polymers synthesized using this compound against those produced with other common initiators. We will delve into the causality behind experimental choices, provide self-validating protocols for synthesis and characterization, and present supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Part 1: A Comparative Analysis of Free-Radical Initiators
The selection of an initiator is governed by factors including the desired reaction temperature, the solvent system, and the monomer's reactivity.[3] this compound occupies a specific niche within this landscape. Its performance is best understood when compared against other widely-used initiators.
Mechanism of Radical Formation
The efficacy of an initiator begins with its ability to decompose into free radicals upon heating.[2] This process is fundamentally different for peroxides and azo compounds.
-
This compound (ABP) & Dibenzoyl Peroxide (BPO): Both initiators function through the homolytic cleavage of the weak oxygen-oxygen single bond.[4] BPO, being symmetrical, yields two identical benzoyloxy radicals. ABP, being asymmetrical, produces one benzoyloxy radical and one acetoxy radical. These primary radicals can then initiate polymerization directly or first undergo decarboxylation to produce phenyl and methyl radicals, respectively, which then initiate the polymer chain.[4]
-
Azobisisobutyronitrile (AIBN): This azo compound decomposes by breaking C-N bonds to release a stable nitrogen gas molecule and two isobutyronitrile radicals.[4][5] The strong thermodynamic driving force from N₂ formation makes this decomposition highly reliable.
Comparative Performance Metrics
The practical differences between these initiators are summarized below. The choice often involves a trade-off between reaction temperature, cost, and solubility.[3]
| Parameter | This compound (ABP) | Dibenzoyl Peroxide (BPO) | Azobisisobutyronitrile (AIBN) | Potassium Persulfate (KPS) |
| Type | Asymmetrical Diacyl Peroxide | Symmetrical Diacyl Peroxide | Azo Compound | Inorganic Peroxide |
| Decomposition Temp. | Moderate | Moderate (Half-life ~10h @ 73°C)[3] | Lower (Half-life ~10h @ 65°C)[3] | Moderate (Used with activators) |
| Primary Radicals | Acetoxy, Benzoyloxy | Benzoyloxy[5] | Isobutyronitrile[5] | Sulfate radical anions |
| Solubility | Soluble in many organic monomers/solvents | Soluble in many organic monomers/solvents[3] | Soluble in many organic monomers/solvents[3] | Water-soluble[3] |
| Typical Process | Bulk, Solution Polymerization | Bulk, Solution, Suspension Polymerization[6] | Bulk, Solution Polymerization[3] | Emulsion, Suspension Polymerization |
| Key Advantages | Generates multiple radical species | Widely used, well-understood kinetics[7] | Clean decomposition, no oxygenated residues | Ideal for aqueous systems |
| Safety Note | Thermally unstable, shock-sensitive when dry.[8] | Can be explosive when dry; typically sold wetted.[9] | Less hazardous than peroxides | Strong oxidizer |
Part 2: Experimental Workflow - Synthesis and Characterization
To objectively compare polymers, a rigorous and reproducible experimental plan is essential. This section outlines the synthesis of poly(methyl methacrylate) (PMMA) using ABP as the initiator, followed by a comprehensive characterization workflow.
Workflow for Polymer Synthesis
This protocol describes a standard solution polymerization of methyl methacrylate (MMA). The causality for each step is explained to ensure a self-validating process.
// Nodes Monomer_Prep [label="1. Monomer Purification\n(Remove inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="2. Reaction Setup\n(Flask, Condenser, N₂ Inlet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="3. Add Reagents\n(Monomer, Solvent, Initiator)"]; Purge [label="4. Inert Atmosphere\n(Purge with N₂ for 30 min)"]; Heat [label="5. Polymerization\n(Heat to 70-80°C with stirring)"]; Precipitate [label="6. Isolation\n(Precipitate in cold Methanol)"]; Filter_Dry [label="7. Purification\n(Filter and Dry under Vacuum)"]; Characterize [label="8. Characterization\n(GPC, FTIR, NMR, DSC, TGA)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Monomer_Prep -> Setup [label="Ensures high purity"]; Setup -> Reagents [label="Controlled environment"]; Reagents -> Purge [label="Removes O₂, which inhibits radical polymerization[10]"]; Purge -> Heat [label="Initiates thermal decomposition of ABP"]; Heat -> Precipitate [label="Polymer is insoluble in methanol"]; Precipitate -> Filter_Dry [label="Removes unreacted monomer and solvent"]; Filter_Dry -> Characterize [label="Obtain pure polymer for analysis"]; } } Caption: Experimental workflow for solution polymerization of MMA using ABP.
Detailed Protocol: Synthesis of PMMA
-
Monomer Purification: Methyl methacrylate (MMA) is typically supplied with an inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization. Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet/outlet. The system must be dry.
-
Addition of Reagents: To the flask, add 100 mL of a suitable solvent (e.g., toluene), followed by 20 mL of the purified MMA monomer. Add the calculated amount of this compound (e.g., 0.1 mol% with respect to the monomer).
-
Establish Inert Atmosphere: Bubble dry nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can quench radicals and inhibit polymerization.[10]
-
Polymerization: Immerse the flask in a preheated oil bath at 75°C. Maintain constant stirring. The reaction is typically run for several hours (e.g., 4-6 hours). The viscosity of the solution will increase as the polymer forms.
-
Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as cold methanol, while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any residual monomer or initiator fragments. Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.
Workflow for Comprehensive Polymer Characterization
Once the polymer is synthesized and purified, a suite of analytical techniques is employed to determine its key properties.[11][12]
// Start Node Polymer_Sample [label="Purified Polymer\n(e.g., PMMA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Characterization Techniques GPC [label="Gel Permeation\nChromatography (GPC)"]; FTIR [label="FTIR Spectroscopy"]; NMR [label="NMR Spectroscopy"]; DSC [label="Differential Scanning\nCalorimetry (DSC)"]; TGA [label="Thermogravimetric\nAnalysis (TGA)"];
// Properties Measured MW [label="Molecular Weight (Mn, Mw)\nPolydispersity (PDI)", shape=note, fillcolor="#FFFFFF"]; FG [label="Functional Groups\nConfirmation of Polymerization", shape=note, fillcolor="#FFFFFF"]; Structure [label="Chemical Structure\nTacticity, End-Groups", shape=note, fillcolor="#FFFFFF"]; Thermal_Trans [label="Glass Transition (Tg)\nMelting Point (Tm)", shape=note, fillcolor="#FFFFFF"]; Thermal_Stab [label="Thermal Stability\nDecomposition Temp (Td)", shape=note, fillcolor="#FFFFFF"];
// Edges Polymer_Sample -> GPC -> MW; Polymer_Sample -> FTIR -> FG; Polymer_Sample -> NMR -> Structure; Polymer_Sample -> DSC -> Thermal_Trans; Polymer_Sample -> TGA -> Thermal_Stab; } } Caption: A multi-technique workflow for polymer characterization.
Detailed Protocols: Characterization Techniques
-
Gel Permeation Chromatography (GPC)
-
Principle: GPC separates polymer molecules based on their size in solution (hydrodynamic volume).[11] Larger molecules elute faster than smaller ones.
-
Protocol:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF).
-
Filter the solution through a 0.45 µm syringe filter.
-
Calibrate the GPC system using a series of narrow-polydispersity polystyrene standards.
-
Inject the polymer sample and record the chromatogram.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the standards.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations and provides a fingerprint of the functional groups present.[13]
-
Protocol:
-
Obtain a spectrum of the MMA monomer as a reference.
-
Prepare a sample of the dried polymer, either as a thin film cast from solution or by using an ATR (Attenuated Total Reflectance) accessory.
-
Collect the IR spectrum.
-
Confirm polymerization by observing the disappearance of the C=C stretching vibration (around 1640 cm⁻¹) from the monomer and the appearance of characteristic polymer backbone signals.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the chemical environment of atoms in the polymer chain.[11]
-
Protocol:
-
Dissolve a small amount of the polymer (10-20 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the polymer structure, determine the tacticity (the stereochemical arrangement of chiral centers in the main chain), and potentially identify end-groups derived from the initiator fragments.
-
-
-
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to identify thermal transitions like the glass transition temperature (Tg).
-
Protocol:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Perform a heat-cool-heat cycle (e.g., from room temperature to 150°C at 10°C/min, cool to room temperature, then reheat) to erase the polymer's thermal history.
-
Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
-
-
-
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] It is used to assess thermal stability.
-
Protocol:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the mass loss versus temperature curve.
-
Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs.
-
-
Part 3: Interpreting the Data - The Impact of Initiator Choice
The choice of initiator directly impacts the polymerization kinetics, which in turn influences the final polymer properties. Using ABP versus BPO or AIBN can lead to measurable differences in molecular weight, polydispersity, and even thermal properties.
Hypothetical Comparative Data for PMMA Synthesis
The following table presents plausible experimental data for PMMA synthesized under identical conditions, with only the initiator being varied. This illustrates the expected performance differences.
| Parameter | PMMA (ABP Initiator) | PMMA (BPO Initiator) | PMMA (AIBN Initiator) | Rationale for Difference |
| Mn ( g/mol ) | 85,000 | 95,000 | 75,000 | The rate of initiation and termination affects chain length. AIBN's lower decomposition temp can lead to a higher initial radical concentration and thus shorter chains.[3] |
| Mw ( g/mol ) | 187,000 | 200,000 | 142,000 | Follows the same trend as Mn. |
| PDI (Mw/Mn) | 2.2 | 2.1 | 1.9 | AIBN often yields slightly narrower distributions in conventional radical polymerization due to its cleaner decomposition. ABP's multiple radical species could slightly broaden the PDI. |
| Tg (°C) (from DSC) | 104 | 105 | 103 | Tg is primarily dependent on molecular weight for a given polymer. Lower Mn typically results in a slightly lower Tg. |
| Td (°C) (from TGA) | 315 | 318 | 310 | Differences can be attributed to variations in end-groups and chain-end stability resulting from the different initiator fragments. |
Expert Analysis
-
Molecular Weight and PDI: The rate of initiation is a key factor. An initiator that decomposes faster at a given temperature will generate a higher concentration of radicals, leading to more polymer chains being initiated simultaneously. This generally results in a lower average molecular weight and can affect the PDI.[15] The initiator efficiency, defined as the fraction of radicals that successfully initiate a polymer chain, also plays a crucial role.[1]
-
End-Group Analysis: NMR and Mass Spectrometry can be used to analyze the polymer chain ends.[11] Polymers initiated with ABP will have a mix of end-groups derived from acetoxy/methyl and benzoyloxy/phenyl radicals. In contrast, BPO-initiated polymers will primarily have benzoyloxy/phenyl end-groups, and AIBN-initiated polymers will have isobutyronitrile end-groups. These different end-groups can subtly influence the polymer's thermal stability and chemical resistance.
-
Causality in Experimental Design: When comparing initiators, it is critical to maintain the same molar concentration of the initiator, not just the same weight. This ensures that, assuming similar efficiencies, the initial number of generated radicals is comparable. The reaction temperature should be chosen based on the initiator's half-life to achieve a controlled polymerization rate.[2]
Conclusion
This compound is a viable, though less common, alternative to initiators like BPO and AIBN for free-radical polymerization. Its asymmetrical nature, yielding multiple types of initiating radicals, offers a distinct chemical pathway that can influence the final polymer architecture. A comprehensive characterization, employing a suite of orthogonal techniques including GPC, FTIR, NMR, DSC, and TGA, is essential to fully understand these differences. By following rigorous, self-validating protocols, researchers can confidently compare the performance of ABP-synthesized polymers against other alternatives, enabling the rational design of materials with tailored properties for advanced applications in research and drug development.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. pergan.com [pergan.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthetic Methods in Polymer Che [faculty.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
- 13. specialchem.com [specialchem.com]
- 14. nadkarnispc.com [nadkarnispc.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Thermal Stability of Organic Peroxides for the Modern Laboratory
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the thermal stability of organic peroxides is not merely an academic exercise; it is a critical component of experimental design, process safety, and the ultimate success of a given synthesis or formulation.[1] The inherent instability of the peroxide functional group (R-O-O-R'), a trait that makes these compounds indispensable as radical initiators, also renders them susceptible to decomposition under thermal stress.[2][3][4] This guide provides an in-depth, comparative analysis of the thermal stability of various classes of organic peroxides, supported by experimental data and established testing protocols, to empower you with the knowledge to make informed decisions in your work.
The Criticality of Thermal Stability: Beyond the Data Sheet
The thermal decomposition of an organic peroxide is an exothermic process that, if not properly controlled, can lead to a dangerous, self-accelerating reaction.[2][5] This phenomenon, known as a self-accelerating decomposition temperature (SADT), represents the lowest temperature at which a packaged organic peroxide will undergo a runaway reaction within a week.[2][5][6][7] Understanding the SADT and other thermal stability parameters is paramount for safe handling, storage, and transportation.[6][7][8][9]
The utility of an organic peroxide is intrinsically linked to its thermal stability.[1] In applications such as polymerization, the ideal initiator will remain dormant at lower temperatures and decompose at a predictable rate at the desired reaction temperature to generate free radicals.[1][2][6] The "10-hour half-life temperature" (T10) is a widely used metric that indicates the temperature at which 50% of the peroxide will have decomposed in 10 hours. This parameter is crucial for selecting the appropriate initiator for a specific process window.[6][10][11]
The Influence of Molecular Structure on Thermal Stability
The inherent stability of the oxygen-oxygen bond in a peroxide is significantly influenced by the nature of the organic groups (R and R') attached to it.[6][12][13] This structural dependence allows for the fine-tuning of thermal stability to suit a wide range of applications. Generally, the stability of the radicals formed upon decomposition plays a key role; more stable radicals lead to a lower decomposition temperature.
Here's a comparative overview of common organic peroxide classes, ordered generally from lower to higher thermal stability:
-
Diacyl Peroxides: Characterized by the R-C(O)OO(O)C-R' structure, these are among the least stable organic peroxides. The presence of two carbonyl groups destabilizes the peroxide bond.
-
Peroxyesters: With the general structure R-C(O)OOR', their stability is highly dependent on the nature of the R and R' groups.[6]
-
Dialkyl Peroxides: These peroxides, with the R-OO-R' structure, are generally more stable than diacyl peroxides and peroxyesters.
-
Hydroperoxides: Containing an R-OOH group, their stability can be influenced by their susceptibility to induced decomposition.
-
Peroxyketals: These compounds, featuring a carbon atom bonded to two peroxy groups, often exhibit higher thermal stability.
The following diagram illustrates the general structural classes of organic peroxides.
Comparative Thermal Stability Data
The following table summarizes key thermal stability data for representative examples from different organic peroxide classes. It is crucial to note that these values are illustrative and can vary based on the specific formulation and manufacturer.
| Peroxide Class | Example | 10-hour Half-Life Temp. (T10) (°C) | SADT (°C) for a typical package |
| Diacyl Peroxides | Dibenzoyl Peroxide (BPO) | 73 | 80 |
| Dilauroyl Peroxide (LPO) | 62 | 50 | |
| Peroxyesters | tert-Butyl Peroxybenzoate (TBPB) | 104 | 80 |
| tert-Butyl Peroxyacetate | 102 | 85 | |
| Dialkyl Peroxides | Dicumyl Peroxide (DCP) | 117 | 90 |
| Di-tert-butyl Peroxide (DTBP) | 129 | 80 | |
| Hydroperoxides | Cumene Hydroperoxide (CHP) | 158 | 90 |
| Peroxyketals | 1,1-Di-(tert-butylperoxy)cyclohexane | 92 | 60 |
Note: Data is compiled from various sources and should be used for comparative purposes only. Always refer to the manufacturer's safety data sheet (SDS) for specific values.
Experimental Methodologies for Assessing Thermal Stability
The determination of thermal stability parameters is governed by standardized testing protocols, many of which are outlined in the UN Manual of Tests and Criteria.[14][15][16][17] Two of the most common and powerful techniques employed in the laboratory are Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[18][19][20] It is a valuable tool for determining the onset temperature of decomposition, the heat of decomposition (ΔHd), and for kinetic studies.[18][19][21]
Experimental Protocol: DSC Analysis of an Organic Peroxide
-
Sample Preparation: Accurately weigh 1-5 mg of the organic peroxide into a suitable DSC pan. The choice of pan material is critical; gold-plated or glass cells are often preferred to stainless steel to avoid catalytic decomposition.[20][22]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Dynamic Scan: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).[18]
-
Data Analysis: The resulting thermogram will show an exothermic peak corresponding to the decomposition of the peroxide. From this peak, the onset temperature (Tonset) and the heat of decomposition (ΔHd) can be determined.
The following diagram illustrates a typical DSC workflow.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter that is used to study the thermal and pressure behavior of a chemical reaction under worst-case (zero heat loss) conditions.[23][24][25] It is particularly well-suited for determining the SADT and for obtaining kinetic data for runaway reactions.[23][26]
Experimental Protocol: ARC Analysis of an Organic Peroxide
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a spherical metal bomb (e.g., titanium, stainless steel) equipped with a pressure transducer.
-
Instrument Setup: The bomb is placed in the ARC's insulated and heated enclosure.
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5 °C). After each step, it waits for thermal equilibrium and then searches for any self-heating.
-
Adiabatic Tracking: Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to adiabatic mode. The heaters in the enclosure then track the sample temperature precisely, ensuring no heat is lost to the surroundings.
-
Data Collection: The temperature and pressure of the sample are recorded as a function of time until the reaction is complete. This data can be used to determine the onset temperature, time to maximum rate, and adiabatic temperature rise.
The logical relationship in ARC testing is depicted in the following diagram.
Safety and Handling Considerations
Given their inherent reactivity, strict adherence to safety protocols when handling organic peroxides is non-negotiable.[6][8][9][27][28]
-
Storage: Always store organic peroxides at the recommended temperature, away from heat sources and direct sunlight.[8][28] Some peroxides require refrigeration.[6]
-
Contamination: Avoid contact with incompatible materials, such as strong acids and bases, reducing agents, and certain metals (e.g., iron, copper), which can catalyze violent decomposition.[6][28]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][8][28]
-
Spills: In case of a spill, absorb the material with an inert substance like vermiculite and wet it with water before disposal.[28]
Conclusion
The thermal stability of organic peroxides is a multifaceted property that is crucial for their safe and effective use. By understanding the interplay between molecular structure and stability, and by employing robust analytical techniques like DSC and ARC, researchers can confidently select and handle the appropriate peroxide for their specific application. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately contributing to safer and more successful scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic peroxides - Wikipedia [en.wikipedia.org]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 8. hmroyal.com [hmroyal.com]
- 9. hsi.com [hsi.com]
- 10. pergan.com [pergan.com]
- 11. arkema.com [arkema.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. unece.org [unece.org]
- 15. unece.org [unece.org]
- 16. un-ilibrary.org [un-ilibrary.org]
- 17. un-ilibrary.org [un-ilibrary.org]
- 18. akjournals.com [akjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. akjournals.com [akjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 25. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 26. aidic.it [aidic.it]
- 27. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 28. eopsg.org [eopsg.org]
A Comparative Guide to the Kinetic Analysis of Polymerization Initiated by Acetyl Benzoyl Peroxide
For researchers and professionals in polymer science and drug development, the selection of a radical initiator is a critical decision that profoundly influences reaction kinetics, polymer properties, and process efficiency. While workhorse initiators like Benzoyl Peroxide (BPO) and Azobisisobutyronitrile (AIBN) are well-characterized, specialty peroxides such as Acetyl Benzoyl Peroxide (ABP) offer a unique chemical structure that warrants investigation.
This guide provides an in-depth, objective comparison of the kinetic performance of this compound against its more common counterparts. We will delve into the theoretical underpinnings of polymerization kinetics, present detailed experimental protocols for accurate analysis, and offer a comparative framework based on available data and structural chemistry. The objective is to equip you with the necessary insights to make informed decisions when designing and optimizing your polymerization systems.
Mechanism of Initiation: A Tale of Symmetry and Asymmetry
The efficacy of a thermal initiator is governed by the rate at which it decomposes to generate free radicals. The structural differences between ABP, BPO, and AIBN lead to distinct radical products, which is the foundational reason for their varying kinetic behaviors.
Benzoyl Peroxide (BPO) , a symmetric diacyl peroxide, undergoes homolytic cleavage of its weak oxygen-oxygen bond to produce two identical benzoyloxy radicals.[1] These radicals can then initiate polymerization directly or first undergo decarboxylation to form highly reactive phenyl radicals.[2]
Azobisisobutyronitrile (AIBN) decomposes with the expulsion of stable nitrogen gas (N₂) to yield two identical, resonance-stabilized 2-cyano-2-propyl radicals.[1] The high stability of the leaving group (N₂) provides a strong thermodynamic driving force for this decomposition.
This compound (ABP) , in contrast, is an asymmetric diacyl peroxide.[3][4] Its thermal decomposition yields two distinct radical species: one benzoyloxy radical and one acetoxy radical. The acetoxy radical is less stable than the benzoyloxy radical and rapidly decarboxylates to form a highly reactive methyl radical. This asymmetry is a key differentiator, potentially leading to more complex initiation kinetics and polymer end-group chemistry compared to its symmetric peers.
References
Performance Evaluation of Acetyl Benzoyl Peroxide in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in processes requiring radical initiation, the choice of initiator and solvent system is paramount to achieving desired reaction kinetics, efficiency, and product outcomes. This guide provides an in-depth technical evaluation of acetyl benzoyl peroxide, a potent radical initiator, and examines its performance across various solvent systems. Furthermore, we will objectively compare its efficacy against common alternatives, supported by experimental data and established chemical principles.
Understanding this compound: A Potent Radical Source
This compound is an organic peroxide characterized by the presence of a thermally labile oxygen-oxygen bond.[1] This inherent instability is the key to its function as a radical initiator. Upon thermal or photochemical activation, this bond undergoes homolytic cleavage, a process where the bond breaks symmetrically, yielding two free radicals.[2] These highly reactive species can then initiate a cascade of chemical reactions, most notably polymerization.
The general decomposition of a diacyl peroxide like this compound can be visualized as a two-step process. Initially, the weak O-O bond breaks, forming two acyloxy radicals. These can then undergo further fragmentation, releasing carbon dioxide and generating even more reactive phenyl and methyl radicals.[3]
Mechanism of Radical Generation
The generation of radicals from this compound is a critical first step in the processes it initiates. The efficiency of this step is influenced by factors such as temperature and the surrounding solvent environment.[4]
Caption: Decomposition of this compound.
The Critical Role of the Solvent System
The solvent is not merely a passive medium but an active participant that can significantly influence the rate of radical generation and the overall efficiency of the initiation process.[5] Key solvent properties that come into play include polarity, viscosity, and the ability to form a "solvent cage".
The Cage Effect: A Microenvironment Dictating Radical Fate
When this compound decomposes, the newly formed radical pair is momentarily trapped in a "cage" of surrounding solvent molecules.[6] Within this transient cage, the radicals can either recombine, effectively wasting the initiator, or diffuse apart to initiate the desired reaction.[6][7] The efficiency of the initiator is, therefore, directly related to the fraction of radicals that escape this cage.
The viscosity of the solvent plays a crucial role in the cage effect.[8][9] Higher viscosity solvents can increase the residence time of the radicals within the cage, leading to a higher probability of recombination and lower initiation efficiency.[9] Conversely, in less viscous solvents, radicals can diffuse apart more readily, resulting in higher initiation efficiency. It has been shown that solvent microviscosity, a measure of the local viscosity experienced by the radical pair, is a more accurate predictor of cage recombination efficiency than bulk viscosity.[8]
Influence of Solvent Polarity
Solvent polarity can also impact the rate of peroxide decomposition. While homolytic cleavage is the primary pathway for radical generation, polar solvents can sometimes promote ionic decomposition pathways, which may or may not be desirable depending on the specific application.[10] For instance, in some cases, polar solvents can stabilize charged transition states, potentially altering the decomposition mechanism and rate.[4]
Performance of this compound in Various Solvents
To provide a quantitative comparison, the following table summarizes the hypothetical first-order decomposition rate constants (k_d) and half-lives (t_½) of this compound in a selection of solvents at a given temperature.
| Solvent | Polarity (Dielectric Constant, ε) | Viscosity (cP at 20°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Half-life (t_½) (min) |
| n-Hexane | 1.88 | 0.31 | 1.5 x 10⁻⁴ | 77 |
| Toluene | 2.38 | 0.59 | 1.2 x 10⁻⁴ | 96 |
| Chloroform | 4.81 | 0.57 | 1.8 x 10⁻⁴ | 64 |
| Acetone | 20.7 | 0.32 | 2.5 x 10⁻⁴ | 46 |
| Acetonitrile | 37.5 | 0.37 | 3.0 x 10⁻⁴ | 38 |
| Isopropanol | 19.9 | 2.39 | 9.8 x 10⁻⁵ | 118 |
Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual experimental values may vary depending on the specific conditions.
As the data suggests, there is a general trend of increasing decomposition rate with increasing solvent polarity. However, the high viscosity of isopropanol likely contributes to a more pronounced cage effect, leading to a slower apparent decomposition rate.
Comparison with Alternative Radical Initiators
This compound is one of many available radical initiators. Two of the most common alternatives are dibenzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN).
| Initiator | Decomposition Temperature (10-hr half-life) | Solubility in Organic Solvents | Key Byproducts |
| This compound | ~65-85 °C | Good | CO₂, Phenyl & Methyl Radicals |
| Dibenzoyl Peroxide (BPO) | ~70-90 °C | Good | CO₂, Phenyl Radicals, Benzoic Acid |
| Azobisisobutyronitrile (AIBN) | ~60-70 °C | Good | N₂, Cyanopropyl Radicals |
-
Dibenzoyl Peroxide (BPO): Structurally similar to this compound, BPO is a widely used initiator.[11] Its decomposition also yields benzoyloxy radicals which can further decompose to phenyl radicals and carbon dioxide.[12] However, the thermal stability of BPO is slightly different, which can be a key factor in choosing an initiator for a specific temperature range.[13]
-
Azobisisobutyronitrile (AIBN): AIBN is an azo compound that decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas.[14] A key advantage of AIBN is that its decomposition is less susceptible to solvent-induced side reactions, and the nitrogen gas byproduct is inert and easily removed from the reaction system.[15][16]
The choice between these initiators often depends on the desired reaction temperature, the solubility in the chosen solvent, and the potential for side reactions with the initiator byproducts.[13]
Experimental Protocols for Performance Evaluation
To empirically determine the performance of this compound in a given solvent system, the following experimental protocols can be employed.
Determining the Rate of Decomposition via UV-Vis Spectroscopy
This method relies on the change in absorbance of the peroxide over time as it decomposes.
Methodology:
-
Prepare a standard solution of this compound of known concentration in the solvent of interest.
-
Calibrate a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound.
-
Place the solution in a temperature-controlled cuvette holder in the spectrophotometer.
-
Record the absorbance at regular time intervals.
-
The natural logarithm of the absorbance can be plotted against time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (-k_d).
Caption: Workflow for Determining Decomposition Rate.
Measuring Initiation Efficiency using the DPPH Radical Scavenging Assay
This assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color.[17] When it reacts with radicals generated by the initiator, it is reduced and the color fades.[17] The rate of decolorization is proportional to the rate of radical generation.[18][19]
Methodology:
-
Prepare a standard solution of DPPH in a suitable solvent (e.g., ethanol or methanol).[19]
-
Prepare a solution of this compound in the same solvent.
-
Mix the two solutions in a cuvette and immediately place it in a UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance at the λ_max of DPPH (typically around 517 nm) over time.[17][20]
-
The initial rate of absorbance decrease can be used to calculate the initiation efficiency.
Safety Precautions for Handling Organic Peroxides
Organic peroxides like this compound are energetic materials and must be handled with extreme care.[1][21]
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials.[21][22][23] Some organic peroxides require refrigerated storage to maintain stability.[1][22]
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22][24] Avoid friction, shock, and contamination, as these can lead to rapid decomposition.[24][25]
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste according to local regulations.[24]
-
Disposal: Unused or waste organic peroxides should be disposed of as hazardous materials and should not be discarded in regular trash or sewers.[23]
Conclusion
The performance of this compound as a radical initiator is intricately linked to the properties of the solvent system in which it is employed. Solvent polarity and viscosity, in particular, exert significant influence over the decomposition rate and initiation efficiency, primarily through the cage effect. When selecting an initiator, a careful comparison with alternatives such as BPO and AIBN is necessary, considering the specific requirements of the reaction, including temperature, solvent compatibility, and potential side reactions. The experimental protocols outlined in this guide provide a framework for the empirical evaluation and optimization of initiator and solvent systems for specific research and development applications.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. Homolysis (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Benzoyl Peroxide Drug Products Form Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Write the conditions for homolytic cleavage. - askIITians [askiitians.com]
- 5. quora.com [quora.com]
- 6. Cage effect - Wikipedia [en.wikipedia.org]
- 7. Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 12. docs.gato.txst.edu [docs.gato.txst.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Aibn Initiator Best Features and Benefits Explained [qfperoxide.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DPPH Radical Scavenging Assay [mdpi.com]
- 19. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 20. Free radical scavenging activity [protocols.io]
- 21. Organic Peroxides in the Workplace - HSI [hsi.com]
- 22. hmroyal.com [hmroyal.com]
- 23. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 24. eopsg.org [eopsg.org]
- 25. Page loading... [wap.guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Acetyl Benzoyl Peroxide
As a Senior Application Scientist, I've seen firsthand that the most innovative research is underpinned by an unwavering commitment to safety. Acetyl benzoyl peroxide, a potent organic peroxide, is a valuable reagent in many applications, but its inherent instability demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for managing this chemical, ensuring the safety of your team and the integrity of your work. The protocols herein are designed to be self-validating systems, grounded in authoritative safety standards.
The 'Why': Understanding the Hazard Profile of this compound
This compound is classified as an organic peroxide (UN 3105), a family of compounds notorious for their thermal instability.[1] The oxygen-oxygen single bond is weak and prone to cleavage, initiating exothermic decomposition that can become self-accelerating and, in worst-case scenarios, explosive.[2] It is highly sensitive to heat, shock, friction, and contamination, especially when dry.[3] Commercial preparations are often sold as solutions with less than 40% concentration in a nonvolatile solvent to moderate this reactivity.[1][2][4][5]
Understanding these properties is not academic; it is the foundation of safe disposal. Every step in the following protocols is designed to mitigate these specific risks.
| Hazard Type | Description | Key Precaution |
| Thermal Instability | Decomposes exothermically upon heating. This can lead to a runaway reaction, fire, or explosion.[2] | Store in a cool, dark place away from heat sources.[6][7][8] Adhere strictly to temperature controls. |
| Shock & Friction Sensitivity | Can decompose explosively if subjected to grinding, impact, or friction, particularly when dry.[3][6][9] | Handle containers gently. Use only non-sparking tools for cleanup.[3][9] Avoid scraping or grinding. |
| Contamination Reactivity | As a powerful oxidizer, it reacts violently with reducing agents, acids, bases, amines, and metals.[9][10] Contamination can catalyze rapid decomposition. | Never return unused material to the original container.[9][10] Use dedicated, clean equipment. |
| Contact Hazard | Severely irritating to skin, eyes, and mucous membranes.[2][4][11][12] Inhalation can cause respiratory tract irritation.[11] | Always use appropriate Personal Protective Equipment (PPE).[13] |
Pre-Disposal Risk Assessment: A Mandatory First Step
Before handling any waste this compound, a thorough risk assessment is critical. The condition of the material dictates the appropriate disposal path. This decision-making process must be systematic.
Caption: Pre-Disposal Risk Assessment Workflow.
Step-by-Step Disposal Protocols
Based on your risk assessment, select the appropriate protocol. All work must be conducted in a certified chemical fume hood while wearing the necessary PPE.
| Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and face shield | Protects against splashes and potential violent reactions. |
| Hand Protection | Heavy-duty chemical resistant gloves (e.g., Neoprene over nitrile) | Protects skin from a corrosive and oxidizing chemical.[6] |
| Body Protection | Flame-resistant lab coat, long pants, closed-toe shoes | Provides a barrier against spills and potential fire. |
| Respiratory | Use only within a certified chemical fume hood. | Prevents inhalation of irritating dusts or vapors.[8][11] |
Protocol A: In-Lab Chemical Neutralization (For Small Quantities, <100g)
This method is appropriate only for small amounts of material that are known to be stable. The scientific principle is the hydrolysis of the peroxide into sodium benzoate and benzoic acid, which are significantly less hazardous.
Materials:
-
Waste this compound
-
10% Sodium Hydroxide (NaOH) solution
-
Large glass beaker (at least 20x the volume of the peroxide)
-
Stir plate and magnetic stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Prepare the Neutralizing Solution: For every 1 gram of waste peroxide, measure approximately 10 grams (or 10 mL) of 10% NaOH solution into the large glass beaker.[6][9] This large excess ensures the reaction goes to completion and helps dissipate heat.
-
Set Up: Place the beaker on a stir plate in the chemical fume hood and begin moderate agitation.
-
Slow Addition: Very slowly, add the waste this compound in small portions to the stirring NaOH solution.
-
Causality: This is the most critical step. The hydrolysis reaction is exothermic.[14] Adding the peroxide slowly allows the heat to dissipate, preventing a dangerous temperature increase that could trigger a runaway decomposition. The constant agitation prevents the formation of clumps, which could decompose violently.[6]
-
-
Observe and React: Monitor the reaction closely. If you observe significant heating, gas evolution, or foaming, immediately stop the addition until the reaction subsides.
-
Complete the Reaction: After all the peroxide has been added, allow the mixture to stir for several hours (or overnight) to ensure the reaction is complete.
-
Final Disposal: The resulting solution, containing biodegradable sodium benzoate and benzoic acid, can typically be neutralized to a pH between 6 and 8 and, depending on local regulations, may be flushed down the drain with copious amounts of water.[14] Always confirm this final step with your institution's EHS office , as local sewer regulations vary.[11]
Protocol B: Preparation for Professional Disposal (Large Quantities or Unstable Material)
For larger volumes or any material deemed potentially unstable, in-lab treatment is unsafe. The goal is to prepare the material for pickup by a licensed hazardous waste disposal company.[11][15][16]
Procedure:
-
Do Not Consolidate: Never combine waste from different containers. This can introduce contaminants and increase risk.
-
Ensure Stability: If the material is a solid, you may be instructed by your EHS office to wet it with water, which reduces its sensitivity to shock and friction.[3][9] Do not add any other solvent unless explicitly instructed by a disposal specialist.
-
Secure Packaging: Ensure the material is in a sealed, properly vented container. The original container is often preferred.[7][9] Do not screw caps on so tightly that pressure cannot be released.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date. Attach any other labels required by your institution.
-
Segregated Storage: Store the container in a designated, cool, and well-ventilated hazardous waste storage area. It must be stored away from all incompatible materials, especially acids, bases, and flammable compounds.[6][8]
-
Arrange Pickup: Contact your institution's EHS office or a certified hazardous waste contractor to schedule a pickup. Provide them with a full and accurate description of the waste.[17]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is paramount to prevent escalation.
Caption: Emergency Spill Response Workflow.
For small spills, collect the absorbed material using non-sparking tools and place it into a loosely covered plastic container for disposal via Protocol B.[3][5][9] Never sweep dry powder, as this can create dust clouds and generate static electricity.[9]
Regulatory Compliance: The Final Checkpoint
All disposal activities must comply with federal, state, and local regulations.[15][16] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the EPA. It is essential to remember that this guide provides best practices, but your institution's EHS office is the final authority on procedural compliance.[11][17] They will provide specific guidance tailored to your location and facilities.
By integrating a deep understanding of the chemical's properties with these systematic, safety-first protocols, you can effectively manage and dispose of this compound, upholding the highest standards of laboratory safety and professional responsibility.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Page loading... [guidechem.com]
- 3. BENZOYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. fishersci.com [fishersci.com]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
- 10. eopsg.org [eopsg.org]
- 11. nj.gov [nj.gov]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. laddresearch.com [laddresearch.com]
- 14. reddit.com [reddit.com]
- 15. terpconnect.umd.edu [terpconnect.umd.edu]
- 16. americanchemistry.com [americanchemistry.com]
- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Navigating the Reactive Landscape: A Guide to Safely Handling Acetyl Benzoyl Peroxide
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—a deep understanding of chemical safety is not just a prerequisite, it is the bedrock of innovation. This guide provides an in-depth, procedural framework for the safe handling of Acetyl benzoyl peroxide, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence.
This compound, a potent oxidizing agent, is a valuable reagent in various applications, including as a bleaching agent and a germicide.[1] However, its utility is matched by its significant hazards, including severe irritation to the skin, eyes, and respiratory system.[2] This compound can be absorbed through the skin and presents a serious fire and explosion risk, as it can be detonated by heat, shock, or contamination.[2][3] This guide will provide the essential knowledge to mitigate these risks through proper personal protective equipment (PPE), handling protocols, and disposal procedures.
Core Safety Directives: Understanding the Risks
This compound is a combustible solid that can ignite other materials.[2] It is highly reactive and can decompose explosively when heated.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Short-term exposure can lead to severe burns, while repeated exposure may cause chronic skin irritation and respiratory issues like bronchitis.[2] Therefore, a comprehensive approach to safety, beginning with appropriate PPE, is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing | Safety glasses with side-shields or chemical splash goggles. | Impervious gloves (e.g., Neoprene, Nitrile rubber). | Lab coat or disposable gown. | Required if not performed in a certified chemical fume hood. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[4] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard. | Impervious gloves (e.g., Neoprene, Nitrile rubber). | Chemical-resistant apron over a lab coat or a disposable chemical-resistant suit. | Required if ventilation is inadequate. A NIOSH-approved supplied-air respirator may be necessary for large quantities or in enclosed spaces.[2] |
| Reaction Monitoring and Work-up | Chemical splash goggles. | Impervious gloves (e.g., Neoprene, Nitrile rubber). | Lab coat or disposable gown. | Generally not required if performed in a well-ventilated fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield. | Impervious gloves (e.g., Neoprene, Nitrile rubber). | Chemical-resistant apron over a lab coat or a disposable chemical-resistant suit. | Required if handling open containers of waste or if there is a risk of aerosolization. |
Causality of PPE Choices:
-
Impervious Gloves: this compound can be absorbed through the skin, making the use of chemically resistant gloves essential to prevent systemic exposure and localized irritation.[2]
-
Chemical Splash Goggles: The severe and potentially burning irritation to the eyes necessitates the use of goggles to protect against splashes and aerosols.[2]
-
Respiratory Protection: Inhalation of this compound can irritate the nose, throat, and lungs, potentially leading to serious conditions like pulmonary edema with high exposure.[2] Therefore, respiratory protection is crucial when engineering controls like fume hoods are not sufficient.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is paramount when working with this compound. The following workflow outlines the critical stages of handling, from preparation to disposal.
Pre-Operational Safety Checklist:
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][5]
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work.[6]
-
Prepare a Designated Work Area: The handling area should be free of combustible materials and ignition sources.[7] All work should ideally be conducted within a certified chemical fume hood.[5]
-
Assemble all Necessary PPE: Don all required PPE as outlined in the table above before handling the chemical.
Handling and Use Workflow:
Caption: A procedural workflow for the safe handling of this compound.
Operational and Disposal Plans
Spill Management:
In the event of a spill, immediate and decisive action is required to mitigate the hazards.
-
Evacuate and Isolate: Immediately evacuate the area and prevent entry. For a large spill, consider an initial evacuation distance of at least 250 meters (800 feet) in all directions.[3]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the immediate vicinity.[7]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate level of PPE, including respiratory protection.
-
Contain and Clean: For small spills, use an inert, damp, non-combustible material to absorb the substance.[7] Use non-sparking tools for cleanup.[8] The spilled material can be wetted with water to reduce the risk of dust dispersion and fire.[9]
-
Collect and Dispose: Place the absorbed material into a loosely covered plastic container for later disposal as hazardous waste.[7]
Disposal of Unused Material and Contaminated Waste:
Proper disposal is a critical final step in the safe handling of this compound.
-
Hazardous Waste: this compound and any materials contaminated with it should be treated as hazardous waste.[2][10]
-
Deactivation: A common method for destroying waste benzoyl peroxide is to slowly add it to a 10% sodium hydroxide solution (approximately 10 times the weight of the peroxide) with stirring.[8][9]
-
Container Disposal: Empty containers may still contain hazardous residues and should be handled with care.[9] They can be decontaminated by washing with a 10% sodium hydroxide solution.[9]
-
Consult Environmental Health and Safety: Always consult with your institution's environmental health and safety department for specific disposal guidelines.[2]
By integrating these safety protocols and procedural steps into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with this compound, ensuring a safer environment for groundbreaking research.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. nj.gov [nj.gov]
- 3. This compound | C9H8O4 | CID 12568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. farnell.com [farnell.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. isg.ku.edu.tr [isg.ku.edu.tr]
- 9. docs.gato.txst.edu [docs.gato.txst.edu]
- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
